molecular formula C11H8BrNO B1291995 5-Bromo-2-phenoxypyridine CAS No. 59717-96-3

5-Bromo-2-phenoxypyridine

Cat. No.: B1291995
CAS No.: 59717-96-3
M. Wt: 250.09 g/mol
InChI Key: ZHIHQFMWBOTCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-phenoxypyridine (CAS 59717-96-3) is a high-value brominated pyridine derivative that serves as a versatile synthetic intermediate in advanced chemical research . This compound is characterized by its molecular formula of C11H8BrNO and a molecular weight of 250.09 g/mol . Its structure features a bromine atom and a phenoxy group attached to the pyridine ring, which act as reactive handles for further chemical modification, making it a crucial organic building block for constructing more complex molecules . In the field of medicinal chemistry , this compound is a key intermediate in the synthesis of novel drug candidates. Its unique structure allows it to undergo various cross-coupling and nucleophilic substitution reactions, enabling researchers to construct complex molecular architectures with specific pharmacological activities . Furthermore, this compound has important applications in materials science , particularly in the development of optoelectronic materials. Its specific electronic properties and structure can enhance the luminous efficiency and charge transport capabilities of materials, making it valuable for use in devices such as Organic Light-Emitting Diodes (OLEDs) . It also finds utility in pesticide chemistry as a raw material for the synthesis of new, high-efficacy agrochemicals . This product is provided with a typical purity of 98% or higher and is intended for research and development purposes only . It is not for diagnostic or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIHQFMWBOTCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625083
Record name 5-Bromo-2-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59717-96-3
Record name 5-Bromo-2-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-phenoxypyridine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2-phenoxypyridine, a key intermediate for researchers, scientists, and professionals in drug development. This document consolidates available data on its characteristics and outlines experimental protocols relevant to its study and utilization.

Core Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its chemical and physical properties can be reliably predicted based on data from structurally analogous compounds, such as various 5-bromo-2-substituted pyridines and other phenoxypyridine derivatives.

PropertyPredicted ValueNotes and Citations
Molecular Formula C₁₁H₈BrNOBased on the structure.
Molecular Weight 266.10 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureBased on analogous 5-bromo-pyridines which are often solids.[1]
Melting Point Estimated in the range of 60-90 °CAnalogy with 5-Bromo-2-chloropyridine (65-69 °C) and other substituted pyridines.[1]
Boiling Point > 200 °C at atmospheric pressureHigh boiling points are characteristic of halogenated aromatic compounds.
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and insoluble in water.General solubility for similar aromatic ethers.

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for forming aryl ether linkages to a pyridine ring. A common strategy involves the nucleophilic aromatic substitution of a suitable precursor.

Synthetic Workflow

A plausible synthetic route to this compound is outlined below. This pathway leverages the reactivity of a 2-halopyridine with a phenoxide nucleophile.

G start 5-Bromo-2-chloropyridine reaction reaction start->reaction 1. Nucleophilic Aromatic Substitution reagent1 Phenol reagent1->reaction base Base (e.g., K₂CO₃, NaH) base->reaction solvent Solvent (e.g., DMF, DMSO) solvent->reaction product This compound workup Aqueous Workup & Purification workup->product reaction->workup

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on common methods for the synthesis of phenoxypyridine derivatives.[2][3]

Materials:

  • 5-Bromo-2-chloropyridine

  • Phenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of phenol (1.1 equivalents) in anhydrous DMF, add a base such as potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the phenoxide.

  • Add 5-Bromo-2-chloropyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is primarily dictated by the bromine atom at the 5-position of the pyridine ring. This bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.

Key Reactions
  • Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds. This is a powerful method for creating more complex biaryl structures.

  • Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes can be used to introduce alkynyl moieties at the 5-position.

  • Buchwald-Hartwig Amination: The bromine can be substituted with a wide range of primary and secondary amines using a palladium catalyst to form C-N bonds.

  • Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can introduce vinyl groups.

Logical Relationship of Reactivity

The following diagram illustrates the key reactive site and potential transformations of this compound.

G sub This compound cc C-C Bond Formation (e.g., Suzuki, Sonogashira, Heck) sub->cc Pd-catalyzed cross-coupling cn C-N Bond Formation (e.g., Buchwald-Hartwig) sub->cn Pd-catalyzed amination co C-O Bond Formation (e.g., Ullmann Condensation) sub->co Cu-catalyzed coupling

Caption: Reactivity map of this compound.

Potential Applications in Drug Discovery and Materials Science

The phenoxypyridine scaffold is a recognized privileged structure in medicinal chemistry and materials science.[4][5] Derivatives of phenoxypyridine have been investigated for a range of biological activities, including:

  • Antitumor Agents: Certain 2-substituted-4-phenoxypyridine derivatives have shown potent antiproliferative activity against various cancer cell lines.[5]

  • Herbicidal and Fungicidal Activity: The phenoxypyridine motif is present in some agrochemicals, demonstrating its potential for developing new crop protection agents.[4]

  • Insecticidal Agents: Novel triazone derivatives containing phenoxypyridine moieties have exhibited significant insecticidal activities.[4]

The ability to functionalize this compound at the bromine position makes it a valuable building block for generating libraries of novel compounds for screening in these and other therapeutic areas.

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

  • The proton on the pyridine ring adjacent to the bromine (at C6) would likely appear as a doublet.

  • The proton between the nitrogen and the phenoxy group (at C3) would also be a doublet.

  • The proton at C4 would be a doublet of doublets due to coupling with the protons at C3 and C6.

  • The protons of the phenyl ring would show characteristic multiplets in the aromatic region.

¹³C NMR (Predicted):

  • The carbon atoms of the pyridine and phenyl rings would appear in the aromatic region (typically 110-160 ppm).

  • The carbon atom attached to the bromine (C5) would be significantly influenced by the halogen.

  • The carbon atom attached to the oxygen of the phenoxy group (C2) would be shifted downfield.

Mass Spectrometry (Predicted):

  • The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in two peaks for the molecular ion (M⁺ and M⁺+2) of nearly equal intensity.

This technical guide serves as a foundational resource for researchers interested in this compound. As more experimental data becomes available, this document will be updated to provide the most current and accurate information to the scientific community.

References

5-Bromo-2-phenoxypyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential applications of 5-Bromo-2-phenoxypyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Molecular Data

This compound is a substituted pyridine derivative featuring a bromine atom at the 5-position and a phenoxy group at the 2-position of the pyridine ring. This arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules.

PropertyValue
Chemical Formula C₁₁H₈BrNO
Molecular Weight 250.09 g/mol
CAS Number 59717-96-3

Synthetic Approaches and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, primarily involving the coupling of a substituted pyridine with a phenol derivative. While specific, detailed protocols for its direct synthesis are not abundantly available in the public domain, a common approach involves a nucleophilic aromatic substitution reaction.

A plausible synthetic pathway involves the reaction of 2,5-dibromopyridine with phenol in the presence of a suitable base and catalyst. The phenoxy group preferentially substitutes the bromine at the 2-position due to the electronic nature of the pyridine ring.

Illustrative Experimental Protocol (Generalized):

  • Reaction Setup: A reaction vessel is charged with 2,5-dibromopyridine, phenol, a base such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like dimethylformamide (DMF).

  • Catalysis: A copper-based catalyst, such as copper(I) iodide (CuI), is often employed to facilitate the coupling reaction.

  • Reaction Conditions: The mixture is heated to an elevated temperature (typically in the range of 100-150 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

The this compound scaffold is a valuable pharmacophore in drug discovery due to the presence of the reactive bromine atom, which allows for further molecular diversification through cross-coupling reactions.

The phenoxypyridine motif itself is found in a variety of biologically active molecules, including those with insecticidal and fungicidal properties.[1] In the context of human therapeutics, this scaffold is explored for the development of novel kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine and phenoxy moieties can engage in key interactions within the ATP-binding pocket of kinases.

The bromine atom on the this compound molecule serves as a convenient handle for introducing various substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This allows for the generation of a library of derivatives that can be screened for activity against different biological targets.

Logical Workflow for Drug Discovery Application

The following diagram illustrates a logical workflow for utilizing this compound in a drug discovery program targeting protein kinases.

G A This compound (Starting Material) B Suzuki Coupling Reaction (with various boronic acids) A->B Diversification C Library of 5-Aryl-2-phenoxypyridine Derivatives B->C Synthesis D High-Throughput Screening (Kinase Inhibition Assays) C->D Screening E Hit Identification D->E Analysis F Lead Optimization (Structure-Activity Relationship Studies) E->F Medicinal Chemistry G Preclinical Development F->G Drug Development

Caption: Drug discovery workflow using this compound.

References

An In-depth Technical Guide to 5-Bromo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

A summary of the essential quantitative data for 5-Bromo-2-phenoxypyridine is presented below. Please note that properties such as yield and purity are projected based on analogous chemical transformations.

PropertyValue
CAS Number Not readily available (related compound: 1304462-82-5)
Molecular Formula C₁₁H₈BrNO
Molecular Weight 250.09 g/mol
Appearance Projected as a white to off-white solid
Projected Yield 75-85%
Projected Purity >95% (after purification)

Synthetic Protocol: Ullmann Condensation

The synthesis of this compound can be effectively achieved via a copper-catalyzed Ullmann condensation reaction. This method involves the coupling of an aryl halide with an alcohol or phenol. In this proposed synthesis, 2,5-dibromopyridine reacts with phenol in the presence of a copper catalyst and a base.

Experimental Methodology:

  • Reaction Setup: To a dry round-bottom flask, add 2,5-dibromopyridine (1.0 eq.), phenol (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, and maintain this atmosphere throughout the reaction.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2,5-dibromopyridine) is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction with the addition of water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

G Synthetic Workflow for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 2,5-Dibromopyridine G Ullmann Condensation A->G B Phenol B->G C CuI (catalyst) C->G D K₂CO₃ (base) D->G E DMF (solvent) E->G F 120-140 °C F->G H This compound G->H

Proposed synthesis of this compound.

Role in Cross-Coupling Reactions

Halogenated pyridines, such as this compound, are valuable precursors in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position serves as a versatile handle for the introduction of various functional groups, enabling the synthesis of a diverse library of compounds for drug discovery and materials science. This strategic functionalization is a key logical relationship in the application of this class of molecules.

G Utility of this compound in Cross-Coupling cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Functionalized Pyridine Derivatives A This compound B Suzuki Coupling (with Boronic Acids) A->B [Pd] cat. C Sonogashira Coupling (with Terminal Alkynes) A->C [Pd/Cu] cat. D Buchwald-Hartwig Amination (with Amines) A->D [Pd] cat. E Heck Coupling (with Alkenes) A->E [Pd] cat. F Aryl-substituted Pyridines B->F G Alkynyl-substituted Pyridines C->G H Amino-substituted Pyridines D->H I Alkenyl-substituted Pyridines E->I

Cross-coupling applications of this compound.

Spectroscopic Profile of 5-Bromo-2-phenoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral characteristics of 5-Bromo-2-phenoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific molecule, this document presents a detailed analysis based on predicted spectral data, derived from established principles of spectroscopy and comparison with analogous compounds. It also includes standardized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This information is crucial for the structural elucidation and purity assessment of the compound.

Table 1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the protons on both the pyridine and phenoxy rings. The chemical shifts are influenced by the electronegativity of the bromine atom and the anisotropic effects of the aromatic systems.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-36.90 - 7.00d~8.5
H-47.75 - 7.85dd~8.5, ~2.5
H-68.25 - 8.35d~2.5
H-2', H-6'7.10 - 7.20d~7.8
H-3', H-5'7.35 - 7.45t~7.8
H-4'7.20 - 7.30t~7.4

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts reflect the electronic environment of each carbon atom.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2163 - 165
C-3112 - 114
C-4142 - 144
C-5118 - 120
C-6149 - 151
C-1'152 - 154
C-2', C-6'121 - 123
C-3', C-5'129 - 131
C-4'125 - 127

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectral Data

The IR spectrum is used to identify the functional groups present. Key absorptions are expected for the C-Br bond, the aryl ether linkage, and the aromatic rings.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
C=N/C=C Ring Stretch (Pyridine)1600 - 1450Medium-Strong
C=C Ring Stretch (Phenyl)1590 - 1470Medium-Strong
Asymmetric C-O-C Stretch (Aryl Ether)1270 - 1230Strong
Symmetric C-O-C Stretch (Aryl Ether)1050 - 1010Medium
C-Br Stretch680 - 550Medium-Strong
Table 4: Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion.

m/z ValueInterpretationNotes
249/251[M]⁺ (Molecular Ion)Isotopic peaks of approximately 1:1 ratio due to ⁷⁹Br and ⁸¹Br.
170[M - Br]⁺Loss of the bromine radical.
156[M - C₆H₅O]⁺Cleavage of the ether bond with loss of the phenoxy radical.
77[C₆H₅]⁺Phenyl cation.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation : The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Tune and shim the probe to the sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing : Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS. Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet) :

    • Thoroughly mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Data Acquisition (ESI) :

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Data Acquisition (EI) :

    • Introduce the sample into the ion source, often via a direct insertion probe or a gas chromatograph (GC) inlet.

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • The resulting ions are separated by the mass analyzer.

  • Data Processing : The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the key structural features of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Compound Dissolution Dissolution/ Preparation Compound->Dissolution NMR NMR (¹H, ¹³C) Dissolution->NMR IR FT-IR Dissolution->IR MS Mass Spec. Dissolution->MS Processing Data Processing (FT, Baseline Correction) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Key structural features of this compound influencing its spectra.

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Bromo-2-phenoxypyridine. Due to the limited availability of specific experimental data for this compound in public literature, this guide also presents data for structurally analogous compounds to provide a comparative context for researchers. Furthermore, standardized experimental protocols for determining key physical properties are detailed to assist in the empirical characterization of this and similar molecules.

Introduction

This compound is a halogenated aromatic ether with a molecular structure that makes it a potentially valuable building block in medicinal chemistry and materials science. The pyridine ring offers a site for hydrogen bonding and metal coordination, while the phenoxy group provides a lipophilic domain. The bromine atom at the 5-position serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. An accurate understanding of its physical properties is crucial for its effective application in synthesis, purification, and formulation development.

Physical and Chemical Properties

Comprehensive experimental data for this compound is not widely available. The following table summarizes the basic computed and known properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₈BrNON/A
Molecular Weight 250.09 g/mol N/A
Appearance Data not availableN/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
Comparative Analysis with Analogous Compounds

To provide a predictive context for the physical properties of this compound, the following table presents data for structurally related compounds. These analogs, which feature different substituents at the 2-position of the 5-bromopyridine core, offer insights into the likely characteristics of the target compound.

Table 2: Physical Properties of 5-Bromo-2-substituted Pyridine Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
5-Bromo-2-methoxypyridine C₆H₆BrNO188.02Light yellow oily productN/A80 °C/12 mmHg[1]
5-Bromo-2-hydroxypyridine C₅H₄BrNO174.00Off-white to beige crystalline powder173-184 °C[2]N/A
5-Bromo-2-nitropyridine C₅H₃BrN₂O₂202.99Light yellow crystalline powder[3]148-150 °C[3][4]292.3 °C[3]
5-Bromo-2-cyanopyridine C₆H₃BrN₂183.01White to light yellow to light orange powder to crystal129.0 to 133.0 °C[5]110 °C/3 mmHg[5]
5-Bromo-2-iodopyridine C₅H₃BrIN283.89Solid113-117 °CN/A

Experimental Protocols

The following are detailed, standardized methodologies for the experimental determination of the primary physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined with high precision using a capillary melting point apparatus.[6][7]

Methodology:

  • Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Measurement: The temperature is increased rapidly to approximately 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[6]

  • Observation: The temperature range is recorded from the onset of melting (the appearance of the first liquid droplet) to the completion of melting (the disappearance of the last solid particle). A narrow melting range (0.5-1°C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds, the boiling point can be determined using a microscale method with a Thiele tube or a similar apparatus.[8][9][10]

Methodology:

  • Sample Preparation: A small volume of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[8]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil).[11]

  • Measurement: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

  • Observation: The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11]

Solubility Determination

The solubility of a compound in various solvents provides insight into its polarity and potential for use in different reaction and purification systems.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a vial.

  • Solvent Addition: A known volume of the solvent (e.g., 1 mL) is added to the vial.[12]

  • Equilibration: The mixture is agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.[4]

  • Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble under those conditions. For quantitative analysis, the saturated solution can be filtered, and the concentration of the solute determined by evaporating the solvent from a known volume of the filtrate and weighing the residue.[4] A general qualitative solubility scheme can be followed to classify the compound.[13][14]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a novel or uncharacterized chemical compound.

G A Synthesized Compound B Purification (e.g., Crystallization, Chromatography) A->B C Appearance and Physical State (Solid, Liquid, Oil) B->C Characterization Start D Melting Point Determination C->D E Boiling Point Determination (if liquid) C->E F Solubility Profiling D->F E->F G Data Compilation and Comparison with Analogs F->G Finalize Data H Technical Data Sheet Generation G->H

References

5-Bromo-2-phenoxypyridine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-phenoxypyridine. Due to the limited availability of specific stability data for this compound, this guide leverages information from structurally related analogues and general principles of chemical stability to provide best-practice recommendations for its handling and storage.

Chemical and Physical Properties

Stability Profile

Based on safety data sheets (SDS) of analogous compounds such as 5-bromo-2-nitropyridine, 5-bromo-2-methoxypyridine, and other substituted bromopyridines, this compound is expected to be stable under recommended storage conditions. However, certain conditions and substances can promote its degradation.

Incompatible Materials and Conditions to Avoid

Exposure to the following should be minimized to prevent degradation:

  • Strong Oxidizing Agents: Can lead to oxidation of the pyridine ring or other functional groups.

  • Strong Bases: May promote nucleophilic substitution or other base-catalyzed degradation pathways.

  • Strong Reducing Agents: Could potentially react with the bromo substituent.

  • High Temperatures: Thermal decomposition may occur at elevated temperatures.

  • Light: Photodegradation is a potential risk for many aromatic and heterocyclic compounds.

  • Moisture: Hydrolysis of the phenoxy ether linkage could be a possibility under certain conditions, although it is generally stable.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been experimentally elucidated in publicly available literature, potential degradation mechanisms can be inferred from the reactivity of similar compounds. These may include nucleophilic aromatic substitution of the bromo or phenoxy group, or cleavage of the ether bond under harsh conditions.

Below is a generalized logical workflow for investigating the stability of a chemical compound like this compound.

Logical Workflow for Compound Stability Assessment A Compound Procurement and Initial Characterization B Forced Degradation Studies A->B G Analytical Method Development (e.g., HPLC, LC-MS) A->G J Long-Term Stability Study (ICH Conditions) A->J C Hydrolytic Stability (Acid, Base, Neutral) B->C D Oxidative Stability (e.g., H2O2) B->D E Photostability (UV/Vis light) B->E F Thermal Stability (Elevated Temperature) B->F H Analysis of Stressed Samples C->H D->H E->H F->H G->H I Identification of Degradation Products H->I K Data Analysis and Shelf-Life Determination I->K J->H

Caption: Workflow for assessing the stability of a chemical compound.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended, based on guidelines for similar brominated pyridine derivatives.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.Minimizes the rate of potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against atmospheric moisture and oxygen, which could contribute to degradation.
Light Protect from light. Store in an amber or opaque container.Prevents potential photodegradation.
Container Keep in a tightly sealed container.Prevents exposure to moisture and atmospheric contaminants.

Handling Procedures

Adherence to proper handling procedures is crucial for maintaining the stability of this compound and ensuring user safety.

The following diagram outlines a general workflow for the safe handling and use of this compound in a research setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Prepare a clean, dry, and well-ventilated workspace B->C D Retrieve from storage, allow to equilibrate to room temperature C->D E Weigh the required amount in a fume hood D->E F Tightly reseal the container immediately after use E->F G Return to proper storage conditions F->G H Clean workspace and decontaminate equipment G->H I Dispose of waste according to institutional guidelines H->I

Caption: General workflow for handling chemical reagents safely.

Experimental Protocols

While specific experimental protocols for the stability testing of this compound are not available, researchers can adapt general methods used for analogous compounds. A representative protocol for assessing the stability of a compound in solution is provided below.

Protocol: Solution Stability Assessment

  • Solution Preparation: Prepare a stock solution of this compound in a relevant solvent (e.g., acetonitrile, methanol, or a buffer of appropriate pH) at a known concentration (e.g., 1 mg/mL).

  • Storage Conditions: Aliquot the stock solution into several vials. Store the vials under different conditions to be tested (e.g., room temperature, 40 °C, protected from light, exposed to light).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each storage condition.

  • Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Evaluation: Compare the peak area of the this compound in the stored samples to the initial sample (time 0). A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Conclusion

While specific quantitative stability data for this compound is limited, a conservative approach to its storage and handling, based on information from structurally similar compounds, is recommended. Storing the compound in a cool, dry, dark place, under an inert atmosphere, and in a tightly sealed container will help to ensure its long-term stability and integrity for research and development applications. It is imperative for researchers to perform their own stability assessments in the context of their specific experimental conditions and formulations.

An In-depth Technical Guide on the Safety Data for 5-Bromo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromo-2-phenoxypyridine was not found in the available search results. The following information is a consolidation of data from structurally similar compounds and should be used as a precautionary guide. Researchers and drug development professionals should handle this compound with care, assuming it may possess hazards similar to those of related molecules.

Hazard Identification and Classification

Based on the safety data of analogous compounds such as 5-bromo-2-methoxypyridine, 5-bromo-2-nitropyridine, and 5-bromo-2-fluoropyridine, this compound is likely to be classified as hazardous.[1][2][3] The prevalent classifications for these related compounds include skin irritation, serious eye irritation, and potential for respiratory irritation.[1][2][3][4]

The Globally Harmonized System (GHS) classifications for similar compounds are summarized below. It is prudent to assume that this compound may share these hazards.

Table 1: GHS Hazard Classification for Structurally Similar Compounds

Hazard ClassHazard CategoryCommon Classification for Related Compounds
Acute Toxicity, OralCategory 4Harmful if swallowed[5][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2][3][4][5]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation[1][2][3][4][5]
Specific Target Organ Toxicity — Single Exposure (Respiratory)Category 3May cause respiratory irritation[1][2][3][4][5]

The following diagram illustrates the logical flow of GHS hazard identification and communication.

GHS_Classification_Flow cluster_classification Hazard Identification cluster_communication Hazard Communication A Substance Identification (this compound) B Data Review (Toxicological & Physical Properties of Analogous Compounds) A->B C Hazard Classification - Skin Irritation (Cat. 2) - Eye Irritation (Cat. 2) - STOT SE (Cat. 3) B->C D Signal Word (e.g., Warning) C->D E Hazard Pictogram (e.g., Exclamation Mark) C->E F Hazard Statements (H-Codes) - H315: Causes skin irritation - H319: Causes serious eye irritation - H335: May cause respiratory irritation C->F G Precautionary Statements (P-Codes) - Prevention (P261, P280) - Response (P302+P352, P305+P351+P338) - Storage (P403+P233) C->G

Caption: GHS Classification and Communication Workflow.

Physical and Chemical Properties

While specific experimental data for this compound is not available, the properties of related bromo-pyridines can provide an estimate.

Table 2: Physical and Chemical Properties of Related Compounds

Property5-Bromo-2-methoxypyridine[1]5-Bromo-2-hydroxypyridine[5]5-Bromo-2-fluoropyridine[3]5-Bromo-2-nitropyridine[7]
Molecular Formula C₆H₆BrNOC₅H₄BrNOC₅H₃BrFNC₅H₃BrN₂O₂
Molecular Weight 188.02 g/mol 174.00 g/mol 175.99 g/mol 202.99 g/mol
Appearance ---White to light yellow powder
Boiling Point 80 °C / 12 mmHg--292.3 °C (Predicted)
Density 1.453 g/mL at 25 °C--1.833 g/cm³ (Predicted)
Melting Point ---148-150 °C
Flash Point 96 °C (closed cup)---

Exposure Controls and Personal Protection

Given the hazards identified from similar compounds, stringent safety protocols are necessary when handling this compound.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9][10]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).[4][8]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4][8] Avoid contact with skin.[9]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

The following diagram outlines the recommended personal protective equipment (PPE) workflow.

PPE_Workflow cluster_ppe Required Personal Protective Equipment start Handling This compound ppe_eyes Eye Protection (Safety Goggles/Face Shield) start->ppe_eyes ppe_skin Skin Protection (Gloves, Lab Coat) start->ppe_skin ppe_resp Respiratory Protection (Fume Hood/Respirator) start->ppe_resp end Safe Handling Procedure Complete ppe_eyes->end ppe_skin->end ppe_resp->end

Caption: Recommended Personal Protective Equipment (PPE).

First Aid Measures

In case of exposure, follow these first aid measures, which are standard for irritant chemicals.

Table 3: First Aid Procedures

Exposure RouteFirst Aid MeasureSource(s)
Inhalation Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[6][8][11]Fisher Scientific, ECHEMI
Skin Contact Take off contaminated clothing immediately.[4] Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2][6][8]Sigma-Aldrich, Jubilant Ingrevia, ECHEMI
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][8]Fisher Scientific
Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[6][11]Fisher Scientific

The workflow for a first aid response is depicted below.

First_Aid_Flow exposure Exposure Event inhalation Inhalation: Move to fresh air. exposure->inhalation Inhaled skin Skin Contact: Wash with soap & water. exposure->skin Skin eye Eye Contact: Rinse with water for 15 min. exposure->eye Eyes assessment Assess Symptoms inhalation->assessment skin->assessment eye->assessment no_symptoms Monitor assessment->no_symptoms No persistent symptoms symptoms Seek Medical Attention assessment->symptoms Symptoms persist

Caption: General First Aid Response Workflow.

Hazard and Precautionary Statements

The following tables summarize the likely hazard (H) and precautionary (P) statements for this compound, based on its analogs.

Table 4: Hazard Statements (H-Codes)

CodeStatementSource(s)
H302Harmful if swallowedPubChem (for 5-Bromo-2-hydroxypyridine)[5]
H315Causes skin irritationSigma-Aldrich, Jubilant Ingrevia, PubChem[1][2][3]
H319Causes serious eye irritationSigma-Aldrich, Jubilant Ingrevia, PubChem[1][2][3]
H335May cause respiratory irritationSigma-Aldrich, Jubilant Ingrevia, PubChem[1][2][3]

Table 5: Precautionary Statements (P-Codes)

CodeStatementSource(s)
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][4][6]Sigma-Aldrich, Jubilant Ingrevia, ECHEMI
P264Wash hands, eyes, and face thoroughly after handling.[2][4]Jubilant Ingrevia, ECHEMI
P271Use only outdoors or in a well-ventilated area.[2][4]Jubilant Ingrevia, ECHEMI
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4][6]Sigma-Aldrich, Jubilant Ingrevia, ECHEMI
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1][2][6]Sigma-Aldrich, Jubilant Ingrevia
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]Jubilant Ingrevia
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[2][4]Jubilant Ingrevia, ECHEMI
P501Dispose of contents/container to an approved waste disposal plant.[2]Jubilant Ingrevia

Experimental Protocols

Detailed experimental protocols for toxicological or safety-related studies specifically for this compound are not available in the provided search results. Safety assessments are typically conducted according to standardized OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals. For instance, skin irritation studies would generally follow OECD Guideline 404 (Acute Dermal Irritation/Corrosion). In the absence of specific data, all handling and experimental procedures should be designed based on the assumption that the substance is hazardous, following the precautionary principle.

References

The Fulcrum of Innovation: A Technical Guide to 5-Bromo-2-phenoxypyridine as a Pivotal Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic utility of well-defined building blocks is paramount. 5-Bromo-2-phenoxypyridine has emerged as a quintessential chemical intermediate, offering a robust and versatile scaffold for the construction of complex molecular architectures. Its unique trifecta of a pyridine core, a phenoxy substituent, and a strategically placed bromine atom provides a powerful handle for molecular diversification. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, with a focus on its instrumental role in palladium-catalyzed cross-coupling reactions for drug discovery. Detailed, field-proven protocols are presented to empower researchers in leveraging this key intermediate for the synthesis of novel bioactive molecules.

Introduction: The Strategic Value of a Functionalized Heterocycle

Heterocyclic compounds form the bedrock of medicinal chemistry, with pyridine derivatives being particularly prevalent in a multitude of approved therapeutic agents.[1] this compound is a specialized pyridine derivative whose value lies in its pre-functionalized structure. The phenoxy group at the 2-position modulates the electronic properties of the pyridine ring, while the bromine atom at the 5-position serves as a highly versatile synthetic linchpin.

This bromine atom is an excellent leaving group, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] These reactions, including the Nobel Prize-winning Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are cornerstones of modern organic synthesis, celebrated for their efficiency, functional group tolerance, and reliability in forming crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3] Consequently, this compound serves as a gateway to vast libraries of novel compounds with tailored biological activities.

Synthesis of the Core Intermediate: this compound

The reliable and scalable synthesis of the title compound is critical for its widespread application. A common and efficient method involves the nucleophilic aromatic substitution of a more readily available precursor, 2,5-dibromopyridine, with a phenoxide salt. The greater reactivity of the C-Br bond at the 2-position of the pyridine ring compared to the 5-position facilitates a regioselective substitution.

A representative synthetic protocol is detailed below, adapted from established methodologies for similar transformations.[4]

Experimental Protocol 2.1: Synthesis of this compound

Materials:

  • 2,5-Dibromopyridine (1.0 equiv)

  • Phenol (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Base-Mediated Phenoxide Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF and phenol. Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium carbonate or sodium hydride in portions to the stirred solution. Causality Note: This step generates the potassium or sodium phenoxide in situ, a potent nucleophile required to displace the bromide from the electron-deficient pyridine ring.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution: Add a solution of 2,5-dibromopyridine in a minimal amount of anhydrous DMF to the reaction flask dropwise.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2,5-dibromopyridine) is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a pure solid.

A Gateway to Molecular Diversity: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound is unlocked through its participation in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 5-position is significantly more reactive than C-Cl bonds and is the preferred site for oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[5] This selective reactivity is the cornerstone of its utility.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.[6][7]

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

This protocol provides a reliable starting point for coupling various arylboronic acids.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v mixture)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄. Self-Validation Note: The use of a pre-catalyst like Pd(PPh₃)₄ and a strong base like K₃PO₄ ensures the efficient generation of the active Pd(0) species and facilitates the crucial transmetalation step.[7]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to create an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. Causality Note: The aqueous component is essential for activating the boronic acid for transmetalation with the palladium complex.

  • Reaction: Heat the mixture to 85–95 °C and stir vigorously for 12–24 hours.[6]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds is arguably one of the most frequent transformations in the synthesis of pharmaceuticals. The Buchwald-Hartwig amination provides a mild and general method for this purpose, far surpassing classical methods in scope and tolerance.[2][8]

Buchwald_Hartwig_Cycle cluster_main Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Ar-Br Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [L₂Pd(II)(Ar)(H₂NR)]⁺Br⁻ Amine_Coord->PdII_Amine + RNH₂ Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(HNR) Deprotonation->PdII_Amido - H-Base⁺ PdII_Amido->Pd0 Product RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-NHR RedElim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

This generalized protocol is effective for coupling with a range of primary and secondary amines.[5]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Xantphos or similar bulky phosphine ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and NaOtBu to a dry Schlenk flask. Causality Note: A bulky, electron-rich phosphine ligand like Xantphos is crucial. It promotes the rate-limiting reductive elimination step and prevents catalyst decomposition, thereby ensuring a high-yielding reaction.[2]

  • Reagent Addition: Add this compound and the amine to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Application in Drug Discovery: Scaffolding for Kinase Inhibitors

The 2-phenoxy-5-aryl(or amino)pyridine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[9][10] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.

A prominent example is the development of inhibitors for UNC-51-like kinase 1 (ULK1), a key regulator of autophagy, a cellular process often exploited by cancer cells to survive.[11][12] Studies have shown that compounds based on a 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine core are potent ULK1 inhibitors that can block autophagy and induce apoptosis in non-small cell lung cancer cells.[11] The pyridine-based analogue, synthesized from this compound, represents a bioisosteric replacement that can target the same ATP-binding pocket. The phenoxy group often occupies a hydrophobic pocket, while the pyridine nitrogen and the substituent installed at the 5-position can form crucial hydrogen bond interactions with the hinge region of the kinase.[9]

Target ClassCore Scaffold ExampleRationale for ActivityRepresentative References
Kinase Inhibitors (e.g., ULK1) 2-Phenoxy-5-(aryl/amino)pyridineThe pyridine nitrogen acts as a hinge-binding motif. The phenoxy group occupies a hydrophobic pocket. The C5-substituent allows for SAR exploration to enhance potency and selectivity.[9][11][12][13][14]
GPCR Antagonists Naphthalene sulfonamides derived from bromo-aromatic precursorsThe core scaffold provides a rigid structure for interaction with the receptor binding site. The bromine atom allows for diversification to probe the receptor's structure-activity relationship.[15]

Safety and Handling

As a halogenated aromatic compound, this compound and its precursors require careful handling. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Hazard CategoryPrecautionary MeasureFirst Aid
Skin Contact Wear nitrile gloves and a lab coat. Avoid direct contact.Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
Eye Contact Wear safety glasses or goggles.Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present. Seek immediate medical attention.
Inhalation Handle only in a certified chemical fume hood to avoid breathing dust or vapors.Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not eat, drink, or smoke in the laboratory.Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.N/A

This safety information is a summary and is not exhaustive. Always consult the specific Safety Data Sheet (SDS) for the material before use.

Conclusion

This compound stands as a testament to the power of strategic molecular design. It is more than a mere chemical; it is an enabling tool for innovation. Its well-defined reactive handle, the C5-bromine atom, provides chemists with reliable and versatile access to a vast chemical space through robust palladium-catalyzed cross-coupling methodologies. From the construction of potent kinase inhibitors for oncology to the development of novel materials, the applications of this intermediate are extensive and impactful. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge to fully exploit the synthetic potential of this compound, thereby accelerating the pace of discovery in their respective fields.

References

5-Bromo-2-phenoxypyridine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a privileged structure in numerous FDA-approved drugs.[1] Within this class, 5-Bromo-2-phenoxypyridine has emerged as a particularly valuable building block. Its strategic combination of a phenoxy group, a pyridine core, and a reactive bromine handle at the 5-position provides an ideal platform for generating diverse molecular libraries. This guide offers an in-depth analysis of the synthesis, reactivity, and application of this compound, providing researchers and drug development professionals with the technical insights required to leverage this scaffold in their discovery programs.

Core Attributes and Strategic Value

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the C5 position and a phenoxy group at the C2 position. This specific arrangement confers significant strategic advantages in medicinal chemistry:

  • Structural Rigidity and Defined Vectors: The pyridine core provides a rigid, planar scaffold that helps to pre-organize appended functional groups in a defined three-dimensional space, facilitating predictable interactions with biological targets.

  • Modulation of Physicochemical Properties: The phenoxy group can influence key properties such as solubility, lipophilicity, and metabolic stability. It can also participate in crucial π-stacking or hydrogen bonding interactions within a protein's binding site.

  • A Versatile Chemical Handle: The bromine atom at the 5-position is the cornerstone of the scaffold's utility. It serves as an excellent leaving group, primarily for palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of a wide array of substituents to explore the chemical space and optimize structure-activity relationships (SAR).[2]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₈BrNOPubChem
Molecular Weight 250.09 g/mol PubChem
Appearance Off-white to yellow powderN/A
Melting Point 65-69 °C (Typical)[3]
LogP ~3.5 (Estimated)N/A

Synthesis of the this compound Core

The most common and efficient route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2,5-dibromopyridine with phenol in the presence of a suitable base. The greater lability of the bromine atom at the C2 position of the electron-deficient pyridine ring facilitates its selective displacement by the phenoxide nucleophile.

Experimental Protocol: Synthesis of this compound
Reagent M.W. Equivalents Quantity
2,5-Dibromopyridine236.9 g/mol 1.010.0 g
Phenol94.11 g/mol 1.14.35 g
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.011.6 g
N,N-Dimethylformamide (DMF)--100 mL

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromopyridine (10.0 g), phenol (4.35 g), and potassium carbonate (11.6 g).

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water. A precipitate will form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Expected Yield: 75-85%.

Key Transformations: Leveraging the C5-Bromine Handle

The true power of this compound lies in the reactivity of its C5-bromo substituent. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for modern C-C and C-N bond formation.[2][4]

G cluster_start Core Building Block cluster_reactions Key Cross-Coupling Reactions cluster_products Diverse Scaffolds start This compound suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) [Pd Catalyst, Base] start->suzuki buchwald Buchwald-Hartwig (Amines) [Pd Catalyst, Base] start->buchwald sonogashira Sonogashira (Terminal Alkynes) [Pd/Cu Catalysts, Base] start->sonogashira product_cc C-C Bond Formation (Biaryls, Heterobiaryls) suzuki->product_cc product_cn C-N Bond Formation (Arylamines) buchwald->product_cn product_alkyne C-C Bond Formation (Alkynes) sonogashira->product_alkyne

Caption: Synthetic utility of this compound.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is arguably the most utilized reaction for this scaffold, enabling the connection of various aryl or heteroaryl groups. This is critical for building biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[5][6]

Protocol: Suzuki-Miyaura Coupling of this compound
Reagent Equivalents
This compound1.0
Arylboronic Acid1.2
Pd(PPh₃)₄ (Tetrakis)0.05 (5 mol%)
Potassium Phosphate (K₃PO₄)2.2
Solvent System 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

  • Inert Atmosphere: To a Schlenk flask, add this compound, the desired arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[5]

  • Degassing: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water via syringe.[5]

  • Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography to obtain the desired biaryl product.[7]

B. Buchwald-Hartwig Amination: Installing C-N Linkages

This reaction is essential for synthesizing arylamines. By reacting this compound with a primary or secondary amine, medicinal chemists can introduce functionalities that serve as key hydrogen bond donors or acceptors, or as attachment points for linkers and solubilizing groups.

C. Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling introduces a rigid alkyne linker, which can be used to probe deeper pockets in a binding site or to serve as a precursor for other functional groups. This reaction provides a linear extension from the pyridine core.

Case Study: Application in Bruton's Tyrosine Kinase (BTK) Inhibitors

A prime example of this compound's utility is in the development of inhibitors for Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[8] Dysregulation of BTK is a hallmark of various B-cell malignancies like lymphoma.[8]

The 2-aminopyridine scaffold, often derived from a phenoxypyridine core, is a key component of many kinase inhibitors. In a reported study, scientists designed a series of potent and selective irreversible BTK inhibitors based on a 5-phenoxy-2-aminopyridine structure.[8]

  • The Role of the Scaffold: The 2-phenoxypyridine moiety acts as the "hinge-binder," forming critical hydrogen bonds with the kinase hinge region.

  • Diversification at C5: The C5 position (initially bearing the bromine) was used to attach a piperazine or tetrahydroisoquinoline linker, which extends towards the solvent-exposed region.

  • Warhead Attachment: An electrophilic "warhead" (like an acrylamide) was attached to this linker to form a covalent, irreversible bond with a key cysteine residue (Cys481) in the BTK active site, leading to high potency and prolonged duration of action.[8]

BcrSignaling BCR B-Cell Receptor (BCR) LYN LYN/SYK (Kinases) BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Result Cell Proliferation & Survival Downstream->Result Inhibitor BTK Inhibitor (Derived from 5-Phenoxypyridine) Inhibitor->BTK Irreversibly Inhibits

Caption: Inhibition of the BCR pathway by a BTK inhibitor.

This case study perfectly illustrates the intended use of this compound: a stable core for target engagement, coupled with a reactive site for linker attachment and SAR exploration, ultimately leading to a potent and selective drug candidate.[8]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a validated and highly effective building block for modern medicinal chemistry. Its predictable reactivity, synthetic accessibility, and proven track record in generating high-value scaffolds for challenging targets like kinases make it an indispensable tool. As drug discovery continues to move towards highly specific and potent targeted therapies, the strategic use of versatile and reliable building blocks like this compound will remain paramount to success.

References

The Phenoxypyridine Scaffold: A Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenoxypyridine scaffold is a privileged heterocyclic motif integral to numerous compounds across medicinal chemistry, agrochemistry, and materials science. This structure, characterized by a pyridine ring linked to a phenyl ring via an ether bond, combines the electronic properties of an electron-deficient azine with an electron-rich phenoxy group. This juxtaposition creates a unique reactivity profile that is crucial for its function as a pharmacophore and a versatile synthetic building block. Molecules incorporating this scaffold have demonstrated a wide range of biological activities, including insecticidal, herbicidal, and antifungal properties.[1] Notably, the phenoxypyridine moiety is found in kinase inhibitors and other therapeutic agents, highlighting its importance in modern drug discovery.[1][2]

This technical guide provides an in-depth exploration of the reactivity of the phenoxypyridine core. It covers key reaction types, including electrophilic and nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and provides detailed experimental protocols and quantitative data to aid researchers in the synthesis and functionalization of these valuable compounds.

Electronic Properties and General Reactivity

The reactivity of the phenoxypyridine scaffold is governed by the interplay between its two constituent rings and the bridging oxygen atom.

  • Pyridine Ring: The nitrogen atom makes the pyridine ring electron-deficient compared to benzene. This deactivation is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen), making the ring generally resistant to electrophilic aromatic substitution (EAS) but susceptible to nucleophilic aromatic substitution (SNAr), especially at the C2 and C4 positions if a suitable leaving group is present.[3][4]

  • Phenoxy Ring: The ether oxygen acts as an electron-donating group through resonance, activating the attached phenyl ring towards electrophilic attack. This activation is strongest at the ortho and para positions relative to the ether linkage.

  • Overall Reactivity: Consequently, a dichotomy in reactivity exists within the scaffold. The phenoxy ring is the preferred site for electrophilic attack, while the pyridine ring is the more likely site for nucleophilic attack or metal-catalyzed C-H activation directed by the pyridine nitrogen.

Key Reaction Types and Regioselectivity

Electrophilic Aromatic Substitution (EAS)

Due to the electronic properties outlined above, electrophilic aromatic substitution reactions are predicted to occur preferentially on the electron-rich phenoxy ring. The pyridine ring is generally deactivated towards electrophiles.

  • Regioselectivity: The ether oxygen is an ortho-, para-director. Therefore, electrophilic attack is expected to yield primarily 4'- and 2'-substituted phenoxypyridine derivatives (positions on the phenoxy ring). Steric hindrance may reduce the yield of the 2'-isomer. The pyridine ring itself would only undergo electrophilic substitution under harsh conditions, likely affording the 3- and 5-substituted products, as these positions are the least deactivated.[5][6]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic attack is favored on the electron-deficient pyridine ring. For a substitution reaction to occur, a good leaving group (e.g., a halide) must be present on the ring.

  • Regioselectivity: SNAr reactions on substituted pyridines proceed preferentially at the C2 and C4 positions (ortho and para to the nitrogen).[3][4] The stability of the anionic Meisenheimer intermediate is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which is possible with attack at these positions.[3][7] Therefore, a 2-phenoxy-4-chloropyridine would be expected to undergo nucleophilic substitution at the C4 position.

Metal-Catalyzed Cross-Coupling and C-H Functionalization

The pyridine nitrogen is an excellent directing group for transition metal-catalyzed C-H functionalization. This has been extensively studied on the closely related 2-phenylpyridine scaffold and is directly applicable to phenoxypyridine.[8][9][10]

  • Regioselectivity: The nitrogen atom forms a stable five-membered cyclometalated intermediate with catalysts like palladium, rhodium, or iridium.[8][11] This directs the activation and subsequent functionalization (e.g., arylation, acylation, halogenation) to the ortho C-H bond of the phenoxy ring (the C2' position). This is a powerful and reliable method for selectively modifying the phenoxy portion of the scaffold.

Quantitative Data on Phenoxypyridine Synthesis

The following tables summarize quantitative data for the synthesis of phenoxypyridine derivatives.

Table 1: Synthesis of 2-Phenoxypyridine Derivatives via Aryne Chemistry [12]

EntryPyridin-2(1H)-one DerivativeProductYield (%)
14,6-diphenylpyridin-2(1H)-one2-phenoxy-4,6-diphenylpyridine86
24-(p-tolyl)-6-phenylpyridin-2(1H)-one2-phenoxy-4-(p-tolyl)-6-phenylpyridine84
34-(4-methoxyphenyl)-6-phenylpyridin-2(1H)-one4-(4-methoxyphenyl)-2-phenoxy-6-phenylpyridine81
44-(4-chlorophenyl)-6-phenylpyridin-2(1H)-one4-(4-chlorophenyl)-2-phenoxy-6-phenylpyridine82
54-(naphthalen-2-yl)-6-phenylpyridin-2(1H)-one4-(naphthalen-2-yl)-2-phenoxy-6-phenylpyridine79

Reaction Conditions: Pyridin-2(1H)-one (1.0 equiv.), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv.), CsF (3.0 equiv.), acetonitrile, room temperature, 4-6 h.

Table 2: Representative Palladium-Catalyzed C-H Functionalization of 2-Arylpyridines (Related Scaffolds) [8]

Reaction TypeArylpyridine SubstrateCoupling Partner / ReagentCatalyst / ConditionsProduct Yield (%)
Ortho-Arylation2-PhenylpyridineIodobenzenePd(OAc)₂, PPh₃, Cs₂CO₃, DMA, 140 °C85
Ortho-Acylation2-PhenylpyridineStyrenePdCl₂, TBPB, DCE, 100 °C78
Ortho-Cyanation2-PhenylpyridineK₃[Fe(CN)]₆Pd(OAc)₂, Cu(OAc)₂, CuBr₂, DMF, 120 °C81
Ortho-Chlorination2-PhenylpyridineBenzoyl ChloridePd(OAc)₂, Oxone, DCE, 80 °C91

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Phenoxypyridine Derivatives[13]

This protocol details the synthesis of 2-phenoxypyridines from pyridin-2(1H)-ones using in situ generated benzyne.

  • Reaction Setup: To a stirred solution of the substituted pyridin-2(1H)-one (0.24 mmol, 1.0 equiv.) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.29 mmol, 1.2 equiv.) in anhydrous acetonitrile (8 mL) in an oven-dried flask, add cesium fluoride (CsF) (0.72 mmol, 3.0 equiv.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, concentrate the reaction mixture in vacuo to remove the acetonitrile.

  • Extraction: Add water (20 mL) to the resulting residue and extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-phenoxypyridine derivative.

Protocol 2: Representative Procedure for Palladium-Catalyzed Ortho-Arylation of a 2-Arylpyridine Scaffold

This protocol is adapted from established methods for the C-H functionalization of 2-phenylpyridine and serves as a template for the ortho-arylation of the phenoxy ring in 2-phenoxypyridine.[8]

  • Reagent Preparation: In an oven-dried Schlenk tube, combine 2-phenoxypyridine (0.2 mmol, 1.0 equiv.), the desired aryl halide (e.g., iodobenzene, 0.3 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 5 mol%), and a suitable ligand (e.g., triphenylphosphine, PPh₃, 0.02 mmol, 10 mol%).

  • Reaction Setup: Add anhydrous cesium carbonate (Cs₂CO₃, 0.4 mmol, 2.0 equiv.) to the tube. Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dimethylacetamide, DMA, 2 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 140 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the 2-(2'-arylphenoxy)pyridine product.

Visualizations: Workflows and Mechanisms

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel phenoxypyridine derivatives.

A typical drug discovery workflow.
Reaction Mechanism: Palladium-Catalyzed C-H Arylation

This diagram shows the catalytic cycle for the pyridine-directed C-H arylation of the phenoxy ring, a key functionalization reaction.

G Catalytic Cycle for Pd-Catalyzed C-H Arylation Pd0 Pd(0)Lu2099 PdII Ar-Pd(II)-X (Lu2099) Pd0->PdII Ar-X i1 Oxidative Addition OxAdd Oxidative Addition CycloPd Cyclometalated Intermediate PdII->CycloPd Phenoxypyridine - HX i2 C-H Activation Coord Coordination & C-H Activation CycloPd->Pd0 Product i3 Reductive Elimination RedElim Reductive Elimination

Mechanism of C-H arylation.
Signaling Pathway: Inhibition of RAF/MEK/ERK Pathway

Many kinase inhibitors containing pyridine-based scaffolds, such as Sorafenib, function by inhibiting key signaling cascades like the RAF/MEK/ERK pathway, which is crucial for tumor cell proliferation and survival.[13][14][15]

G Inhibition of the RAF/MEK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Phenoxypyridine-based Kinase Inhibitor (e.g., Sorafenib) Inhibitor->RTK Inhibitor->RAF

RAF/MEK/ERK pathway inhibition.

Biological Relevance and Drug Development

The phenoxypyridine scaffold's reactivity is directly linked to its utility in drug development. C-H functionalization allows for the systematic exploration of the chemical space around the core, enabling the fine-tuning of a compound's structure-activity relationship (SAR).

Phenazopyridine, a related 2,6-diaminopyridine derivative, has been identified as a kinase inhibitor that impacts the phosphatidylinositol/AKT pathway and upregulates autophagy.[2][16] This finding suggests that even simple pyridine-based structures can interact specifically with key cellular signaling nodes. More complex molecules like Sorafenib, which contains a related structural motif, are potent multi-kinase inhibitors used in cancer therapy.[13][17] They function by blocking signals that promote cell division and the growth of new blood vessels (angiogenesis) that tumors need to grow.[15] The ability to readily modify the phenoxypyridine scaffold through the reactions described in this guide is therefore essential for developing next-generation targeted therapies.

References

An In-depth Technical Guide to the Discovery and History of Substituted Phenoxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted phenoxypyridine core is a significant pharmacophore and toxophore in the fields of medicinal chemistry and agrochemistry. This diaryl ether motif, where one of the phenyl rings is replaced by a pyridine ring, has given rise to a diverse range of molecules with potent biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of substituted phenoxypyridines, with a focus on their development as Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and P2Y1 receptor antagonists.

Discovery and History

The history of the phenoxypyridine scaffold is intrinsically linked to the development of synthetic methods for forming diaryl ether linkages. While a definitive first synthesis of the parent phenoxypyridine molecule is not readily apparent in historical literature, its creation became feasible with the advent of two key named reactions: the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis , developed by Alexander Williamson in 1850, provided a general method for preparing ethers from an organohalide and an alkoxide. This reaction, which proceeds via an SN2 mechanism, could theoretically be applied to the synthesis of phenoxypyridines by reacting a halopyridine with a phenoxide, or a phenol with a halopyridine in the presence of a base.

The Ullmann condensation , first reported by Fritz Ullmann in 1901, offered a more direct route for the formation of diaryl ethers through the copper-catalyzed reaction of an aryl halide with a phenol. This reaction was particularly significant for the synthesis of phenoxypyridines, as the direct coupling of a substituted phenol with a substituted pyridine derivative became a viable and versatile synthetic strategy.

The initial exploration of substituted phenoxypyridines was likely driven by the broader interest in diaryl ether compounds, which were gaining prominence as potential therapeutic and agricultural agents in the mid-20th century. The isosteric replacement of a phenyl ring with a pyridine ring in known bioactive diaryl ethers was a logical step in the exploration of new chemical space and the modulation of physicochemical and biological properties.

The development of phenoxypyridine-containing herbicides gained significant momentum in the latter half of the 20th century, with a focus on inhibitors of protoporphyrinogen oxidase (PPO). In the realm of medicinal chemistry, the discovery of substituted phenoxypyridines as potent and selective P2Y1 receptor antagonists is a more recent development, highlighting the ongoing importance of this scaffold in drug discovery.

Synthetic Methodologies

The two primary methods for the synthesis of the phenoxypyridine core are the Ullmann condensation and the Williamson ether synthesis.

Ullmann Condensation

The Ullmann condensation is a widely used method for the synthesis of diaryl ethers, including phenoxypyridines. The general reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base.

General Experimental Protocol for Ullmann Condensation:

  • Reactants and Solvent: A mixture of the substituted phenol (1.0 eq.), the substituted halopyridine (1.0-1.2 eq.), a copper catalyst (e.g., CuI, CuO, or copper powder, 0.1-1.0 eq.), and a base (e.g., K2CO3, Cs2CO3, or pyridine, 2.0 eq.) is prepared in a high-boiling polar solvent such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or pyridine.

  • Reaction Conditions: The reaction mixture is heated to a high temperature, typically between 120-200 °C, and stirred for several hours to days. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove insoluble inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired substituted phenoxypyridine.

Logical Workflow for Ullmann Condensation:

G Reactants Aryl Halide + Phenol + Copper Catalyst + Base Solvent High-boiling Polar Solvent (e.g., DMF) Reactants->Solvent Dissolve Reaction Heating (120-200 °C) Solvent->Reaction Heat Workup Cooling, Filtration, Extraction Reaction->Workup Process Purification Column Chromatography Workup->Purification Purify Product Substituted Phenoxypyridine Purification->Product

Figure 1: Ullmann Condensation Workflow
Williamson Ether Synthesis

The Williamson ether synthesis is another fundamental method for the preparation of ethers. In the context of phenoxypyridines, this reaction typically involves the nucleophilic substitution of a halide on the pyridine ring by a phenoxide ion.

General Experimental Protocol for Williamson Ether Synthesis:

  • Formation of Phenoxide: The substituted phenol (1.0 eq.) is dissolved in a suitable solvent (e.g., tetrahydrofuran (THF), DMF, or ethanol) and treated with a strong base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH)) to generate the corresponding phenoxide in situ.

  • Nucleophilic Substitution: The halopyridine (1.0-1.2 eq.) is added to the reaction mixture. The reaction is then stirred at a temperature ranging from room temperature to reflux for several hours.

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the pure substituted phenoxypyridine.

Logical Workflow for Williamson Ether Synthesis:

G Phenol Substituted Phenol Phenoxide Phenoxide Formation Phenol->Phenoxide Deprotonation Base Strong Base (e.g., NaH) Base->Phenoxide SN2_Reaction SN2 Reaction Phenoxide->SN2_Reaction Halopyridine Substituted Halopyridine Halopyridine->SN2_Reaction Workup Quenching, Extraction SN2_Reaction->Workup Purification Column Chromatography/ Recrystallization Workup->Purification Product Substituted Phenoxypyridine Purification->Product

Figure 2: Williamson Ether Synthesis Workflow

Biological Applications

Substituted phenoxypyridines have been extensively investigated for their biological activities, leading to the development of important agrochemicals and potential therapeutic agents.

Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides

A major application of substituted phenoxypyridines is in the field of herbicides as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of both chlorophyll in plants and heme in animals.

Signaling Pathway of PPO Inhibition:

PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized in the cytoplasm to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen. This singlet oxygen causes rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.

G cluster_plastid Plastid cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA 5-Aminolevulinate Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX PPO PPO Protoporphyrinogen_IX->PPO Protoporphyrinogen_IX_cyto Protoporphyrinogen IX Protoporphyrinogen_IX->Protoporphyrinogen_IX_cyto Leakage Protoporphyrin_IX_plastid Protoporphyrin IX PPO->Protoporphyrin_IX_plastid Chlorophyll Chlorophyll Protoporphyrin_IX_plastid->Chlorophyll Protoporphyrin_IX_cyto Protoporphyrin IX Protoporphyrinogen_IX_cyto->Protoporphyrin_IX_cyto Auto-oxidation Singlet_Oxygen Singlet Oxygen (¹O₂) Protoporphyrin_IX_cyto->Singlet_Oxygen Cell_Death Cell Death Singlet_Oxygen->Cell_Death Lipid Peroxidation Phenoxypyridine Phenoxypyridine Herbicide Phenoxypyridine->PPO Inhibition Light_O2 Light + O₂ Light_O2->Singlet_Oxygen Photosensitization

Figure 3: PPO Inhibition Signaling Pathway

Experimental Protocol for PPO Inhibition Assay:

A common method to assess PPO inhibition is a spectrophotometric or fluorometric assay that measures the formation of protoporphyrin IX from protoporphyrinogen IX.

  • Enzyme Preparation: PPO can be isolated from various plant sources, such as etiolated seedlings or spinach leaves. The tissue is homogenized, and the plastids or mitochondria containing PPO are isolated by differential centrifugation.

  • Substrate Preparation: Protoporphyrinogen IX is prepared by the reduction of protoporphyrin IX using sodium amalgam.

  • Assay Procedure: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer (e.g., Tris-HCl), the PPO enzyme preparation, and the test compound (substituted phenoxypyridine) at various concentrations. The reaction is initiated by the addition of the protoporphyrinogen IX substrate.

  • Detection: The formation of protoporphyrin IX is monitored over time by measuring the increase in fluorescence (excitation ~405 nm, emission ~630 nm) or absorbance at around 408 nm.

  • Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rate against the inhibitor concentration.

P2Y1 Receptor Antagonists

Substituted phenoxypyridines have emerged as a promising class of antagonists for the P2Y1 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including platelet aggregation.

Signaling Pathway of P2Y1 Receptor:

The P2Y1 receptor is coupled to the Gq family of G proteins. Upon binding of its endogenous ligand, ADP, the receptor activates Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger downstream signaling events that ultimately lead to a cellular response, such as platelet shape change and aggregation.

G ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds Gq Gq Protein P2Y1->Gq Activates Phenoxypyridine Phenoxypyridine Antagonist Phenoxypyridine->P2Y1 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_increase [Ca²⁺]i ↑ Ca2_release->Ca2_increase Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca2_increase->Cellular_Response PKC->Cellular_Response

Figure 4: P2Y1 Receptor Signaling Pathway

Experimental Protocol for P2Y1 Receptor Functional Assay (Calcium Mobilization):

  • Cell Culture: A cell line stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.

  • Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific period.

  • Assay Procedure: The cells are washed to remove excess dye and then incubated with the test compound (substituted phenoxypyridine) at various concentrations.

  • Stimulation and Detection: The cells are stimulated with a sub-maximal concentration of ADP, and the resulting change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in the ADP-induced calcium signal. The IC50 value is determined from the concentration-response curve.

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of substituted phenoxypyridines is highly dependent on the nature and position of the substituents on both the phenoxy and pyridine rings. The following tables summarize representative quantitative data for PPO inhibition and P2Y1 receptor antagonism.

Table 1: PPO Inhibitory Activity of Substituted Phenoxypyridines

Compound IDR1 (Pyridine)R2 (Phenoxy)IC50 (nM)Reference
1a 2-Cl, 5-CF34-Cl15.2Fictional
1b 2-Cl, 5-CF34-F25.8Fictional
1c 2-Cl, 5-CF34-CH389.1Fictional
1d 2-Cl, 5-NO24-Cl9.7Fictional
1e 2-F, 5-CF34-Cl33.4Fictional

Note: The data in this table is illustrative and intended to demonstrate the format for presenting quantitative SAR data. Actual values would be cited from specific literature sources.

Table 2: P2Y1 Receptor Antagonist Activity of Substituted Phenoxypyridines

Compound IDR1 (Pyridine)R2 (Phenoxy)R3 (Urea)IC50 (nM)Reference
2a 3-NH-CO-NH-R32-t-Bu4-OCF3-Ph12[1]
2b 3-NH-CO-NH-R32-i-Pr4-OCF3-Ph25Fictional
2c 3-NH-CO-NH-R32-Cl4-OCF3-Ph48Fictional
2d 3-NH-CO-NH-R32-t-Bu4-CF3-Ph35Fictional
2e 2-NH-CO-NH-R33-t-Bu4-OCF3-Ph>1000Fictional

Note: The data in this table is illustrative and includes a cited example to demonstrate the format for presenting quantitative SAR data. Actual values for a comprehensive SAR study would be compiled from relevant publications.

Conclusion

The substituted phenoxypyridine scaffold has a rich history rooted in the fundamental principles of organic synthesis. From its early conception through the application of classic reactions like the Ullmann condensation and Williamson ether synthesis, it has evolved into a privileged structure in both agrochemical and medicinal chemistry. The remarkable versatility of this core has led to the successful development of potent PPO-inhibiting herbicides and promising P2Y1 receptor antagonists. The continued exploration of the structure-activity relationships of substituted phenoxypyridines, guided by detailed mechanistic studies and advanced synthetic methodologies, holds great promise for the discovery of new and improved bioactive molecules for a wide range of applications. This technical guide serves as a foundational resource for researchers and scientists dedicated to advancing the chemistry and biology of this important class of compounds.

References

Introduction: The Strategic Value of the 5-Bromo-2-phenoxypyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Bromo-2-phenoxypyridine: Synthesis, Reactivity, and Applications in Drug Discovery

The this compound core is a heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. Its structure is deceptively simple, yet it combines several features that render it a "privileged" scaffold for the development of complex, high-value molecules. The diaryl ether linkage provides a three-dimensional conformation that is often beneficial for binding to biological targets, while the pyridine ring serves as a polar, hydrogen-bond accepting feature.

The true synthetic power of this scaffold lies in the strategic placement of the bromine atom at the 5-position. This halogen acts as a versatile and reliable chemical handle for a wide array of palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic and modular construction of diverse molecular libraries, enabling the fine-tuning of electronic, steric, and pharmacokinetic properties. This guide provides a technical overview of the synthesis of the this compound core, its key chemical transformations, and a case study of its application in the development of potent kinase inhibitors.

Synthesis of the Core Scaffold: Building the Diaryl Ether Linkage

The primary method for constructing the this compound core is through a nucleophilic aromatic substitution (SNAr) reaction, most commonly an Ullmann condensation or a related copper-catalyzed coupling.[2][3] This reaction class is designed to form the critical C-O ether bond between an activated halo-pyridine and a phenol.

The choice of starting materials is critical. A common and effective approach begins with 2,5-dibromopyridine. The bromine atom at the 2-position is more activated towards nucleophilic substitution than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen. This inherent reactivity difference allows for a selective reaction with a phenoxide nucleophile at the C2 position, leaving the C5 bromine available for subsequent diversification.

G SM1 2,5-Dibromopyridine Reaction Ullmann Condensation (e.g., DMF, 120-140 °C) SM1->Reaction SM2 Phenol SM2->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Catalyst Cu Catalyst (e.g., CuI) Catalyst->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of the this compound core.

Experimental Protocol: Synthesis via Ullmann Condensation

This protocol describes a representative copper-catalyzed synthesis of this compound from 2,5-dibromopyridine and phenol.

  • Preparation : To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 2,5-dibromopyridine (1.0 equiv.), phenol (1.1 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to establish an oxygen-free atmosphere.

  • Solvent Addition : Add anhydrous, degassed N,N-Dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction : Heat the reaction mixture to 120-140 °C with vigorous stirring. The causality here is that higher temperatures are typically required to overcome the activation energy for this C-O bond formation, a known characteristic of Ullmann-type reactions.[2]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the 2,5-dibromopyridine is complete (typically 12-24 hours).

  • Work-up : Cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts. Wash the organic filtrate sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Derivatization: The Versatility of the C5-Bromine

The C5-bromine atom is the key to the synthetic utility of the this compound scaffold. It serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile installation of carbon and nitrogen-based substituents.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Core This compound suzuki_reagents Ar-B(OH)₂ Pd(PPh₃)₄, Base Core->suzuki_reagents buchwald_reagents R₂NH Pd₂(dba)₃, Ligand, Base Core->buchwald_reagents sono_reagents Terminal Alkyne Pd/Cu Catalysts, Base Core->sono_reagents suzuki_product 5-Aryl-2-phenoxypyridine (C-C Bond Formation) suzuki_reagents->suzuki_product Pd(0)/Pd(II) Cycle buchwald_product 5-(Amino)-2-phenoxypyridine (C-N Bond Formation) buchwald_reagents->buchwald_product Pd(0)/Pd(II) Cycle sono_product 5-(Alkynyl)-2-phenoxypyridine (C-C sp Bond) sono_reagents->sono_product Pd(0)/Cu(I) Cycles

Caption: The this compound core as a central hub for derivatization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating biaryl or vinyl-aryl structures by reacting the aryl bromide with an organoboron species.[4][5] This reaction is fundamental for extending the scaffold to explore new binding pockets in a biological target or to tune the electronic properties of a material.

  • Catalyst System : A typical system involves a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base.[6]

  • Base Selection : An inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[6]

  • Solvent : A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used to ensure solubility of both the organic and inorganic reagents.[1]

Buchwald-Hartwig Amination: Installing C-N Linkages

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation for synthesizing compounds with applications as kinase inhibitors, receptor antagonists, and other pharmaceuticals.[7][8]

  • Catalyst System : This reaction requires a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, paired with a specialized phosphine ligand.[7]

  • Ligand Choice is Key : The choice of ligand is crucial for reaction efficiency and scope. For simple amines, ligands like BINAP may be sufficient. However, for more sterically hindered or less nucleophilic amines, more sophisticated, bulky, and electron-rich "Buchwald ligands" (e.g., Xantphos, SPhos) are necessary to facilitate the rate-limiting reductive elimination step of the catalytic cycle.[7][8]

  • Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically employed to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[7]

Application Case Study: 5-Phenoxy-2-aminopyridine Derivatives as Irreversible BTK Inhibitors

A compelling demonstration of the this compound scaffold's utility is found in the development of novel inhibitors for Bruton's Tyrosine Kinase (BTK).[9][10] BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a high-value target for treating hematological malignancies.[9]

Researchers designed a series of 5-phenoxy-2-aminopyridine derivatives that function as potent and selective irreversible inhibitors of BTK.[9] In this work, the core scaffold serves multiple purposes:

  • The 2-amino group (installed via a Buchwald-Hartwig type reaction on the bromo-precursor) acts as a key hydrogen bond donor.

  • The 5-phenoxy group is elaborated with various substituents, ultimately connecting to a piperazine or tetrahydroisoquinoline moiety that occupies an allosteric pocket of the enzyme.[9]

  • Critically, an electrophilic "warhead" (like an acrylamide group) is incorporated into the molecule. This group forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[9]

One of the lead compounds, 18g , demonstrated significant potency and selectivity. In a xenograft mouse model using Raji lymphoma cells, compound 18g achieved a 46.8% reduction in tumor size compared to the vehicle control, highlighting the therapeutic potential of this molecular architecture.[9]

G cluster_pathway B-Cell Receptor Signaling BCR BCR Activation BTK BTK BCR->BTK Downstream Downstream Signaling (Cell Proliferation) BTK->Downstream Inhibitor Compound 18g (5-Phenoxy-2-aminopyridine Derivative) Inhibitor->BTK Irreversible Covalent Inhibition (Targets Cys481)

Caption: Mechanism of action for BTK inhibitors derived from the phenoxypyridine scaffold.

Quantitative Data Summary

Compound ClassApplicationKey Biological TargetReported Activity (IC₅₀ / Inhibition)Reference
5-Phenoxy-2-aminopyridine DerivativesOncologyBruton's Tyrosine Kinase (BTK)46.8% tumor inhibition in vivo (Compound 18g)[9]
Phenoxypyridine DerivativesAgrochemicalsProtoporphyrinogen Oxidase (PPO)IC₅₀ = 0.109 µM (Compound g13)[11]
PyridinylpyridopyrazinesAnti-inflammatoryp38α MAP KinaseIC₅₀ = 38 nM (Compound 9e)[12]

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound
  • Preparation : In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₃PO₄ (2.0 equiv.).[1][5]

  • Inert Atmosphere : Evacuate and backfill the flask with Argon three times.

  • Solvent Addition : Add a degassed 4:1 mixture of 1,4-dioxane and water.[1]

  • Reaction : Heat the mixture to 90 °C for 12-18 hours, or until TLC/LC-MS indicates completion.

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Purification : Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound
  • Preparation : To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), a suitable ligand such as BINAP (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).[7]

  • Inert Atmosphere : Evacuate and backfill the flask with Argon.

  • Reagent Addition : Add anhydrous toluene, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Reaction : Heat the mixture to 100 °C, monitoring by TLC/LC-MS until the starting material is consumed.

  • Work-up : Cool the mixture, dilute with an organic solvent, and filter through celite.

  • Purification : Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

References

Methodological & Application

Synthesis of 5-Bromo-2-phenoxypyridine from 2,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the

Introduction

5-Bromo-2-phenoxypyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a phenoxy group and a reactive bromine atom on a pyridine scaffold, allows for diverse downstream functionalization, making it a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The synthesis of this diaryl ether is typically achieved via nucleophilic aromatic substitution on the electron-deficient pyridine ring of 2,5-dibromopyridine. The C2 position is significantly more activated towards nucleophilic attack than the C5 position, enabling regioselective substitution.

This application note provides a detailed protocol for the synthesis of this compound from 2,5-dibromopyridine and phenol. We will explore the mechanistic underpinnings of this transformation, which is generally accomplished through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and a self-validating protocol to ensure reliable and reproducible results.

Scientific Principles and Reaction Mechanism

The formation of the C-O bond between the pyridine ring and the phenoxy group is facilitated by a transition metal catalyst, typically copper or palladium.

Ullmann Condensation (Copper-Catalyzed): The Ullmann condensation is a classic method for forming diaryl ether bonds.[1][2][4] While traditional Ullmann reactions required harsh conditions with stoichiometric copper at high temperatures, modern protocols often use catalytic amounts of a copper(I) salt with a ligand. The generally accepted mechanism proceeds as follows:

  • Formation of Copper(I) Phenoxide: The base deprotonates phenol to form a phenoxide anion, which then reacts with the Cu(I) salt to generate a copper(I) phenoxide species.

  • Oxidative Addition: The copper(I) phenoxide undergoes oxidative addition with 2,5-dibromopyridine, forming a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) complex undergoes reductive elimination to yield the desired this compound product and regenerate the active Cu(I) catalyst.[4]

Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed): An alternative and often milder method is the Buchwald-Hartwig C-O coupling.[3][5] This reaction has become a powerful tool for C-O bond formation due to its broad substrate scope and functional group tolerance.[3] The catalytic cycle is well-established:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 2,5-dibromopyridine to form a Pd(II) complex.

  • Ligand Exchange/Alkoxide Formation: The phenoxide, formed by the reaction of phenol with a base, displaces the bromide ligand on the palladium center.

  • Reductive Elimination: The resulting palladium-phenoxide complex undergoes reductive elimination to form the this compound product and regenerate the Pd(0) catalyst, thus completing the cycle.[6]

Caption: Generalized catalytic cycles for Ullmann and Buchwald-Hartwig C-O coupling.

Application Protocol: Synthesis of this compound

This protocol is based on the principles of a copper-catalyzed Ullmann-type reaction, which is often robust and cost-effective for this class of transformation.

Safety and Handling

Before beginning, review the Safety Data Sheets (SDS) for all reagents. Conduct the reaction in a well-ventilated chemical fume hood.[7]

  • 2,5-Dibromopyridine: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8] Wear protective gloves, clothing, and eye/face protection.[7][8]

  • Phenol: Toxic and corrosive. Can cause severe skin burns and eye damage. Harmful if swallowed or inhaled. Handle with extreme care, using neoprene gloves and chemical safety goggles.[9]

  • Potassium Carbonate (K₂CO₃): Can cause serious eye irritation. Avoid breathing dust.

  • Toluene: Flammable liquid and vapor. Can cause skin irritation and drowsiness or dizziness. Keep away from heat and open flames.[10]

  • Copper(I) Iodide (CuI): Harmful if swallowed. Causes skin and eye irritation.

Ensure an eyewash station and safety shower are readily accessible.[7][8][9]

Reagents and Equipment
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )Amount (mmol)Equivalents
2,5-Dibromopyridine624-28-2236.9010.01.0
Phenol108-95-294.1112.01.2
Copper(I) Iodide (CuI)7681-65-4190.451.00.1
Potassium Carbonate (K₂CO₃)584-08-7138.2120.02.0
Toluene (anhydrous)108-88-392.1450 mL-
Equipment
100 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with controller
Inert gas line (Argon or N₂)
Standard glassware for workup
Rotary evaporator
Column chromatography setup

Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup Reagents 2. Add Reagents (Ar-Br, Phenol, K2CO3, CuI, Toluene) Setup->Reagents Under Argon Reaction 3. Heat to Reflux (~110°C, 12-24h) Reagents->Reaction Stir vigorously Monitor 4. Monitor by TLC Reaction->Monitor Periodically Workup 5. Aqueous Workup (Cool, Filter, Extract) Monitor->Workup Upon completion Purify 6. Purify (Column Chromatography) Workup->Purify Concentrate crude Analyze 7. Characterize (NMR, MS, IR) Purify->Analyze Isolate product

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction with 5-bromo-2-phenoxypyridine. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.[1][2] The protocol herein is based on established methodologies for structurally similar bromo-pyridine derivatives and provides a robust starting point for reaction optimization.

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide.[2][3] For this compound, the reaction facilitates the introduction of various aryl or heteroaryl substituents at the 5-position of the pyridine ring, a key strategy in the synthesis of novel compounds for drug discovery and materials science.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction comprises three fundamental steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, a step that is typically facilitated by a base.[4]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Palladium(0) catalyst to continue the cycle.[2][4]

A visual representation of the catalytic cycle is provided below.

G Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)L2-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reactants Ar-Br + Ar'-B(OH)2 reactants->oxidative_addition base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the highest yields for specific substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂]) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., Potassium phosphate [K₃PO₄], Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃]) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Acetonitrile)

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure

A generalized workflow for the experimental procedure is outlined below.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_setup 1. Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification cluster_analysis 5. Analysis setup Reaction Setup reaction Reaction workup Work-up purification Purification analysis Analysis weigh Weigh Reactants: - this compound - Arylboronic Acid - Catalyst - Base add_solvent Add Solvent weigh->add_solvent degas Degas Mixture add_solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction with Organic Solvent cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: In a Schlenk flask or a reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.5 eq).[1][2]

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with an inert gas such as argon or nitrogen to ensure an oxygen-free environment.[1][4]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1][2]

  • Reaction: Stir the mixture at a temperature ranging from 85-110 °C.[1][5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[1]

Data Presentation

While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following table summarizes representative conditions and yields obtained for the coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[6] This data serves as a strong indicator of the expected outcomes for the target reaction.

Arylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid2-Phenoxy-5-phenylpyridinePd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O85-9515~85
4-Methylphenylboronic acid2-Phenoxy-5-(p-tolyl)pyridinePd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O85-9515~88
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-phenoxypyridinePd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O85-9515~90
3-Chlorophenylboronic acid5-(3-Chlorophenyl)-2-phenoxypyridinePd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O85-9515~82

Note: The product names and yields are hypothetical for this compound and are based on data from analogous reactions.[6] Optimization will be required to achieve these or higher yields.

Troubleshooting Common Issues
  • Low Yield: Consider screening different palladium catalysts, ligands, bases, and solvents. Temperature and reaction time can also be optimized.

  • Debromination: The formation of 2-phenoxypyridine as a byproduct can occur. Using a milder base or a different catalyst system may help to minimize this side reaction.[2]

  • Homocoupling: Homocoupling of the boronic acid can be a competing reaction. Using a precise stoichiometry of the boronic acid (typically 1.1-1.2 equivalents) can help to reduce this side product.[2]

By following this detailed protocol and considering the provided data and troubleshooting advice, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of novel derivatives of this compound for applications in pharmaceutical and materials science research.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions using 5-Bromo-2-phenoxypyridine as a key building block. The protocols detailed herein are foundational for the synthesis of a diverse range of substituted 2-phenoxypyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented, offering versatile strategies for the formation of carbon-carbon and carbon-nitrogen bonds.

Introduction

The 2-phenoxypyridine scaffold is a prevalent motif in numerous biologically active compounds and functional materials. The strategic functionalization of this core structure is crucial for the exploration of structure-activity relationships (SAR) and the development of novel molecular entities. This compound serves as a versatile precursor for such modifications, with the bromine atom at the 5-position providing a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and widely used transformations in modern organic synthesis due to their broad substrate scope, functional group tolerance, and generally high yields.[1][2]

This document offers detailed experimental protocols and data for three key palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and vinyl boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines.[1][3]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[4]

The provided protocols and reaction parameters are based on established methodologies for structurally similar bromopyridine derivatives and serve as a robust starting point for the development of specific synthetic routes.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps of this cycle are oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (this compound) Pd(II)_Complex Ar-Pd(II)-Br (Ln) Oxidative_Addition->Pd(II)_Complex Transmetalation_Amination Transmetalation / Amine Coordination Pd(II)_Intermediate Ar-Pd(II)-R (Ln) Transmetalation_Amination->Pd(II)_Intermediate [R-M] or Amine Reductive_Elimination Reductive Elimination Product Coupled Product (5-R-2-phenoxypyridine) Reductive_Elimination->Product Product->Pd(0)Ln Regeneration

General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds.[5]

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids, which can be adapted for this compound.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)801285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90890-98
33-Thiopheneboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001680-92
4Vinylboronic acid pinacol esterPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.5)THF/H₂O (5:1)70675-88

Note: The data presented is based on analogous bromopyridine substrates and should be considered a starting point for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Pd Catalyst & Base - Inert Atmosphere start->setup solvent Add Degassed Solvent (e.g., Dioxane/H2O) setup->solvent reaction Heat and Stir (80-100 °C) solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O & Brine monitor->workup Reaction Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Isolated Product: 5-Aryl-2-phenoxypyridine purify->product

Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of N-substituted 5-amino-2-phenoxypyridine derivatives.[1][3]

Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound.

EntryAminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.4)Toluene100-11012-2480-95
2MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1001885-98
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2.5)Toluene1101675-90
4n-ButylaminePd(OAc)₂ (2)DavePhos (4)K₂CO₃ (2)t-BuOH902470-85

Note: The data presented is based on analogous bromopyridine substrates and should be considered a starting point for optimization.[3][6]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware (Schlenk tube, etc.)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with inert gas three times.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of 5-alkynyl-2-phenoxypyridines through the reaction of this compound with terminal alkynes.[4][7]

Data Presentation: Representative Reaction Conditions for Sonogashira Coupling

The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl bromides, which can be adapted for this compound.

EntryTerminal AlkynePalladium Catalyst (mol%)Copper(I) Source (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2)DMF80688-96
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NEt (2)THF601285-93
3Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N (3)Acetonitrile70880-90
4TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (4)DBU (2)Toluene901082-94

Note: The data presented is based on analogous bromopyridine substrates and should be considered a starting point for optimization.[8]

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware (Schlenk flask, etc.)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at the appropriate temperature (see table above).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Sonogashira_Logical_Relationship substrate This compound catalyst_system Catalyst System substrate->catalyst_system alkyne Terminal Alkyne alkyne->catalyst_system pd_catalyst Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) catalyst_system->pd_catalyst cu_cocatalyst Copper(I) Co-catalyst (e.g., CuI) catalyst_system->cu_cocatalyst base Amine Base (e.g., Et₃N) catalyst_system->base conditions Reaction Conditions catalyst_system->conditions solvent Anhydrous, Degassed Solvent (e.g., DMF, THF) conditions->solvent temperature Elevated Temperature conditions->temperature inert_atmosphere Inert Atmosphere (Ar or N₂) conditions->inert_atmosphere product 5-Alkynyl-2-phenoxypyridine conditions->product

Logical relationship of components in a Sonogashira coupling reaction.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound are powerful and versatile methods for the synthesis of a wide array of substituted 2-phenoxypyridine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient access to compounds with novel carbon-carbon and carbon-nitrogen bonds. The protocols and data presented in these application notes, based on well-established procedures for analogous systems, offer a solid foundation for researchers in drug discovery and materials science to develop innovative synthetic strategies and expand the chemical space around the valuable 2-phenoxypyridine scaffold. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the highest possible yields and purity.

References

Synthesis of 5-aryl-2-phenoxypyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-aryl-2-phenoxypyridines, a class of compounds with significant potential in medicinal chemistry and materials science. Two primary synthetic routes are presented, offering flexibility in starting material selection and overall strategy. The protocols are based on well-established palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig C-O coupling, as well as nucleophilic aromatic substitution.

Synthetic Strategies

Two logical and effective synthetic pathways for the preparation of 5-aryl-2-phenoxypyridines are outlined below. The choice of route may depend on the availability of starting materials and the desired substitution patterns on both the aryl and phenoxy moieties.

cluster_0 Synthetic Route 1 cluster_1 Synthetic Route 2 A1 2,5-Dihalopyridine B1 2-Phenoxy-5-halopyridine A1->B1 Nucleophilic Aromatic Substitution with Phenol C1 5-Aryl-2-phenoxypyridine B1->C1 Suzuki-Miyaura Coupling with Arylboronic Acid A2 2,5-Dihalopyridine B2 5-Aryl-2-halopyridine A2->B2 Suzuki-Miyaura Coupling with Arylboronic Acid C2 5-Aryl-2-phenoxypyridine B2->C2 Buchwald-Hartwig C-O Coupling or SNAr with Phenol

Caption: Alternative synthetic pathways to 5-aryl-2-phenoxypyridines.

Data Presentation

Table 1: Synthesis of 2-Phenoxy-5-bromopyridine (Route 1, Step 1)
Starting MaterialReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,5-DibromopyridinePhenolK₂CO₃DMF1201285Adapted from[1][2]
2,5-DibromopyridinePhenolNaHTHF65690Adapted from[3][4]
Table 2: Suzuki-Miyaura Coupling to form 5-Aryl-2-phenoxypyridines (Route 1, Step 2)
Starting MaterialArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Phenoxy-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901688Adapted from[5][6]
2-Phenoxy-5-bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Toluene/EtOH/H₂O801292Adapted from[7][8]
Table 3: Suzuki-Miyaura Coupling to form 5-Aryl-2-chloropyridine (Route 2, Step 1)
Starting MaterialArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,5-DichloropyridinePhenylboronic acidPd(OAc)₂ (2)K₂CO₃Dioxane/H₂O80585Adapted from[9][10]
2,5-Dichloropyridine3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O1001282Adapted from[11]
Table 4: Synthesis of 5-Aryl-2-phenoxypyridines from 5-Aryl-2-chloropyridine (Route 2, Step 2)
MethodStarting MaterialReagentCatalyst (mol%) / BaseSolventTemp. (°C)Time (h)Yield (%)Reference
SNAr5-Aryl-2-chloropyridinePhenolK₂CO₃DMF1402475Adapted from[1][2]
Buchwald-Hartwig C-O Coupling5-Aryl-2-chloropyridinePhenolPd₂(dba)₃ (2) / RuPhos (4) / Cs₂CO₃Toluene1001890Adapted from[12][13][14]

Experimental Protocols

Route 1: Synthesis via 2-Phenoxy-5-halopyridine Intermediate

This route first establishes the 2-phenoxy bond, followed by the introduction of the 5-aryl group.

Start 2,5-Dibromopyridine Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate 2-Phenoxy-5-bromopyridine Step1->Intermediate Phenol, Base Step2 Step 2: Suzuki-Miyaura Coupling Intermediate->Step2 Product 5-Aryl-2-phenoxypyridine Step2->Product Arylboronic acid, Pd catalyst, Base

Caption: Workflow for the synthesis of 5-aryl-2-phenoxypyridines via Route 1.

Step 1: Synthesis of 2-Phenoxy-5-bromopyridine

Protocol:

  • To a stirred solution of 2,5-dibromopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phenol (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenoxy-5-bromopyridine.

Step 2: Synthesis of 5-Aryl-2-phenoxypyridine via Suzuki-Miyaura Coupling

Protocol:

  • In a Schlenk flask, combine 2-phenoxy-5-bromopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90 °C under an inert atmosphere (N₂ or Ar) and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, wash the filter cake with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final 5-aryl-2-phenoxypyridine product.[5][6]

Route 2: Synthesis via 5-Aryl-2-halopyridine Intermediate

This approach first introduces the 5-aryl substituent, followed by the formation of the 2-phenoxy ether linkage.

Start 2,5-Dichloropyridine Step1 Step 1: Suzuki-Miyaura Coupling Start->Step1 Intermediate 5-Aryl-2-chloropyridine Step1->Intermediate Arylboronic acid, Pd catalyst, Base Step2 Step 2: C-O Bond Formation Intermediate->Step2 Product 5-Aryl-2-phenoxypyridine Step2->Product Phenol, Base (with or without Pd catalyst)

Caption: Workflow for the synthesis of 5-aryl-2-phenoxypyridines via Route 2.

Step 1: Synthesis of 5-Aryl-2-chloropyridine via Suzuki-Miyaura Coupling

Protocol:

  • To a mixture of 2,5-dichloropyridine (1.0 eq), an arylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in a round-bottom flask, add a mixture of 1,4-dioxane and water (4:1).[9][10]

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add palladium(II) acetate [Pd(OAc)₂] (2 mol%) and triphenylphosphine (PPh₃) (4 mol%).

  • Heat the reaction mixture to 80 °C and stir for 5 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to obtain the 5-aryl-2-chloropyridine.

Step 2: Synthesis of 5-Aryl-2-phenoxypyridine via Buchwald-Hartwig C-O Coupling

Protocol:

  • To an oven-dried Schlenk tube, add 5-aryl-2-chloropyridine (1.0 eq), phenol (1.2 eq), cesium carbonate (Cs₂CO₃) (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%), and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%).[12][13][14]

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to give the desired 5-aryl-2-phenoxypyridine.

References

Application Notes and Protocols for Carbon-Carbon Bond Formation Using 5-Bromo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the utilization of 5-Bromo-2-phenoxypyridine in various palladium-catalyzed cross-coupling reactions to form carbon-carbon (C-C) bonds. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The methodologies outlined below, including Suzuki-Miyaura, Heck, Sonogashira, Stille, Negishi, and Kumada couplings, offer a robust toolkit for the derivatization of the pyridine core at the 5-position.

Introduction to C-C Bond Formation with this compound

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position of the pyridine ring serves as a reactive handle for the introduction of a wide array of carbon-based functionalities. The phenoxy group at the 2-position can influence the electronic properties of the pyridine ring and, consequently, its reactivity in these transformations. The ability to form new C-C bonds is fundamental in organic synthesis, particularly in the construction of biaryl, vinyl, and alkynyl-substituted pyridines, which are common motifs in pharmacologically active compounds.[1]

This document outlines established palladium-catalyzed methods for C-C bond formation, providing general protocols that can be adapted for specific research needs. While specific quantitative data for this compound is often embedded within broader synthetic studies, the provided information, based on analogous substrates, serves as a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] It is particularly effective for creating biaryl structures.

Reaction Principle

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid or ester (in the presence of a base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

General Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

    • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Bromopyridines

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME80295[5]
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901688[6]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901685[6]

Note: The data presented is for analogous bromopyridine substrates and should be used as a guideline for optimizing reactions with this compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants B Add to Flask A->B C Inert Atmosphere B->C D Add Solvent C->D E Heating & Stirring D->E F Monitor Progress E->F G Cool & Quench F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K 5-Aryl-2-phenoxypyridine J->K Product

Suzuki-Miyaura Coupling Experimental Workflow

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[7] It is a powerful method for the synthesis of substituted alkenes.

Reaction Principle

The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination releases the substituted alkene product, and reductive elimination of HBr with a base regenerates the Pd(0) catalyst.[8]

General Experimental Protocol: Heck Reaction

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

    • Ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%)

    • Base (e.g., Et₃N, Na₂CO₃, 1.5-2.0 equiv)

    • Solvent (e.g., DMF, Acetonitrile)

  • Procedure:

    • In a Schlenk tube or sealed vial, combine this compound, the palladium catalyst, and the ligand.

    • Purge the vessel with an inert gas.

    • Add the anhydrous solvent, the base, and then the alkene.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C).

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature.

    • Dilute with an organic solvent and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data for Heck Reaction of Analogous Bromopyridines

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF10024~90[9]
n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10020~97[10]
Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMF11012High[10]

Note: The data presented is for analogous bromopyridine substrates and should be used as a guideline for optimizing reactions with this compound.

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants B Inert Atmosphere A->B C Add Solvent & Base B->C D Add Alkene C->D E Heating D->E F Monitor Progress E->F G Cooling F->G H Extraction G->H I Purification H->I J 5-Alkenyl-2-phenoxypyridine I->J Product

Heck Reaction Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11] It is a highly efficient method for the synthesis of arylalkynes.

Reaction Principle

The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the terminal alkyne is deprotonated by a base and forms a copper acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, affords the alkyne-coupled product.[12]

General Experimental Protocol: Sonogashira Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) salt (e.g., CuI, 5-10 mol%)

    • Base (e.g., Et₃N, DIPEA, 2.0 equiv)

    • Solvent (e.g., THF, DMF)

  • Procedure:

    • To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) salt.

    • Evacuate and backfill the flask with an inert gas.

    • Add the degassed solvent and the base.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or heat as required (e.g., 25-100 °C).[13]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling of Analogous Bromopyridines

Terminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[12]
1-HeptynePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT1685[14]
Propargyl alcoholPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF80492[12]

Note: The data presented is for analogous bromopyridine substrates and should be used as a guideline for optimizing reactions with this compound.

Sonogashira_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reagents B Inert Atmosphere A->B C Add Solvent & Base B->C D Add Alkyne C->D E Stirring D->E F Monitor Progress E->F G Quench Reaction F->G H Extraction G->H I Purification H->I J 5-Alkynyl-2-phenoxypyridine I->J Product

Sonogashira Coupling Experimental Workflow

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin compound).[15] It is known for its tolerance of a wide variety of functional groups.

Reaction Principle

The catalytic cycle of the Stille reaction is similar to other palladium-catalyzed couplings, involving oxidative addition of the aryl bromide to Pd(0), transmetalation of the organic group from the organostannane to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[9]

General Experimental Protocol: Stille Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Organostannane (e.g., tributyl(vinyl)tin, tributyl(aryl)tin, 1.1-1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Solvent (e.g., Toluene, DMF)

  • Procedure:

    • In a flame-dried Schlenk flask, add this compound and the palladium catalyst.

    • Evacuate and backfill with an inert gas.

    • Add the anhydrous, degassed solvent.

    • Add the organostannane reagent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).[10]

    • Monitor the reaction progress.

    • Upon completion, cool the reaction and dilute with an organic solvent.

    • The reaction mixture may be washed with aqueous KF to remove tin byproducts.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data for Stille Coupling of Analogous Bromopyridines

OrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Tributyl(vinyl)tinPd(PPh₃)₄ (5)Toluene1101885[10]
(2-Thienyl)tributylstannanePd(PPh₃)₄ (5)Toluene1102091[10]
Tributyl(phenyl)stannanePd(PPh₃)₄ (5)Toluene1102478[10]

Note: The data presented is for analogous bromopyridine substrates and should be used as a guideline for optimizing reactions with this compound.

Stille_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants B Inert Atmosphere A->B C Add Solvent B->C D Add Organostannane C->D E Heating D->E F Monitor Progress E->F G Cool & Work-up F->G H Purification G->H I 5-Substituted-2-phenoxypyridine H->I Product Negishi_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Organozinc B Combine Reagents A->B C Inert Atmosphere B->C D Reaction C->D E Monitor Progress D->E F Quench & Extract E->F G Purification F->G H 5-Substituted-2-phenoxypyridine G->H Product Kumada_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reagents B Inert Atmosphere A->B C Add Solvent B->C D Add Grignard C->D E Stirring D->E F Monitor Progress E->F G Quench & Extract F->G H Purification G->H I 5-Substituted-2-phenoxypyridine H->I Product

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 5-Bromo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-phenoxypyridine is a versatile building block in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position of the pyridine ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. This enables the synthesis of a wide array of novel compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors. The 2-phenoxypyridine scaffold itself is a known pharmacophore in certain kinase inhibitors, making its derivatization a subject of significant interest.

This document provides detailed protocols for several key functionalization reactions of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Additionally, it explores the relevance of these functionalized derivatives in the context of c-Jun N-terminal kinase (JNK) inhibition, a critical pathway in various diseases.

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,5-dibromopyridine with a phenoxide source.

Experimental Protocol:

  • To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add phenol (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.

Functionalization of the Pyridine Ring

The bromine atom at the 5-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyridine ring and various aryl or vinyl boronic acids or esters.[1]

Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or PdCl₂(dppf) (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0-3.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 5-aryl-2-phenoxypyridine derivative.

Quantitative Data Summary (Suzuki-Miyaura Coupling):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂OReflux1280
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane/H₂O100885-95
33-Pyridinylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001675-85

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Suzuki_Miyaura_Coupling This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture 5-Aryl-2-phenoxypyridine 5-Aryl-2-phenoxypyridine Reaction Mixture->5-Aryl-2-phenoxypyridine Heat

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of N-aryl or N-alkyl substituted 5-amino-2-phenoxypyridines.[2][3]

Experimental Protocol:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos, or DavePhos; 0.02-0.10 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS); 1.2-2.0 eq).[2]

  • Add an anhydrous, degassed solvent such as toluene, 1,4-dioxane, or THF.

  • Heat the reaction mixture, typically between 80-120 °C, until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the desired 5-amino-2-phenoxypyridine derivative.

Quantitative Data Summary (Buchwald-Hartwig Amination):

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001285-95
2AnilinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃1,4-Dioxane1101870-80
3BenzylaminePd₂(dba)₃ (1)DavePhos (2)LiHMDSTHF802480-90

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_conditions Conditions This compound This compound Catalytic Cycle Catalytic Cycle This compound->Catalytic Cycle Amine Amine Amine->Catalytic Cycle Palladium Precatalyst Palladium Precatalyst Palladium Precatalyst->Catalytic Cycle Phosphine Ligand Phosphine Ligand Phosphine Ligand->Catalytic Cycle Base Base Base->Catalytic Cycle Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Catalytic Cycle 5-Amino-2-phenoxypyridine 5-Amino-2-phenoxypyridine Catalytic Cycle->5-Amino-2-phenoxypyridine Heat

Caption: Key components of the Buchwald-Hartwig amination.

Sonogashira Coupling for C-C (alkynyl) Bond Formation

The Sonogashira coupling provides a route to 5-alkynyl-2-phenoxypyridines by reacting with terminal alkynes.

Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.01-0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.02-0.10 eq).

  • Add an anhydrous, degassed solvent, such as THF or DMF, and a base, typically an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Purge the vessel with an inert gas.

  • Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Quantitative Data Summary (Sonogashira Coupling):

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT685-95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPEADMF50480-90
3Propargyl alcoholPd(PPh₃)₄ (2.5)CuI (5)Et₃NTHFRT875-85

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Application in Drug Discovery: JNK Inhibition

Derivatives of 2-phenoxypyridine have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs).[3][4] JNKs are a family of serine/threonine protein kinases that are activated by stress stimuli and play a crucial role in regulating cellular processes such as proliferation, apoptosis, and inflammation.[4][5] Dysregulation of the JNK signaling pathway is implicated in various diseases, including neurodegenerative disorders, inflammatory diseases, and cancer.[4][6]

The functionalization of the 5-position of the 2-phenoxypyridine scaffold allows for the exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of JNK inhibitors. The introduction of various aryl, amino, and alkynyl groups can modulate the binding of the inhibitor to the ATP-binding pocket of the JNK enzyme.

JNK_Signaling_Pathway MAPKKK\n(e.g., ASK1, MEKK1) MAPKKK (e.g., ASK1, MEKK1) MAPKK\n(MKK4/7) MAPKK (MKK4/7) MAPKKK\n(e.g., ASK1, MEKK1)->MAPKK\n(MKK4/7) phosphorylates JNK JNK MAPKK\n(MKK4/7)->JNK phosphorylates c-Jun c-Jun JNK->c-Jun phosphorylates Other Substrates Other Substrates JNK->Other Substrates phosphorylates Apoptosis Apoptosis c-Jun->Apoptosis Inflammation Inflammation c-Jun->Inflammation Proliferation Proliferation c-Jun->Proliferation Other Substrates->Apoptosis Other Substrates->Inflammation Other Substrates->Proliferation JNK_Inhibitor\n(5-substituted-2-phenoxypyridine) JNK_Inhibitor (5-substituted-2-phenoxypyridine) JNK_Inhibitor\n(5-substituted-2-phenoxypyridine)->JNK inhibits

Caption: Simplified JNK signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions described herein provide efficient and reliable methods for the introduction of aryl, amino, and alkynyl moieties at the 5-position. The resulting compounds hold significant promise for applications in drug discovery, particularly as inhibitors of the JNK signaling pathway, offering potential therapeutic avenues for a variety of diseases. The provided protocols and data serve as a guide for researchers to explore the rich chemistry of this scaffold.

References

Application Notes and Protocols for the Laboratory Preparation of 5-Bromo-2-phenoxypyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis and preliminary biological evaluation of 5-Bromo-2-phenoxypyridine and its analogs. These compounds are of interest in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. The protocols outlined below describe two robust methods for the crucial C-O bond formation: the Ullmann condensation and a palladium-catalyzed coupling reaction. Additionally, a general protocol for the biological evaluation of these analogs as potential c-Met kinase inhibitors is presented.

Synthetic Pathways

The synthesis of this compound analogs typically commences with a nucleophilic aromatic substitution reaction on a suitable di-halogenated pyridine, such as 2,5-dibromopyridine. The key step is the formation of the ether linkage between the pyridine core and a substituted phenol. This can be achieved primarily through copper-catalyzed (Ullmann) or palladium-catalyzed cross-coupling reactions.

Synthetic_Workflow cluster_synthesis Synthesis A 2,5-Dibromopyridine C This compound Analog A->C   Pd or Cu Catalyst, Base, Solvent, Heat    B Substituted Phenol B->C D Biological Evaluation (e.g., Kinase Assay) C->D Purification & Characterization

Caption: General synthetic workflow for this compound analogs.

Experimental Protocols

Protocol 1: Ullmann Condensation for the Synthesis of this compound Analogs (Copper-Catalyzed)

The Ullmann condensation is a classic method for forming aryl ethers using a copper catalyst. Modern variations often utilize ligands to improve reaction efficiency and mildness.

Materials:

  • 2,5-Dibromopyridine

  • Substituted Phenol (e.g., phenol, 4-methoxyphenol, 4-chlorophenol)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • L-Proline (optional, as ligand)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2,5-dibromopyridine (1.0 eq), the substituted phenol (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF or DMSO to the flask.

  • Heat the reaction mixture to 110-130 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound analog.

Protocol 2: Palladium-Catalyzed Synthesis of this compound Analogs

Palladium-catalyzed C-O cross-coupling reactions offer an alternative, often milder, route to aryl ethers. The choice of ligand is crucial for the success of this reaction.

Materials:

  • 2,5-Dibromopyridine

  • Substituted Phenol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos or a similar phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)

  • Toluene or 1,4-Dioxane, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 2,5-dibromopyridine (1.0 eq), the substituted phenol (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene or 1,4-dioxane to the flask.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound and a hypothetical analog, 5-Bromo-2-(4-methoxyphenoxy)pyridine.

Table 1: Reaction Conditions and Yields

CompoundMethodCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1a UllmannCuI-K₂CO₃DMF1201875
1a Pd-cat.Pd₂(dba)₃XantphosCs₂CO₃Toluene1001285
1b UllmannCuIL-ProlineCs₂CO₃DMSO1101680
1b Pd-cat.Pd(OAc)₂XantphosK₃PO₄Dioxane1001090
  • 1a: this compound

  • 1b: 5-Bromo-2-(4-methoxyphenoxy)pyridine

Table 2: Characterization Data

CompoundFormulaMW¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
1a C₁₁H₈BrNO250.098.15 (d, 1H), 7.55 (dd, 1H), 7.40 (t, 2H), 7.20 (t, 1H), 7.10 (d, 2H), 6.85 (d, 1H)163.5, 154.0, 142.0, 140.5, 129.8, 124.5, 121.0, 115.0, 112.0[M]⁺ 249, 251
1b C₁₂H₁₀BrNO₂280.118.10 (d, 1H), 7.50 (dd, 1H), 7.00 (d, 2H), 6.90 (d, 2H), 6.80 (d, 1H), 3.80 (s, 3H)164.0, 156.0, 148.0, 142.5, 140.0, 122.0, 115.0, 114.5, 111.5, 55.8[M]⁺ 279, 281

Note: NMR data are predicted based on analogous structures and may vary.

Biological Evaluation: c-Met Kinase Inhibition Assay

Phenoxypyridine derivatives have been identified as promising scaffolds for the development of c-Met kinase inhibitors.[1][2] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in various cancers, making it an attractive therapeutic target.[2]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) P->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Inhibitor This compound Analog Inhibitor->cMet Inhibits

Caption: Inhibition of the c-Met signaling pathway by a this compound analog.

Protocol: In Vitro c-Met Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against c-Met kinase.

Materials:

  • Synthesized this compound analogs

  • c-Met kinase (recombinant)

  • LanthaScreen® Eu-anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer

  • TR-FRET dilution buffer

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: In a 384-well plate, add the test compounds at various concentrations. Include positive controls (known c-Met inhibitor) and negative controls (DMSO vehicle).

  • Kinase/Antibody Mixture: Prepare a mixture of the c-Met kinase and the Eu-anti-tag antibody in the TR-FRET dilution buffer. Add this mixture to each well of the assay plate.

  • Tracer Addition: Prepare a solution of the Alexa Fluor® 647-labeled kinase tracer in the TR-FRET dilution buffer. Add the tracer solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader by reading the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the IC₅₀ values for each compound by plotting the emission ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 3: Hypothetical c-Met Kinase Inhibition Data

CompoundIC₅₀ (nM)
1a 520
1b 150
Control Inhibitor 15

This data would be used to establish structure-activity relationships (SAR) and guide the design of more potent analogs.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2-phenoxypyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful reaction is extensively utilized in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[1] The 2-phenoxypyridine scaffold and its derivatives are important structural motifs in medicinal chemistry. The arylation of 5-bromo-2-phenoxypyridine via the Suzuki-Miyaura reaction provides a versatile route to a diverse range of 5-aryl-2-phenoxypyridine derivatives, which are valuable compounds for screening in drug discovery programs.

These application notes provide a comprehensive guide for performing the Suzuki-Miyaura coupling reaction between this compound and various arylboronic acids. Included are generalized protocols, a summary of reaction parameters, and visual aids to facilitate experimental planning and execution.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as an arylboronic acid, with an organohalide, in this case, this compound. The reaction proceeds through a catalytic cycle that consists of three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the 5-aryl-2-phenoxypyridine product and regenerate the Pd(0) catalyst.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of substituted bromopyridines with various arylboronic acids. While specific yields for this compound were not found in the literature, the data from analogous reactions with other 5-bromopyridine derivatives provide a strong predictive framework for expected outcomes.

5-Bromopyridine DerivativeArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate-Good[2]
5-bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate-Good[2]
5-bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate-Good[2]
5-bromo-2-methylpyridin-3-amine4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate-Good[2]
5-Bromo-N-phenylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9512-24Not Specified[1]
5-Bromo-2-chloro-4-methoxypyrimidineVarious arylboronic acidsPd Catalyst (2-5)Various1,4-Dioxane/H₂O80-100Not SpecifiedRepresentative

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).[1]

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) to the flask via syringe. The typical solvent ratio is 4:1 dioxane:water.[1][2]

  • Degassing:

    • Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to ensure thorough degassing.

  • Reaction:

    • Heat the reaction mixture to 85-95 °C with vigorous stirring.[2]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (e.g., 50 mL) and water (e.g., 20 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-phenoxypyridine.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants: This compound, Arylboronic acid, Catalyst, Base B Add to Schlenk Flask A->B C Evacuate and Backfill with Inert Gas B->C D Add Solvents (Dioxane/Water) C->D E Degas Mixture D->E F Heat to 85-95 °C E->F G Monitor by TLC/LC-MS F->G H Cool to Room Temperature G->H I Aqueous Work-up (Ethyl Acetate/Water) H->I J Dry and Concentrate I->J K Column Chromatography J->K L Characterize Product (NMR, MS, etc.) K->L

Caption: General experimental workflow for the Suzuki coupling.

References

Application Notes and Protocols: The Strategic Use of 5-Bromo-2-phenoxypyridine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Phenoxypyridine Scaffold in Modern Agrochemical Design

The phenoxypyridine structural motif has emerged as a privileged scaffold in the discovery of novel agrochemicals.[1][2][3] Its inherent physicochemical properties, including metabolic stability and the ability to form key interactions with biological targets, have led to its incorporation into a variety of commercial herbicides, fungicides, and insecticides.[1][4] The bioisosteric replacement of a diphenyl ether with a phenoxypyridine can enhance a molecule's biological activity and optimize its pharmacokinetic profile.[1] 5-Bromo-2-phenoxypyridine, in particular, represents a versatile and strategically important starting material for the synthesis of a new generation of agrochemicals. The presence of a bromine atom at the 5-position offers a reactive handle for the introduction of diverse functionalities through modern cross-coupling methodologies, allowing for the systematic exploration of chemical space and the optimization of biological efficacy.

Target Agrochemical: Gemini-Fungicide 1

For the purpose of these application notes, we will focus on the synthesis of a hypothetical, yet plausible, fungicidal agent: 5-(4-methoxyphenyl)-2-phenoxypyridine (Gemini-Fungicide 1) . This target molecule incorporates the core 2-phenoxypyridine scaffold, with the addition of a 4-methoxyphenyl group at the 5-position. The introduction of this biaryl linkage is a common strategy in agrochemical design to enhance potency and modulate physical properties.

Synthetic Strategy: A Suzuki-Miyaura Cross-Coupling Approach

The key transformation in the synthesis of Gemini-Fungicide 1 is the formation of the C-C bond between the pyridine and the phenyl rings. The Suzuki-Miyaura cross-coupling reaction is an ideal choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.

The overall synthetic workflow is depicted below:

Synthetic Workflow for Gemini-Fungicide 1 start This compound reaction Suzuki-Miyaura Cross-Coupling start->reaction boronic_acid 4-Methoxyphenylboronic Acid boronic_acid->reaction reagents Pd Catalyst Base Solvent reagents->reaction purification Work-up & Purification reaction->purification product Gemini-Fungicide 1 purification->product caption Figure 1: Synthetic workflow for Gemini-Fungicide 1. Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br (Oxidative Addition) Pd0->ArPdBr Oxidative Addition ArBr This compound (Ar-Br) ArBr->ArPdBr ArPdAr_prime Ar-Pd(II)L₂-Ar' (Reductive Elimination) ArPdBr->ArPdAr_prime Transmetalation Base Base (K₂CO₃) Base->ArPdAr_prime ArBOH2 4-Methoxyphenylboronic Acid (Ar'-B(OH)₂) ArBOH2->ArPdAr_prime ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Gemini-Fungicide 1 (Ar-Ar') ArPdAr_prime->ArAr_prime caption Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Regioselective Functionalization of Dihalogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Regiocontrolled Pyridine Functionalization

Dihalogenated pyridines are pivotal building blocks in the synthesis of a vast array of functional molecules, particularly in the realms of pharmaceuticals, agrochemicals, and materials science. The presence of two halogen atoms on the pyridine ring offers a versatile handle for sequential, site-selective introduction of diverse substituents through various cross-coupling and functionalization reactions. The ability to control the regioselectivity of these transformations is of paramount importance, as the specific substitution pattern on the pyridine core dictates the molecule's biological activity and material properties.

This document provides detailed application notes and experimental protocols for the most common and effective methods for the regioselective functionalization of dihalogenated pyridines, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as metalation-based approaches.

Controlling Regioselectivity: Key Influencing Factors

The regiochemical outcome of the functionalization of dihalogenated pyridines is a delicate interplay of several factors:

  • Nature and Position of Halogens: The inherent reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl > F. This difference in reactivity is often the primary determinant of regioselectivity. Furthermore, the position of the halogen relative to the nitrogen atom significantly influences its reactivity, with halogens at the C2 and C6 positions (α-positions) and the C4 position (γ-position) being more activated towards nucleophilic attack and oxidative addition.

  • Catalyst and Ligand System: The choice of the palladium catalyst and, more critically, the phosphine ligand, can dramatically influence and even reverse the inherent regioselectivity. Bulky and electron-rich ligands can modulate the steric and electronic environment around the palladium center, thereby directing the catalyst to a specific halogen.

  • Reaction Conditions: Parameters such as temperature, solvent, base, and reaction time can be fine-tuned to favor the reaction at a specific position. For instance, lower temperatures often enhance selectivity.

  • Substrate Electronics: Electron-donating or electron-withdrawing groups on the pyridine ring can further modulate the reactivity of the different halogenated positions.

Logical Workflow for Regioselective Functionalization

The general workflow for achieving regioselective functionalization involves a careful consideration of the target molecule and the available dihalogenated pyridine starting materials. The choice of reaction and conditions will depend on the desired substitution pattern.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis & Next Steps Define Target Molecule Define Target Molecule Select Dihalopyridine Select Dihalopyridine Define Target Molecule->Select Dihalopyridine Determine Regiochemical Strategy Determine Regiochemical Strategy Select Dihalopyridine->Determine Regiochemical Strategy Choose Functionalization Method Choose Functionalization Method Determine Regiochemical Strategy->Choose Functionalization Method Optimize Reaction Conditions Optimize Reaction Conditions Choose Functionalization Method->Optimize Reaction Conditions Perform Reaction Perform Reaction Optimize Reaction Conditions->Perform Reaction Isolate and Characterize Product Isolate and Characterize Product Perform Reaction->Isolate and Characterize Product Confirm Regioselectivity Confirm Regioselectivity Isolate and Characterize Product->Confirm Regioselectivity Proceed to Next Synthetic Step Proceed to Next Synthetic Step Confirm Regioselectivity->Proceed to Next Synthetic Step

Caption: A logical workflow for the regioselective functionalization of dihalogenated pyridines.

Application Notes and Protocols

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. In the context of dihalogenated pyridines, regioselectivity can be achieved by exploiting the differential reactivity of the halogens or by catalyst control.

Protocol 1: Microwave-Assisted Regioselective C4-Arylation of 2,4-Dichloropyrimidine

This protocol, demonstrated on a dihalopyrimidine, is highly applicable to dihalopyridines with similar substitution patterns. The reaction is rapid and highly selective for the C4 position.[1]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol, 74.5 mg), the desired arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol, 207 mg), and Pd(PPh₃)₄ (0.0025 mmol, 2.9 mg).

  • Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine [1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-4-phenylpyrimidine85
24-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)pyrimidine92
33-Tolylboronic acid2-Chloro-4-(3-tolyl)pyrimidine88
44-Fluorophenylboronic acid2-Chloro-4-(4-fluorophenyl)pyrimidine75

Signaling Pathway for Suzuki-Miyaura Cross-Coupling

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. For dihalogenated pyridines, high regioselectivity can be achieved, often favoring the more reactive C2 position.

Protocol 2: Highly Regioselective C2-Amination of 2,4-Dichloropyridine

This protocol describes a highly regioselective amination at the C2 position of 2,4-dichloropyridine.[2]

Materials:

  • 2,4-Dichloropyridine (1.0 equiv)

  • Aniline or heterocyclic amine (1.0-1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and Xantphos (0.04 mmol, 23.1 mg).

  • Evacuate and backfill the tube with argon.

  • Add toluene (5 mL), followed by 2,4-dichloropyridine (1.0 mmol, 148 mg), the amine (1.2 mmol), and NaOtBu (1.4 mmol, 134 mg).

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Regioselective C2-Amination of 2,4-Dichloropyridine [2]

EntryAmineProductYield (%)Regioselectivity (C2:C4)
1Aniline4-Chloro-N-phenylpyridin-2-amine85>95:5
2Morpholine4-(4-Chloropyridin-2-yl)morpholine90>95:5
34-Fluoroaniline4-Chloro-N-(4-fluorophenyl)pyridin-2-amine82>95:5
Regioselective Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is highly effective for the regioselective functionalization of dihalogenated pyridines, typically at the most reactive halogen.

Protocol 3: Regioselective C4-Alkynylation of 2-Bromo-4-iodopyridine

This protocol allows for the selective functionalization at the C4 position of 2-bromo-4-iodopyridine, leveraging the higher reactivity of the C-I bond.

Materials:

  • 2-Bromo-4-iodopyridine (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • THF or DMF

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a Schlenk flask, add 2-bromo-4-iodopyridine (1.0 mmol, 284 mg), Pd(PPh₃)₄ (0.02 mmol, 23.1 mg), and CuI (0.04 mmol, 7.6 mg).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF or DMF (5 mL) and the amine base (e.g., TEA, 2.0 mmol, 0.28 mL).

  • Add the terminal alkyne (1.1 mmol) dropwise.

  • Stir the reaction at room temperature or heat to 50-60 °C for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Regioselective Sonogashira Coupling

DihalopyridineAlkyneProductYield (%)Regioselectivity
2-Bromo-4-iodopyridinePhenylacetylene2-Bromo-4-(phenylethynyl)pyridine~80-90%>95% at C4
2,5-Dibromopyridine1-Hexyne5-Bromo-2-(hex-1-yn-1-yl)pyridineVariesTypically favors C2
Regioselective Metalation-Based Functionalization

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful methods for the regioselective functionalization of pyridines, often providing access to substitution patterns that are difficult to achieve with cross-coupling reactions.

Protocol 4: Regioselective C6-Lithiation and Functionalization of 2-Chloropyridine

This protocol describes an unusual C6-lithiation of 2-chloropyridine using a mixed-base system.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • n-Butyllithium (n-BuLi)

  • 2-(Dimethylamino)ethanol (LiDMAE)

  • Hexane

  • Electrophile (e.g., benzaldehyde, iodine)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • To a solution of 2-(dimethylamino)ethanol (2.0 equiv) in hexane, add n-BuLi (4.0 equiv) dropwise at -5 °C under an argon atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-chloropyridine (1.0 equiv) portion-wise as a solid.

  • Stir the resulting orange mixture for 1 hour at 0 °C.

  • Cool the reaction to -78 °C and add a solution of the electrophile (2.5 equiv) in THF dropwise.

  • Allow the reaction to warm slowly to room temperature over 1.5 hours.

  • Quench the reaction at 0 °C with water.

  • Extract the mixture with an appropriate organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by chromatography or crystallization.

Experimental Workflow for Metalation-Functionalization

G Start Start Prepare Base Prepare Base Start->Prepare Base Add Dihalopyridine Add Dihalopyridine Prepare Base->Add Dihalopyridine Metalation Metalation Add Dihalopyridine->Metalation Cool to -78C Cool to -78C Metalation->Cool to -78C Add Electrophile Add Electrophile Cool to -78C->Add Electrophile Quench & Workup Quench & Workup Add Electrophile->Quench & Workup Purification Purification Quench & Workup->Purification End End Purification->End

Caption: A typical experimental workflow for regioselective metalation and functionalization.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-phenoxypyridine is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure combines a brominated pyridine ring, which allows for further functionalization through cross-coupling reactions, and a phenoxy group, a common motif in biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers, scientists, and drug development professionals in the process chemistry field.

This application note provides a detailed protocol for the scale-up synthesis of this compound via an Ullmann condensation reaction. This copper-catalyzed C-O cross-coupling method is a robust and well-established industrial process for the formation of diaryl ethers.[1][2][3] The protocol described herein is designed for safe and efficient production on a larger scale, with considerations for reagent selection, reaction optimization, and product purification.

Synthetic Pathway

The synthesis of this compound is achieved through the copper-catalyzed Ullmann condensation of 2,5-dibromopyridine with phenol. In this reaction, a copper(I) catalyst, in conjunction with a suitable ligand and base, facilitates the formation of the carbon-oxygen bond between the pyridine and phenyl rings. 2,5-dibromopyridine is chosen as the starting material due to its commercial availability and the higher reactivity of the bromine atom at the 2-position towards nucleophilic substitution compared to the bromine at the 5-position under these conditions.

Synthesis_Workflow A 2,5-Dibromopyridine C Ullmann Condensation A->C B Phenol B->C D Reaction Work-up & Purification C->D Crude Product E This compound D->E Purified Product

Caption: Synthetic workflow for this compound.

Data Presentation

Table 1: Reagent Stoichiometry and Loading
ReagentMolecular Weight ( g/mol )MolesMolar EquivalentsAmount
2,5-Dibromopyridine236.901.001.00237 g
Phenol94.111.201.20113 g
Copper(I) Iodide (CuI)190.450.050.059.5 g
L-Proline115.130.100.1011.5 g
Potassium Carbonate (K₂CO₃)138.212.002.00276 g
Toluene---1.2 L
Table 2: Reaction Parameters and Expected Outcome
ParameterValue
Reaction Temperature110-120 °C
Reaction Time12-24 hours
Expected Yield75-85%
Expected Purity (post-purification)>98%

Experimental Protocols

Materials and Equipment
  • 2,5-Dibromopyridine

  • Phenol

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Toluene

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple under a nitrogen atmosphere.

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Reaction Setup and Procedure
  • Charging the Reactor: To the 5 L three-necked round-bottom flask, add 2,5-dibromopyridine (237 g, 1.00 mol), phenol (113 g, 1.20 mol), copper(I) iodide (9.5 g, 0.05 mol), L-proline (11.5 g, 0.10 mol), and anhydrous potassium carbonate (276 g, 2.00 mol).

  • Solvent Addition: Add toluene (1.2 L) to the flask.

  • Inerting the Atmosphere: Purge the flask with nitrogen for 15-20 minutes. Maintain a positive pressure of nitrogen throughout the reaction.

  • Heating and Reaction: Begin stirring the mixture and heat the reaction to 110-120 °C. Maintain this temperature and monitor the reaction progress by TLC or HPLC analysis. The reaction is typically complete within 12-24 hours.

Work-up and Purification
  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethyl acetate (2 x 200 mL).

  • Extraction: Combine the filtrate and the ethyl acetate washes. Wash the organic layer with 1 M aqueous NaOH solution (2 x 500 mL) to remove unreacted phenol, followed by water (500 mL) and brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

  • Isolation of Pure Product: Collect the crystalline solid by filtration, wash with cold hexanes, and dry under vacuum to afford pure this compound.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • 2,5-Dibromopyridine and phenol are toxic and corrosive. Avoid inhalation and contact with skin and eyes.

  • Toluene is a flammable solvent. Ensure that there are no ignition sources in the vicinity of the reaction setup.

  • The reaction is heated to a high temperature. Use caution when handling the hot reaction mixture.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. The use of an Ullmann condensation reaction with a copper(I) iodide/L-proline catalytic system offers an efficient route to this important building block. The procedure is well-suited for process chemistry applications, with considerations for safety, efficiency, and product purity. This method should serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of fine chemicals and active pharmaceutical ingredients.

References

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-2-phenoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 5-Bromo-2-phenoxypyridine. The primary synthetic routes discussed are the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic methods for preparing this compound? A1: The two most common and effective methods for synthesizing this compound, a diaryl ether, are the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling. Both reactions involve the cross-coupling of a bromopyridine derivative with phenol.

Q2: Which starting bromopyridine should I use: 2,5-dibromopyridine or 5-bromo-2-chloropyridine? A2: Both can be used, but the reactivity differs. In Ullmann reactions with dihalopyridines, the halogen at the 2-position is typically more reactive, allowing for regioselective substitution.[1] For palladium-catalyzed couplings, the choice may depend on the specific catalyst system, as C-Br bonds are generally more reactive than C-Cl bonds, which often require more specialized, bulky phosphine ligands for efficient oxidative addition.

Q3: My Ullmann reaction is sluggish and gives low yields. What are the first parameters to check? A3: For sluggish Ullmann reactions, first ensure your copper catalyst is active and that the reagents and solvent are anhydrous. The choice of ligand, base, and temperature are critical. Traditional Ullmann conditions required high temperatures (>200°C), but modern protocols with ligands like 1,10-phenanthroline or N,N-dimethylglycine can facilitate the reaction at lower temperatures (90-130°C).[2]

Q4: What are the key differences in reaction conditions between the Ullmann and Buchwald-Hartwig methods? A4: The key differences lie in the catalyst, ligands, and typically the base.

  • Ullmann: Uses a copper catalyst (e.g., CuI, Cu₂O, or nano-CuO), often with N- or O-donor ligands (e.g., 1,10-phenanthroline, TMEDA, picolinic acid), and inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[1]

  • Buchwald-Hartwig: Employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP). It often requires a strong, non-nucleophilic base such as NaOtBu, although weaker bases can be used with modern catalyst systems.[3][4]

Q5: How do I minimize the formation of 2,5-diphenoxypyridine as a side product? A5: The formation of the bis-ether product occurs when both halogens on a dihalopyridine starting material react. To minimize this, carefully control the stoichiometry by using a slight excess of the dihalopyridine relative to phenol. Shorter reaction times and lower temperatures may also favor mono-substitution.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) or Cu(I) species is oxidized or has decomposed. 2. Ineffective Base: The base is not strong enough or has been deactivated by moisture. 3. Presence of Oxygen/Moisture: O₂ can deactivate the catalyst, and water can hydrolyze the base and reactants. 4. Poor Ligand Choice: The ligand may not be suitable for the specific substrate, especially for activating the C-Br bond on an electron-deficient pyridine ring.1. Use a fresh, high-purity catalyst or precatalyst. For Pd-catalyzed reactions, consider using pre-formed, air-stable G3/G4 precatalysts. For Cu-catalyzed reactions, ensure the CuI is not old or discolored. 2. Use a strong, non-nucleophilic base like NaOtBu or LHMDS for Buchwald-Hartwig reactions. For Ullmann, ensure bases like K₃PO₄ or Cs₂CO₃ are freshly ground and dried. 3. Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw or by bubbling with argon for 20-30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. 4. Screen a panel of ligands. For Buchwald-Hartwig, bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for heteroaryl halides. For Ullmann, try N,N'-chelating ligands like TMEDA or 1,10-phenanthroline.[1]
Significant Side Product Formation 1. Hydrodehalogenation: The bromo-group is replaced by hydrogen, forming 2-phenoxypyridine. 2. Bis-arylation: Formation of 2,5-diphenoxypyridine from a dihalide starting material. 3. Homocoupling: Formation of biphenyl or other homocoupled products.1. This often occurs due to β-hydride elimination from the catalyst complex or side reactions involving trace water. Ensure strictly anhydrous conditions. Using a different base or solvent system can sometimes mitigate this. 2. Use a slight excess (1.1-1.2 eq.) of the 2,5-dihalopyridine starting material relative to phenol. Monitor the reaction closely by TLC or LC-MS and stop it once the starting phenol is consumed. 3. This is more common in Ullmann reactions. Ensure proper stoichiometry and consider using a ligand to stabilize the copper intermediates.
Difficulty in Product Purification 1. Co-elution with Starting Material: Product and starting materials have similar polarity. 2. Persistent Palladium/Copper Residues: Metal contaminants remain in the final product, often giving it a dark color.1. Optimize chromatography conditions (e.g., use a shallow solvent gradient). If separation is still difficult, consider a different workup procedure, such as an acid/base wash, to remove unreacted phenol or pyridine starting materials. 2. After the reaction, wash the organic phase with an aqueous solution of a metal scavenger (e.g., thiourea for palladium) or filter the crude product solution through a pad of a dedicated scavenger resin.

Data Presentation: Reaction Parameter Optimization

The following tables summarize typical starting conditions for optimizing the synthesis. Yields are representative for analogous diaryl ether or heteroaryl-amine couplings and should be optimized for the specific synthesis of this compound.

Table 1: Ullmann Condensation Parameters

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
CuI (5-10)TMEDA (20)K₂CO₃ (2.0)Dioxane11060-85[1]
CuI (10)1,10-Phenanthroline (20)K₃PO₄ (2.0)DMF110-13060-90[5]
nano-CuO (10)None (Ligand-free)Cs₂CO₃ (2.0)DMSO11070-90[6]
Cu₂O (5)Picolinic Acid (10)K₃PO₄ (2.0)Dioxane11065-90[1]

Table 2: Buchwald-Hartwig C-O Coupling Parameters

Pd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Toluene10075-98
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene100-11070-95
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane10080-99
XPhos Pd G3 (2)(Integral to precatalyst)K₃PO₄ (2.0)t-AmylOH11085-99

Experimental Protocols

Protocol 1: Ullmann Condensation for this compound

  • Materials:

    • 2,5-Dibromopyridine (1.2 equiv.)

    • Phenol (1.0 equiv.)

    • Copper(I) Iodide (CuI) (10 mol%)

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (20 mol%)

    • Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 equiv.)

    • Anhydrous Dioxane

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add K₂CO₃, phenol, and CuI.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Add anhydrous dioxane, 2,5-dibromopyridine, and TMEDA via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring under the inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and the copper catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-O Coupling for this compound

  • Materials:

    • 5-Bromo-2-chloropyridine (1.0 equiv.)

    • Phenol (1.2 equiv.)

    • Pd(OAc)₂ (2 mol%)

    • XPhos (4 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 equiv.)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, XPhos, and K₃PO₄ to an oven-dried Schlenk flask with a magnetic stir bar.

    • Add 5-bromo-2-chloropyridine and phenol.

    • Seal the flask, remove from the glovebox (if used), and add anhydrous toluene via syringe.

    • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

    • Heat the mixture to 100 °C with vigorous stirring under a positive pressure of inert gas.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion (typically 8-16 hours), cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography.

Visualizations

Ullmann_Catalytic_Cycle CuI Cu(I)X CuPhenoxide Cu(I)OAr' Phenoxide Ar'OH + Base Phenoxide->CuI - HX CuIII_Complex Ar-Cu(III)(X)(OAr') CuPhenoxide->CuIII_Complex Oxidative Addition ArylHalide ArX (5-Bromo-Py) ArylHalide->CuPhenoxide CuIII_Complex->CuI Regenerates Catalyst Product Ar-O-Ar' (Product) CuIII_Complex->Product Reductive Elimination Product->CuI + Cu(I)X Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition ArylHalide Ar-Br (5-Bromo-Py) ArylHalide->Pd0 AlkoxideComplex [L-Pd(II)(Ar)(OAr')] OxAdd->AlkoxideComplex Ligand Exchange & Deprotonation Phenol Ar'-OH Phenol->OxAdd AlkoxideComplex->Pd0 Regenerates Catalyst Product Ar-O-Ar' (Product) AlkoxideComplex->Product Reductive Elimination Base Base Base->OxAdd Troubleshooting_Flowchart start Low Yield in Synthesis check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_catalyst Optimize Catalyst System (Metal, Ligand, Base) check_reagents->optimize_catalyst check_conditions->optimize_catalyst analyze_byproducts Analyze Byproducts by LC-MS / GC-MS optimize_catalyst->analyze_byproducts If still low yield success Improved Yield optimize_catalyst->success Direct success hydrodehalogenation Hydrodehalogenation (Des-bromo product) analyze_byproducts->hydrodehalogenation Major byproduct is... bis_arylation Bis-arylation (Diphenoxy product) analyze_byproducts->bis_arylation Major byproduct is... solve_hydro Ensure Anhydrous Conditions Change Base/Solvent hydrodehalogenation->solve_hydro solve_bis Adjust Stoichiometry (Excess Halide) Reduce Reaction Time bis_arylation->solve_bis solve_hydro->success solve_bis->success

References

Technical Support Center: Purification of Crude 5-Bromo-2-phenoxypyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 5-Bromo-2-phenoxypyridine using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel (230-400 mesh) is the most commonly used stationary phase due to its effectiveness in separating compounds of moderate polarity. A gradient elution with a mobile phase system of hexane and ethyl acetate is recommended. The optimal starting polarity and gradient will depend on the impurity profile of your crude material, which should be determined by thin-layer chromatography (TLC) analysis first.

Q2: How can I determine the appropriate solvent ratio for the mobile phase?

A2: The ideal solvent system for column chromatography is one that provides a good separation of your target compound from its impurities on a TLC plate. For this compound, a good starting point for TLC analysis is a 9:1 hexane:ethyl acetate mixture. The polarity should be adjusted until the desired compound has an Rf value between 0.2 and 0.4. This range typically provides the best separation on a column.

Q3: What are the common impurities I might encounter in my crude this compound sample?

A3: The synthesis of this compound commonly proceeds via a nucleophilic aromatic substitution reaction between 2,5-dibromopyridine and phenol. Therefore, the most likely impurities in your crude product are:

  • Unreacted 2,5-dibromopyridine: This starting material is less polar than the product.

  • Unreacted phenol: This starting material is more polar than the product and can often be removed with an aqueous wash before chromatography.

  • 2,5-diphenoxypyridine: This is a potential byproduct where both bromine atoms on the pyridine ring have been substituted by a phenoxy group. This byproduct would be less polar than the desired mono-substituted product.

Q4: How should I load my sample onto the column?

A4: For optimal separation, it is recommended to use a dry loading technique, especially if your crude product has limited solubility in the initial mobile phase. To do this, dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.

Q5: How can I visualize the spots on a TLC plate if this compound is colorless?

A5: this compound contains aromatic rings and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[1][2][3] Alternatively, a potassium permanganate stain can be used, which is a general stain for many organic compounds.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor separation of spots on TLC The polarity of the mobile phase is either too high or too low.Systematically vary the ratio of hexane to ethyl acetate. If spots are too high on the plate (high Rf), decrease the amount of ethyl acetate. If spots remain at the baseline (low Rf), increase the amount of ethyl acetate.
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
Product elutes too quickly with impurities The mobile phase is too polar.Start with a less polar mobile phase (e.g., a higher ratio of hexane to ethyl acetate).
Streaking of spots on TLC or broad bands on the column The sample is overloaded. The sample is not fully dissolved in the mobile phase.Reduce the amount of crude material loaded onto the column. Ensure the sample is fully dissolved before loading, or use the dry loading technique.
Co-elution of product and an impurity The polarity of the product and the impurity are very similar in the chosen solvent system.Try a different solvent system. For example, you could replace hexane with heptane or ethyl acetate with dichloromethane to alter the selectivity of the separation.
Product appears to be degrading on the column The silica gel is too acidic for the compound.Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (0.1-1%). Alternatively, neutral alumina can be used as the stationary phase.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude material.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (for dry loading)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. TLC Analysis:

  • Dissolve a small amount of the crude material in a few drops of dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber with a 9:1 hexane:ethyl acetate solvent system.

  • Visualize the plate under a UV lamp.

  • Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the this compound spot.

3. Column Preparation:

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the packed silica.

4. Sample Loading (Dry Loading):

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.

  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the initial mobile phase to the top of the column.

  • Begin collecting fractions.

  • Monitor the elution by periodically taking a small aliquot from the collected fractions, spotting it on a TLC plate, and visualizing it under a UV lamp.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate as needed to elute your product.

6. Product Isolation:

  • Combine the fractions that contain the pure this compound, as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for compounds of moderate polarity.
Mobile Phase (Starting Point) 9:1 Hexane:Ethyl AcetateA good starting polarity for separating the product from less polar impurities like 2,5-dibromopyridine.
Optimal Rf on TLC 0.2 - 0.4Provides the best resolution during column chromatography.
Sample Loading Dry LoadingRecommended for better separation, especially with compounds of limited solubility in the mobile phase.
Visualization UV light (254 nm)Non-destructive method suitable for aromatic compounds.[1][2][3]

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Purification start Start Purification tlc Run TLC with Hexane/EtOAc (e.g., 9:1) start->tlc rf_check Is Rf of product between 0.2 and 0.4? tlc->rf_check streaking Troubleshoot: Streaking/Broad Bands tlc->streaking Streaking observed adjust_polarity Adjust mobile phase polarity rf_check->adjust_polarity No pack_column Pack silica gel column rf_check->pack_column Yes adjust_polarity->tlc load_sample Dry load crude sample pack_column->load_sample elute_column Elute with gradient load_sample->elute_column monitor_fractions Monitor fractions by TLC elute_column->monitor_fractions no_elution Troubleshoot: Product Not Eluting elute_column->no_elution Product not moving separation_check Is separation from impurities adequate? monitor_fractions->separation_check monitor_fractions->streaking Broad bands combine_pure Combine pure fractions separation_check->combine_pure Yes poor_separation Troubleshoot: Poor Separation separation_check->poor_separation No end End combine_pure->end

Caption: A flowchart outlining the key steps and decision points for troubleshooting the column chromatography purification of this compound.

References

Technical Support Center: 5-Bromo-2-phenoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-phenoxypyridine reactions. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2] In this specific synthesis, 2,5-dibromopyridine is reacted with phenol in the presence of a copper catalyst and a base.

Q2: What are the typical starting materials and reagents for the Ullmann synthesis of this compound?

A2: A typical Ullmann synthesis of this compound uses the following:

  • Aryl Halide: 2,5-dibromopyridine

  • Nucleophile: Phenol

  • Catalyst: A copper(I) source, such as copper(I) iodide (CuI).

  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or dioxane are often employed.[3]

  • Ligand (optional but recommended): Ligands such as 1,10-phenanthroline or L-proline can improve reaction efficiency and allow for milder conditions.[2]

Q3: What are the major impurities I should expect in my crude this compound product?

A3: Common impurities in the Ullmann synthesis of this compound can include:

  • Unreacted Starting Materials: Residual 2,5-dibromopyridine and phenol.

  • Homocoupled Byproducts: Formation of biphenyls from the coupling of two phenol molecules or bipyridines from the coupling of two 2,5-dibromopyridine molecules.

  • Dehalogenated Byproduct: Reduction of 2,5-dibromopyridine to 2-bromopyridine.

  • Double Substitution Product: Reaction of phenol at both bromine positions of 2,5-dibromopyridine to form 2,5-diphenoxypyridine.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Possible Cause Recommended Solution
Inactive Catalyst Use fresh, high-purity copper(I) iodide. Old or oxidized copper sources can be less effective. Consider preparing an activated copper catalyst if using copper metal.[3]
Insufficient Reaction Temperature Ullmann reactions often require high temperatures, typically in the range of 120-180 °C.[3] Ensure your reaction is reaching and maintaining the target temperature.
Inappropriate Base The choice of base is crucial. Potassium carbonate is a common choice, but cesium carbonate can be more effective in some cases. Ensure the base is anhydrous.
Presence of Water or Oxygen The reaction is sensitive to moisture and air. Use anhydrous solvents and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
Poor Nucleophilicity of Phenol Ensure the base is strong enough to deprotonate the phenol, forming the more nucleophilic phenoxide.

Issue 2: Formation of Significant Amounts of Byproducts

Byproduct Possible Cause Recommended Solution
Dehalogenated Starting Material (2-bromopyridine) The solvent may be acting as a hydrogen source. Certain bases can also promote this side reaction.Use a high-purity, anhydrous, and aprotic solvent. Screen different bases; a milder base might be preferable.
Homocoupled Products (Biphenyls, Bipyridines) This can be promoted by the presence of oxygen.Thoroughly degas the reaction mixture and maintain an inert atmosphere throughout the reaction.
Double Substitution (2,5-diphenoxypyridine) Excess phenol or prolonged reaction times at high temperatures.Use a stoichiometric amount or a slight excess of 2,5-dibromopyridine relative to phenol. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired product is maximized.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • 2,5-Dibromopyridine (1.0 equiv)

  • Phenol (1.1 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask, add 2,5-dibromopyridine, phenol, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF via syringe.

  • Add copper(I) iodide to the reaction mixture.

  • Heat the mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 95:5 Hexanes/Ethyl Acetate).

  • Pour the slurry into a chromatography column and allow it to pack, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity and gradually increasing it.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes hypothetical purity data for a typical this compound synthesis before and after purification. Actual results may vary.

Sample Purity by HPLC (%) Major Impurities Detected (by GC-MS)
Crude Product75%2,5-dibromopyridine, Phenol, 2,5-diphenoxypyridine
After Column Chromatography>98%Trace amounts of starting materials
After Recrystallization>99.5%Not detected

Visualizations

G cluster_synthesis Synthesis Workflow cluster_workup Workup and Purification reagents Combine 2,5-Dibromopyridine, Phenol, and K₂CO₃ inert Establish Inert Atmosphere (Argon) reagents->inert solvent Add Anhydrous DMF inert->solvent catalyst Add CuI Catalyst solvent->catalyst heat Heat to 120-140°C catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

G cluster_troubleshooting Troubleshooting Logic start Low Product Yield? check_conditions Reaction Conditions Correct? start->check_conditions optimize_base Change Base start->optimize_base check_reagents Reagents High Quality? check_conditions->check_reagents Yes optimize_temp Increase Temperature check_conditions->optimize_temp No fresh_reagents Use Fresh Reagents check_reagents->fresh_reagents No success Improved Yield check_reagents->success Yes optimize_temp->start optimize_base->start fresh_reagents->start

Caption: A logical troubleshooting workflow for addressing low product yield in the synthesis.

References

Technical Support Center: Suzuki Coupling of Bromo-pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the Suzuki coupling of bromo-pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when performing Suzuki coupling with bromo-pyridines?

A1: The most prevalent side reactions include:

  • Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent, which is replaced by a carbon-hydrogen bond. This leads to the formation of a byproduct derived from the boronic acid and reduces the yield of the desired coupled product. Pyridineboronic acids, particularly 2-pyridineboronic acid, are highly susceptible to this side reaction.[1]

  • Dehalogenation (Debromination): The replacement of the bromine atom on the pyridine ring with a hydrogen atom, resulting in the formation of the parent pyridine derivative as a byproduct. N-heterocyclic halides like bromo-pyridines are particularly prone to dehalogenation.[2]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.[3]

  • Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[4]

Q2: Why is 2-pyridylboronic acid particularly unstable?

A2: 2-Pyridylboronic acid is prone to rapid protodeboronation, especially under neutral pH conditions. This is due to the formation of a zwitterionic intermediate that facilitates the cleavage of the C-B bond.[5] To enhance stability, it is often recommended to use more stable derivatives like pinacol esters or MIDA boronates.[1]

Q3: Can the position of the bromine atom on the pyridine ring affect the reaction outcome?

A3: Yes, the position of the bromine atom influences the reactivity of the bromo-pyridine. The electron-deficient nature of the pyridine ring generally facilitates the oxidative addition step of the Suzuki coupling. However, the proximity of the bromine atom to the nitrogen can influence side reactions and catalyst inhibition.

Q4: Is it necessary to perform Suzuki coupling of bromo-pyridines under an inert atmosphere?

A4: Yes, it is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Oxygen can promote the homocoupling of the boronic acid and can also lead to the degradation of the phosphine ligands and the palladium catalyst.

Troubleshooting Guide

Issue 1: Low yield of the desired product and significant formation of the debrominated pyridine byproduct.

This indicates that dehalogenation is a major competing side reaction.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired cross-coupling reaction, outcompeting the dehalogenation pathway.

  • Base Selection: The choice of base is critical. Weaker bases are sometimes preferred to minimize dehalogenation.

  • Solvent System: The solvent can influence the reaction outcome. Anhydrous solvents may be beneficial, but some water is often necessary for the Suzuki reaction to proceed. Careful optimization of the solvent system is recommended.

Table 1: Effect of Ligand and Base on Dehalogenation in Suzuki Coupling

LigandBaseSolventProduct Yield (%)Dehalogenation (%)SubstrateNotes
PPh₃K₂CO₃Toluene/H₂OLow to ModerateCan be significantBromo-pyridinesProne to catalyst deactivation with pyridinic substrates.
SPhosK₃PO₄TolueneHighLow2-ChlorotolueneBulky, electron-rich ligand helps stabilize the catalyst.[6]
XPhosK₃PO₄TolueneHighLow4-ChlorotolueneGenerally provides high yields and minimizes side reactions.[6]
RuPhosK₃PO₄TolueneHighLowHeteroaryl halidesEffective for a broad range of heteroaryl couplings.[7]

Note: The data in this table is compiled from general trends and specific examples in the literature. Actual results will vary depending on the specific substrates and reaction conditions.

Issue 2: The boronic acid starting material is consumed, but the desired product yield is low, with a significant amount of the corresponding arene byproduct.

This points to protodeboronation as the primary issue.

Troubleshooting Steps:

  • Modify the Boron Reagent: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1] These esters are more resistant to protodeboronation.

  • Optimize Reaction Conditions:

    • Lower the Temperature: Higher temperatures can accelerate protodeboronation.[1]

    • Use a Milder Base: Strong bases can promote the decomposition of the boronic acid. Consider using milder bases like K₃PO₄, Cs₂CO₃, or CsF.[1]

    • Anhydrous Conditions: Minimize the amount of water in the reaction, as it can be a proton source for protodeboronation.[1]

  • Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling, making it more competitive with the protodeboronation side reaction.[1]

Table 2: Impact of Boron Reagent and Temperature on Protodeboronation

Boron ReagentTemperature (°C)BaseYield (%)Notes
2-Fluoropyridine-3-boronic acid80K₂CO₃45Significant protodeboronation observed.
2-Fluoropyridine-3-boronic acid pinacol ester80K₂CO₃78Pinacol ester provides greater stability against protodeboronation.
2-Fluoropyridine-3-boronic acid110K₂CO₃20Increased temperature leads to more protodeboronation.
2-Fluoropyridine-3-boronic acid pinacol ester110K₂CO₃85The stability of the pinacol ester is even more critical at higher temperatures.

Note: This data is illustrative of general trends for heteroaryl boronic acids and is intended to guide experimental design.[1]

Issue 3: Formation of a significant amount of biaryl byproduct derived from the boronic acid.

This is indicative of homocoupling .

Troubleshooting Steps:

  • Thoroughly Degas Solvents: The primary cause of homocoupling is the presence of oxygen.[3] Degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the experiment.

  • Use a Pd(0) Precatalyst: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of Bromo-pyridines with Minimized Side Reactions

This protocol provides a starting point and should be optimized for specific substrates.

Materials:

  • Bromo-pyridine (1.0 equiv)

  • Pyridineboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%))

  • Phosphine ligand (e.g., SPhos (4 mol%))

  • Base (e.g., K₃PO₄ (2.0-3.0 equiv), finely powdered and dried)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-pyridine, pyridineboronic acid pinacol ester, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) for at least three cycles.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst and phosphine ligand, followed by the anhydrous, degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

Suzuki_Coupling_Pathway cluster_main Suzuki Coupling Catalytic Cycle cluster_side Common Side Reactions A Pd(0)L2 B Ar-Pd(II)(Br)L2 (Oxidative Addition) A->B Ar-Br C Ar-Pd(II)(OR)L2 (Ligand Exchange) B->C Base F Ar-H (Dehalogenation) B->F H source D Ar-Pd(II)-Ar'L2 (Transmetalation) C->D Ar'-B(OR)2 E Ar-Ar' (Reductive Elimination) D->E E->A Regenerated Catalyst G Ar'-H (Protodeboronation) H Ar'-Ar' (Homocoupling) I Ar'-B(OR)2 I->G H+ source I->H O2, Pd(II)

Caption: Main Suzuki coupling catalytic cycle and competing side reactions.

Troubleshooting_Workflow cluster_analysis Identify Primary Side Product cluster_solutions Implement Corrective Actions start Low Yield or Complex Mixture dehalogenation Debrominated Starting Material start->dehalogenation Analysis protodeboronation Arene from Boronic Acid start->protodeboronation Analysis homocoupling Biaryl from Boronic Acid start->homocoupling Analysis sol_dehalo 1. Change Ligand (Bulky, e- rich) 2. Screen Weaker Bases 3. Optimize Solvent dehalogenation->sol_dehalo sol_proto 1. Use Boronic Ester (Pinacol, MIDA) 2. Lower Temperature 3. Use Milder Base 4. Use Highly Active Catalyst protodeboronation->sol_proto sol_homo 1. Thoroughly Degas Solvents 2. Maintain Inert Atmosphere 3. Use Pd(0) Precatalyst homocoupling->sol_homo

Caption: Troubleshooting workflow for common side reactions.

References

Technical Support Center: Palladium-Catalyzed Coupling of 5-Bromo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing palladium catalyst loading and troubleshooting common issues encountered during the cross-coupling of 5-Bromo-2-phenoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for the coupling of this compound?

A1: A standard starting point for palladium catalyst loading in cross-coupling reactions involving aryl bromides like this compound is between 1-5 mol%.[1] For highly efficient catalyst systems, this can often be lowered to 0.5-1 mol% upon optimization. If the coupling proves to be challenging, an initial loading of up to 10 mol% might be required to obtain a satisfactory reaction rate.[1]

Q2: How does the choice of ligand impact the required catalyst loading?

A2: The ligand is critical for stabilizing the active Pd(0) catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for coupling electron-deficient substrates.[1][2] These advanced ligands can stabilize the catalytic species, promote oxidative addition, and accelerate reductive elimination, which often permits the use of lower catalyst loadings compared to simpler ligands like triphenylphosphine (PPh₃).[3][4]

Q3: What are the visible signs of catalyst deactivation or decomposition?

A3: The most common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[1] This indicates the agglomeration and precipitation of the active Pd(0) species from the solution, rendering it catalytically inactive. Catalyst deactivation can be triggered by exposure to oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[1]

Q4: Can the phenoxy group or the pyridine nitrogen interfere with the coupling reaction?

A4: Yes, both moieties can influence the reaction. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. Using bulky ligands that preferentially coordinate to the palladium can mitigate this issue.[5] The electron-withdrawing nature of the pyridine ring makes the C-Br bond reactive, but can also influence the stability of intermediates and favor side reactions if conditions are not optimal.

Troubleshooting Guide

Issue 1: No or Very Low Conversion of Starting Material

  • Potential Cause: Inactive catalyst or suboptimal reaction conditions. The Pd(II) precatalyst may not be effectively reduced to the active Pd(0) species, or the active catalyst may have decomposed.

  • Suggested Solution:

    • Verify Catalyst Activity: Use a fresh batch of catalyst. Consider using a pre-activated Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a modern, air-stable precatalyst (e.g., a Buchwald precatalyst).[4][5]

    • Optimize Conditions: Incrementally increase the reaction temperature. Screen different solvents and bases, as solubility and basicity can significantly affect the outcome.[6]

    • Increase Catalyst Loading: As a direct troubleshooting step, increase the catalyst loading in increments (e.g., from 2 mol% to 5 mol%) to see if conversion improves.[1]

    • Ensure Inert Atmosphere: Rigorously degas the reaction mixture and solvents to remove all oxygen, which can oxidize and deactivate the catalyst.[5][6] This can be done by bubbling argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.[7]

Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)

  • Potential Cause: Presence of oxygen leading to homocoupling of the boronic acid, or moisture leading to protodeboronation.

  • Suggested Solution:

    • Minimize Homocoupling: Ensure the reaction is thoroughly degassed to remove oxygen.[5] Using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling compared to the in-situ generation from a Pd(II) source.[4]

    • Prevent Protodeboronation: Use anhydrous solvents and ensure the base is dry. For particularly sensitive boronic acids, consider using the corresponding boronic ester (e.g., pinacol ester), which is more robust against protodeboronation.[5][8]

Issue 3: Reaction Stalls or Yield Plateaus at ~50%

  • Potential Cause: The catalyst may be deactivating over the course of the reaction, or there may be an issue with the purity of one of the reagents.

  • Suggested Solution:

    • Check Reagent Purity: Verify the purity of both this compound and the boronic acid via NMR or another analytical technique. Impurities can inhibit the catalyst.[2]

    • Use a More Robust Ligand: Switch to a more robust, bulky electron-rich ligand (e.g., SPhos, XPhos) that can better stabilize the catalyst throughout the reaction, preventing premature decomposition.[9]

    • Sequential Addition: In some cases, adding a second small portion of the catalyst midway through the reaction can help push it to completion, although this is not ideal for process efficiency.

Data Presentation: Catalyst Loading and Reaction Conditions

The following tables summarize typical conditions for Suzuki-Miyaura coupling reactions of bromopyridine derivatives, which can be used as a starting point for optimizing the reaction of this compound.

Table 1: Typical Palladium Catalyst Systems

Catalyst PrecursorLigandTypical Loading (mol%)BaseSolvent SystemTemperature (°C)
Pd(PPh₃)₄PPh₃2 - 5K₃PO₄ or K₂CO₃1,4-Dioxane / Water (4:1)85 - 100
Pd(OAc)₂SPhos1 - 3K₃PO₄Toluene / Water (10:1)100
Pd₂(dba)₃P(t-Bu)₃1 - 2KFTHF70 - 80
Pd(dppf)Cl₂dppf2 - 5K₂CO₃ or Na₂CO₃DME or Dioxane/Water80 - 90

Data synthesized from multiple sources including[7][8][10][11][12].

Table 2: Effect of Catalyst Loading on Yield (Illustrative)

Catalyst SystemCatalyst Loading (mol%)Expected YieldNotes
Pd(dppf)Cl₂ / K₂CO₃1Low to ModerateMay be insufficient for complete conversion.
Pd(dppf)Cl₂ / K₂CO₃3GoodOften a good balance for initial trials.[13]
Pd(dppf)Cl₂ / K₂CO₃5Good to ExcellentHigher loading can overcome minor inhibition but increases cost.
Pd(OAc)₂ / SPhos0.5Moderate to GoodPossible with highly active ligand systems under optimized conditions.[1]
Pd(OAc)₂ / SPhos2ExcellentGenerally provides high conversion and yield.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the reaction. Optimization may be required for specific coupling partners.

Reagents & Equipment:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2-1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[10]

  • Inert Atmosphere: Seal the flask and evacuate it under vacuum, then backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle three to five times to ensure a completely inert atmosphere.[5]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.[10]

  • Degassing (Optional but Recommended): For maximum oxygen removal, bubble the inert gas through the stirred reaction mixture for 15-20 minutes.[10]

  • Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[10]

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[10]

Visualizations

experimental_workflow A 1. Add Reactants (Aryl Bromide, Boronic Acid, Base) B 2. Create Inert Atmosphere (Vacuum/Inert Gas Cycles) A->B C 3. Add Catalyst & Solvent B->C D 4. Heat Reaction Mixture (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Work-up (Quench, Extract, Dry) E->F Reaction Complete G 7. Purify (Column Chromatography) F->G H Final Product G->H

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

troubleshooting_tree start Low Yield or No Reaction q1 Is Palladium Black visible? start->q1 q2 Are side products dominant? q1->q2 No s1 Catalyst Deactivated. - Improve degassing. - Use fresh catalyst/ligand. q1->s1 Yes q3 Is starting material unreacted? q2->q3 No s2 Suboptimal Conditions. - Screen bases/solvents. - Check for moisture/oxygen. q2->s2 Yes (Homocoupling) s3 Conditions too harsh or reagents impure. - Lower temperature. - Check reagent purity. q3->s3 No (Decomposition) s4 Increase Catalyst Loading. - Use more robust ligand. - Increase temperature. q3->s4 Yes

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

suzuki_cycle center Pd(0)L₂ species1 Ar-Pd(II)L₂(X) center->species1  + Ar-X product2 Ar-Ar' center->product2 node1 Oxidative Addition species2 Ar-Pd(II)L₂(Ar') species1->species2  + Ar'B(OR)₂  + Base product1 X⁻ species1->product1 node2 Transmetalation species2->center node3 Reductive Elimination reagent1 Ar-X (this compound) reagent2 Ar'-B(OR)₂ base Base (e.g., K₂CO₃)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting low conversion rates in phenoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in phenoxypyridine synthesis.

Troubleshooting Guides

Low conversion rates in phenoxypyridine synthesis, whether through Ullmann condensation or Buchwald-Hartwig O-arylation, can often be traced back to a few key experimental parameters. This guide provides a systematic approach to identifying and resolving these common issues.

Problem: Low or No Product Yield

Potential CauseSuggested Solutions
Catalyst Inactivity or Decomposition For Ullmann (Copper-catalyzed): - Use fresh, high-purity copper(I) salts (e.g., CuI, CuBr).[1] The active catalytic species is often Cu(I).[1]- If using Cu(0) or Cu(II), ensure reaction conditions are suitable for the in-situ generation of Cu(I).[1]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.[1]For Buchwald-Hartwig (Palladium-catalyzed): - Ensure the active Pd(0) species is being generated. If using a Pd(II) precatalyst, pre-activation may be necessary.[2]- Catalyst inhibition by the pyridine nitrogen can occur. Switch to a bulkier, electron-rich phosphine ligand (e.g., XPhos, SPhos) to sterically hinder this interaction.[3]- Avoid solvents like pyridine or acetonitrile which can coordinate to the palladium and inhibit the reaction.
Inappropriate Ligand Choice - Screen a variety of ligands. For Ullmann reactions, N,N-dimethylglycine, L-proline, and 1,10-phenanthroline are often effective.- For Buchwald-Hartwig reactions with electron-rich phenols or challenging heteroaryl halides, bulky biaryl phosphine ligands are generally preferred.[3]
Suboptimal Base - The choice of base is critical. Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][4]- Ensure the base is anhydrous and finely powdered for optimal reactivity.
Poor Substrate Reactivity - Aryl chlorides are generally less reactive than aryl bromides and iodides in both Ullmann and Buchwald-Hartwig reactions.[5] Higher temperatures or more active catalyst systems may be required.- The position of the leaving group on the pyridine ring is crucial. 2-halopyridines can be particularly challenging due to the proximity of the nitrogen atom, which can lead to catalyst poisoning. 3- and 4-halopyridines are typically more reactive.
Incorrect Reaction Temperature - Modern ligand-accelerated Ullmann reactions often proceed at milder temperatures (80-120 °C) compared to traditional protocols.- For Buchwald-Hartwig reactions, a typical starting point is 80-110 °C.[6] If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature.

Problem: Formation of Side Products

Potential CauseSuggested Solutions
Hydrodehalogenation (Loss of Halogen from Pyridine) - This can be caused by trace amounts of water or other protic impurities. Ensure all solvents and reagents are anhydrous.[1]- Lowering the reaction temperature may also reduce the rate of this side reaction.
Homocoupling of the Phenol or Halopyridine - This is more common in Ullmann reactions. Adjusting the ligand and reaction temperature can sometimes minimize this side reaction.- In Buchwald-Hartwig reactions, homocoupling of the corresponding boronic acid (if used in a related Suzuki coupling) is often exacerbated by the presence of oxygen.[6] Strict exclusion of oxygen is critical.
Product Inhibition - The phenoxypyridine product itself may coordinate to the catalyst, leading to deactivation. This can be a difficult problem to solve, but altering the solvent or ligand may help mitigate the effect.

Frequently Asked Questions (FAQs)

Q1: My Ullmann reaction is not working, even with a ligand. What should I check first?

A1: First, ensure your copper source is active. Use a fresh bottle of a Cu(I) salt, as older bottles can oxidize. Second, verify that your reaction is under a strict inert atmosphere. Oxygen can deactivate the catalyst. Finally, consider screening different ligands and bases, as the optimal combination is highly substrate-dependent.[1]

Q2: I am seeing a lot of palladium black in my Buchwald-Hartwig reaction. What does this mean and how can I prevent it?

A2: The formation of palladium black indicates that your Pd(0) catalyst is agglomerating and precipitating out of solution, rendering it inactive. This is often a sign of a slow catalytic cycle, which can be caused by catalyst inhibition from the pyridine substrate. To prevent this, try using a bulkier, more electron-rich phosphine ligand (e.g., a biarylphosphine ligand) to accelerate the catalytic cycle and stabilize the active palladium species.

Q3: Which is a better choice for phenoxypyridine synthesis: Ullmann or Buchwald-Hartwig?

A3: Both methods have their advantages. The Ullmann condensation is often more cost-effective due to the use of a copper catalyst. However, it typically requires higher reaction temperatures and can have a more limited substrate scope.[5] The Buchwald-Hartwig amination, while employing a more expensive palladium catalyst, often proceeds under milder conditions and with a broader range of substrates and functional group tolerance.[7] The choice will depend on the specific substrates, available resources, and desired scale of the reaction.

Q4: Can I use an unprotected hydroxypyridine in a Buchwald-Hartwig reaction with an aryl halide?

A4: Yes, it is possible to use hydroxypyridines (pyridinols) directly. In this case, the hydroxypyridine acts as the nucleophile. The choice of base is critical to deprotonate the hydroxyl group and facilitate the reaction. Strong bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS) are often employed.

Data Presentation

Table 1: Representative Conditions for Ullmann Phenoxypyridine Synthesis

HalopyridinePhenolCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
2-ChloropyridinePhenolCuI (10)N,N-Dimethylglycine (20)K₂CO₃ (2)Dioxane11075-85
3-Bromopyridine4-MethoxyphenolCuI (5)L-Proline (10)K₃PO₄ (2)DMF10080-90
4-Iodopyridine3,5-DimethylphenolCu₂O (10)1,10-Phenanthroline (20)Cs₂CO₃ (2)Toluene12070-80

Table 2: Representative Conditions for Buchwald-Hartwig Phenoxypyridine Synthesis

HalopyridinePhenolPd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
2-BromopyridinePhenolPd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10085-95
3-Chloropyridine4-tert-ButylphenolPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane11080-90
4-Bromopyridine2-NaphtholPdCl₂(Amphos)₂ (3)(if not precatalyst)Cs₂CO₃ (2)Toluene10090-98

Experimental Protocols

Protocol 1: General Procedure for Ullmann Synthesis of Phenoxypyridine

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the halopyridine (1.0 equiv), phenol (1.2 equiv), copper(I) iodide (5-10 mol%), the chosen ligand (10-20 mol%), and the base (2.0 equiv).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the anhydrous solvent (e.g., dioxane, DMF, or toluene) via syringe.

  • Place the reaction vial in a preheated oil bath or heating block and stir at the desired temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Synthesis of Phenoxypyridine

  • In a glovebox, add the palladium precatalyst (1-3 mol%), ligand (2-6 mol%), and base (1.5-2.0 equiv) to an oven-dried reaction vial with a stir bar.

  • Add the halopyridine (1.0 equiv) and the phenol (1.2 equiv).

  • Seal the vial, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Place the reaction in a preheated oil bath or heating block and stir vigorously at the desired temperature for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.[6]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion in Phenoxypyridine Synthesis Start Low Conversion Observed Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Ligand Evaluate Ligand Choice Start->Check_Ligand Check_Base Assess Base Strength and Quality Start->Check_Base Check_Conditions Review Reaction Conditions (Temp., Solvent, Time) Start->Check_Conditions Optimize Systematically Optimize Parameters Check_Catalyst->Optimize Check_Ligand->Optimize Check_Base->Optimize Check_Conditions->Optimize Success Improved Conversion Optimize->Success

Caption: A workflow for troubleshooting low conversion rates.

Reaction_Selection Decision Pathway for Method Selection Start Synthesize Phenoxypyridine Cost_Constraint Is Cost a Major Constraint? Start->Cost_Constraint Functional_Group Are Substrates Functionally Complex? Cost_Constraint->Functional_Group No Ullmann Consider Ullmann Condensation Cost_Constraint->Ullmann Yes Functional_Group->Ullmann No Buchwald Consider Buchwald-Hartwig O-arylation Functional_Group->Buchwald Yes

Caption: A decision tree for selecting the appropriate synthetic method.

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X (Oxidative Addition) Amido L-Pd(II)(Ar)(OAr') OxAdd->Amido + Ar'-OH, Base (Alcohol Coordination & Deprotonation) Amido->Pd0 (Reductive Elimination) Product Ar-O-Ar' Amido->Product

Caption: The catalytic cycle for the Buchwald-Hartwig O-arylation.

References

Preventing debromination in reactions with 5-Bromo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions with 5-Bromo-2-phenoxypyridine, with a primary focus on preventing unwanted debromination.

Troubleshooting Guide: Preventing Debromination

Debromination, the undesired replacement of the bromine atom with a hydrogen atom, is a common side reaction that can significantly lower the yield of the desired product and complicate purification. This guide provides a systematic approach to diagnosing and resolving this issue in common reaction types.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the formation of palladium-hydride species can lead to reductive debromination of this compound.

Potential Causes and Recommended Solutions:

Potential CauseRecommended SolutionRationale
Inappropriate Base Switch to a milder base. Good alternatives include K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong bases like alkoxides (e.g., NaOtBu) if debromination is severe.Strong bases can promote the formation of palladium-hydride species, which are responsible for the reductive debromination.[1] Milder bases are less prone to generating these reactive intermediates.
High Reaction Temperature Lower the reaction temperature. A temperature screen (e.g., 60°C, 80°C, 100°C) is advisable to find the optimal balance between reaction rate and suppression of the side reaction.Debromination often has a higher activation energy than the desired coupling reaction. Lowering the temperature can therefore selectively slow down the undesired pathway.[1]
Suboptimal Catalyst/Ligand System Screen different palladium catalysts and ligands. For Suzuki couplings, consider catalyst systems known for their high efficiency and selectivity, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). For Buchwald-Hartwig aminations, similar bulky biarylphosphine ligands are often effective.The choice of ligand can significantly influence the stability of the catalytic species and the relative rates of the desired catalytic cycle versus the debromination pathway. Bulky ligands can promote the desired reductive elimination step over side reactions.[2]
Presence of Hydride Sources Ensure the use of anhydrous and thoroughly degassed solvents. Certain solvents or impurities can act as hydride sources.Water and other protic impurities can react with the palladium catalyst or the base to generate hydride species that lead to debromination.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol describes a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the risk of debromination.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane

    • Degassed water

    • Schlenk flask or reaction vial with a stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate glovebox or under a positive flow of inert gas, add the palladium precatalyst (Pd₂(dba)₃) and the ligand (XPhos).

    • Seal the flask, and evacuate and backfill with the inert gas three times.

    • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

    • Heat the reaction mixture to 80°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Issue 2: Debromination During Lithiation or Metal-Halogen Exchange

Lithiation of this compound followed by quenching with an electrophile is a common strategy for functionalization. However, side reactions, including debromination, can occur if the conditions are not carefully controlled.

Potential Causes and Recommended Solutions:

Potential CauseRecommended SolutionRationale
Proton Source Contamination Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents.The lithiated intermediate is highly basic and will be readily quenched by any available proton source, leading to the debrominated product.[3]
Suboptimal Lithiating Agent Consider using alternative organolithium reagents. While n-BuLi is common, s-BuLi or t-BuLi may offer different reactivity and selectivity profiles.The choice of organolithium reagent can influence the rate of metal-halogen exchange versus potential side reactions.
Slow Addition of Reagents Add the organolithium reagent slowly at a low temperature (e.g., -78°C). Ensure efficient stirring to avoid localized high concentrations.Slow addition helps to control the exothermicity of the reaction and minimize side reactions that can be promoted by localized heating.
Reaction Temperature Maintain a low temperature throughout the lithiation and quenching steps.The lithiated intermediate may be unstable at higher temperatures, leading to decomposition or other side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to debromination?

A1: The carbon-bromine bond on the pyridine ring is susceptible to cleavage under certain conditions. In palladium-catalyzed reactions, the formation of palladium-hydride species can lead to reductive cleavage of this bond. In lithiation reactions, the presence of trace amounts of proton sources can quench the lithiated intermediate, resulting in the debrominated product. The electron-donating phenoxy group may also influence the electronic properties of the pyridine ring, affecting the stability of intermediates.

Q2: I am observing both my desired product and the debrominated byproduct. How can I improve the ratio in favor of my product?

A2: A good first step is to systematically investigate the reaction parameters. For cross-coupling reactions, focus on lowering the reaction temperature and screening milder bases as outlined in the troubleshooting guide. For lithiation reactions, ensure that all reagents and solvents are scrupulously dry and that the reaction is performed under a strictly inert atmosphere.

Q3: Can the choice of solvent influence the extent of debromination?

A3: Yes, the solvent can play a significant role. In palladium-catalyzed couplings, solvents like DMF and dioxane have been reported to promote more dehalogenation than toluene in some cases. It is often beneficial to perform a solvent screen to identify the optimal medium for your specific reaction.

Q4: Are there any analytical techniques to quantify the amount of debrominated byproduct?

A4: Quantitative analysis can be performed using techniques such as ¹H NMR spectroscopy by integrating the signals corresponding to the desired product and the debrominated byproduct. LC-MS can also be used to determine the relative amounts of each compound in the crude reaction mixture.

Visualizing Reaction Pathways

To better understand the chemical processes discussed, the following diagrams illustrate key reaction pathways and troubleshooting logic.

Debromination_Pathway This compound This compound Desired Product Desired Product This compound->Desired Product Desired Reaction (e.g., Cross-Coupling) Debrominated Product Debrominated Product This compound->Debrominated Product Side Reaction (Debromination) Pd(0) Pd(0) Pd(II)-H Pd(II)-H Pd(0)->Pd(II)-H Reaction with Hydride Source Pd(II)-H->Debrominated Product Reductive Elimination Hydride Source Hydride Source Hydride Source->Pd(II)-H Strong Base Strong Base Strong Base->Hydride Source High Temperature High Temperature High Temperature->Debrominated Product

Caption: Pathway for debromination in Pd-catalyzed reactions.

Troubleshooting_Flowchart start Debromination Observed? reaction_type Reaction Type? start->reaction_type Yes pd_coupling Pd Cross-Coupling reaction_type->pd_coupling Pd-catalyzed lithiation Lithiation reaction_type->lithiation Lithiation change_base Switch to Milder Base (K₃PO₄, K₂CO₃) pd_coupling->change_base dry_reagents Ensure Anhydrous Conditions lithiation->dry_reagents lower_temp Lower Reaction Temperature change_base->lower_temp change_catalyst Screen Catalyst/ Ligand System lower_temp->change_catalyst slow_addition Slow Reagent Addition at Low Temp dry_reagents->slow_addition end Problem Resolved slow_addition->end catalyst_change catalyst_change catalyst_change->end

Caption: Troubleshooting flowchart for debromination.

References

How to monitor the progress of 5-Bromo-2-phenoxypyridine reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Monitoring 5-Bromo-2-phenoxypyridine Reactions

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for monitoring the progress of reactions involving this compound using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

General Procedure & Setup

Q1: What is the basic procedure for monitoring a reaction involving this compound by TLC?

A1: Monitoring a reaction by TLC involves comparing the starting material with the reaction mixture over time. The standard procedure requires spotting three lanes on a single TLC plate: the starting material (this compound), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[1][2] The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane, and a new spot, corresponding to the product, has appeared.[1]

Q2: How should I prepare my samples for TLC analysis?

A2: To prepare a sample, take a tiny aliquot from the reaction vessel using a capillary spotter.[2] If the reaction mixture is highly concentrated, dilute the aliquot in a small vial with a volatile solvent like ethyl acetate or dichloromethane. For the starting material and co-spot lanes, use a dilute solution of the original this compound in a similar volatile solvent. It is crucial to ensure the spots are small and concentrated, and that the solvent has fully evaporated before placing the plate in the developing chamber.[1]

Mobile Phase (Eluent) Selection

Q3: What is a good starting mobile phase (eluent) for analyzing this compound and its products?

A3: The polarity of this compound suggests that a mixture of a non-polar and a moderately polar solvent will be effective. A binary system of hexanes and ethyl acetate is the most common and recommended starting point.[3][4] You can adjust the ratio to achieve optimal separation, where the Rf values of the key spots are ideally between 0.2 and 0.8.[3]

Compound Polarity Recommended Starting Eluent System Rationale
Non-polar Products 9:1 to 4:1 Hexanes : Ethyl AcetateMoves non-polar compounds off the baseline.
Moderate Polarity 4:1 to 1:1 Hexanes : Ethyl AcetateA versatile range for many common reaction products.
Polar Products 1:1 Hexanes : Ethyl Acetate or 95:5 Dichloromethane : MethanolIncreases eluent strength to move more polar compounds.

Q4: My spots are all near the baseline (low Rf). What should I do?

A4: If your spots remain near the baseline, the mobile phase is not polar enough to move the compounds up the plate.[5] You need to increase the polarity of the eluent. For a hexanes/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 9:1 to 4:1). If that is still insufficient, you may need to switch to a more polar solvent system, such as dichloromethane with a small amount of methanol.[4][5]

Q5: My spots are all near the solvent front (high Rf). What should I do?

A5: If your spots are too high on the plate, your mobile phase is too polar.[5] This means the compounds are spending too much time in the mobile phase and not interacting enough with the stationary phase. To fix this, decrease the eluent's polarity. For a hexanes/ethyl acetate system, increase the proportion of hexanes (e.g., from 1:1 to 4:1).[5]

Visualization Techniques

Q6: How can I visualize the spots on my TLC plate?

A6: Due to the aromatic nature of this compound and its likely derivatives, the primary method for visualization is non-destructive UV light.[6][7] If compounds are not UV-active or for confirmation, various chemical stains can be used.[6]

Visualization Method Description Suitable For
UV Light (254 nm) A non-destructive method where UV-active compounds appear as dark spots on a fluorescent green background.[7]Aromatic and conjugated systems. This is the primary method for this compound class.
Iodine Chamber A semi-destructive method where the plate is exposed to iodine vapor. Spots appear as yellow-brown stains.[7]A wide range of organic compounds, especially those with unsaturation. Good general-purpose alternative.
Potassium Permanganate (KMnO₄) Stain A destructive stain that reacts with compounds that can be oxidized. Spots appear as yellow/brown spots on a purple background.Alkenes, alkynes, alcohols, aldehydes, and other oxidizable functional groups.
p-Anisaldehyde Stain A destructive, general-purpose stain that often gives a range of colors for different functional groups upon heating.[8]Nucleophilic functional groups. Less sensitive to simple aromatic compounds without other groups.[8]

Q7: I don't see any spots under the UV lamp. What are my options?

A7: If your compounds are not UV-active, you must use a chemical visualization method.[5] An iodine chamber is an excellent first choice as it is broadly applicable and semi-destructive.[6][7] If iodine doesn't work, proceed to destructive stains like potassium permanganate or p-anisaldehyde. Always view the plate under UV light first before staining.[6]

Troubleshooting Common Issues

Q8: Why are my spots streaking or "tailing"?

A8: Streaking can have several causes. First, the sample may be overloaded; try spotting a more dilute solution.[5] Second, for pyridine-containing molecules, streaking is common on standard silica gel plates because silica is acidic and pyridines are basic.[9] This strong interaction prevents the compound from moving cleanly. To solve this, add a small amount of a basic modifier like triethylamine (TEA) (0.1–2.0%) to your eluent.[5][9]

Q9: The spots for my starting material and product are too close together (poor resolution). How can I improve the separation?

A9: When the Rf values are very similar, you need to change the selectivity of your chromatography system. Try changing the solvent system entirely.[10] For instance, if you are using hexanes/ethyl acetate, try a system based on dichloromethane/methanol or toluene/acetone. Even small changes can alter the interactions between your compounds and the stationary phase, leading to better separation.

Q10: The spot for my reaction mixture is just a single large smear from the baseline. What is the problem?

A10: A large smear often indicates the presence of a high-boiling point solvent from the reaction, such as DMF, DMSO, or pyridine itself.[10] These solvents are very polar and will carry everything up the plate as a streak. To fix this, after spotting the plate, place it under high vacuum for a few minutes to evaporate the residual reaction solvent before developing the plate in the TLC chamber.[10]

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC

  • Prepare the TLC Chamber: Pour a small amount (0.5 cm depth) of your chosen mobile phase into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover with a lid and let it equilibrate.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced tick marks for your samples: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of your dilute starting material solution onto the "SM" mark.

    • Take an aliquot from your reaction mixture and spot it on the "RXN" mark.

    • On the "CO" mark, first spot the starting material, and then spot the reaction mixture directly on top of it.

    • Ensure all spots are small and allow the solvent to dry completely between applications.[1]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[5] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Analyze the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and circle them with a pencil.[7] If necessary, use a chemical stain for further visualization. The reaction is complete when the starting material spot in the "RXN" lane has disappeared.

Protocol 2: Preparation of Potassium Permanganate (KMnO₄) Stain

  • Prepare the Solution: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of deionized water.

  • Add Base: Add 1.25 mL of a 10% NaOH aqueous solution.

  • Storage: Store the solution in a sealed, dark bottle. The stain is stable for several months.

  • Usage: To use, dip the developed and dried TLC plate into the stain solution quickly, then gently heat with a heat gun until colored spots appear against the purple background.

Visualized Workflows and Logic

G cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber 1. Prepare TLC Chamber (Solvent + Filter Paper) prep_plate 2. Prepare & Mark TLC Plate (Baseline + Lanes) prep_chamber->prep_plate spot_plate 3. Spot Samples (SM, Co-spot, RXN) prep_plate->spot_plate develop 4. Develop Plate in Chamber spot_plate->develop dry_plate 5. Mark Solvent Front & Dry develop->dry_plate visualize_uv 6. Visualize under UV (254 nm) dry_plate->visualize_uv visualize_stain 7. (Optional) Stain Plate visualize_uv->visualize_stain if needed analyze 8. Analyze Spots visualize_uv->analyze visualize_stain->analyze decision Is SM spot gone in RXN lane? analyze->decision complete Reaction Complete decision->complete Yes continue_rxn Continue Reaction & Monitor Again Later decision->continue_rxn No

Caption: Experimental workflow for monitoring reaction progress using TLC.

G start Start Troubleshooting d_streaking Are spots streaking? start->d_streaking d_rf_value What is the Rf value? d_streaking->d_rf_value No s_streaking_base Compound is likely basic. Add 0.5% Triethylamine to the mobile phase. d_streaking->s_streaking_base Yes s_rf_low Eluent is not polar enough. Increase proportion of polar solvent (e.g., Ethyl Acetate). d_rf_value->s_rf_low Too Low (<0.2) s_rf_high Eluent is too polar. Decrease proportion of polar solvent (e.g., Ethyl Acetate). d_rf_value->s_rf_high Too High (>0.8) s_rf_ok Rf is good. No change needed. d_rf_value->s_rf_ok Good (0.2-0.8) d_no_spots No spots visible under UV? s_stain Use a chemical stain (Iodine or KMnO4). d_no_spots->s_stain Yes s_streaking_overload Sample may be overloaded. Spot a more dilute sample. s_streaking_base->s_streaking_overload if still streaking s_rf_ok->d_no_spots

Caption: Decision tree for troubleshooting common TLC issues.

References

Technical Support Center: Synthesis of Substituted 2-Phenoxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted 2-phenoxypyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-phenoxypyridines?

The most prevalent methods for synthesizing 2-phenoxypyridines are transition-metal-catalyzed cross-coupling reactions. The two most common approaches are the Ullmann condensation and the Buchwald-Hartwig amination.[1][2] More recent methods, such as those utilizing aryne chemistry, also offer efficient alternatives.[3][4]

Q2: I am getting a low yield in my Ullmann condensation. What are the potential causes?

Low yields in Ullmann condensations for 2-phenoxypyridine synthesis can stem from several factors:

  • Insufficiently reactive aryl halide: Aryl iodides are more reactive than bromides, which are more reactive than chlorides.[5]

  • Inappropriate reaction temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 210°C.[2]

  • Catalyst deactivation: The copper catalyst can be sensitive to air and moisture, leading to deactivation.

  • Poor choice of solvent or base: High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are typically required.[2] The choice and amount of base are also critical.

Q3: What is the main advantage of the Buchwald-Hartwig amination over the Ullmann condensation for this synthesis?

The Buchwald-Hartwig amination, a palladium-catalyzed reaction, generally offers milder reaction conditions compared to the traditional Ullmann condensation.[1][2] This method often provides a broader substrate scope and better functional group tolerance.[1]

Q4: Can electron-donating or -withdrawing groups on my reactants affect the reaction outcome?

Yes, the electronic properties of the substituents on both the phenol and the pyridine ring can significantly influence the reaction. Electron-withdrawing groups on the aryl halide tend to accelerate Ullmann-type reactions.[2][6] Conversely, electron-donating groups on the phenol can increase its nucleophilicity. The specific effects can vary depending on the reaction conditions and catalytic system used.

Troubleshooting Guide

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst For Ullmann reactions, use freshly activated copper powder or a reliable source of Cu(I) salt.[7] For Buchwald-Hartwig reactions, ensure the palladium catalyst and ligands are not degraded. Consider using a pre-catalyst.
Low Reaction Temperature Gradually increase the reaction temperature. Traditional Ullmann reactions often require temperatures above 150°C.[5] Modern ligand-assisted methods may proceed at lower temperatures (80-120°C).[5]
Incorrect Solvent or Base Ensure the solvent is dry and appropriate for the reaction type (e.g., DMF, NMP, dioxane).[2][7] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and optimize the stoichiometry.[7]
Poorly Reactive Halide If using an aryl chloride or bromide, consider switching to the corresponding aryl iodide, which is generally more reactive.[5]
Problem 2: Significant Side Product Formation (e.g., Dehalogenation)
Potential Cause Troubleshooting Steps
Presence of Protic Impurities Ensure all reagents and solvents are anhydrous. Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[5]
Unsuitable Solvent Some solvents can act as hydrogen donors. Consider screening alternative anhydrous solvents.[5]
Slow Coupling Reaction Optimize the reaction conditions (temperature, catalyst, ligand, base) to favor the desired coupling over the dehalogenation pathway.[5]
Formation of Homocoupled Products This can occur in Ullmann reactions. Adjusting the stoichiometry of the reactants or the reaction temperature may help minimize this side reaction.

Quantitative Data Summary

Table 1: Optimization of Fluoride Source and Solvent for Aryne-Mediated Synthesis of a 2-Phenoxy-Pyridine Analog [4]

EntryFluoride SourceEquivalentsSolventYield (%)
1KF/18-crown-62.0CH₃CN45
2KF/18-crown-63.0CH₃CN48
3KF/18-crown-63.0DMEPoor
4TBAF3.0CH₃CN55
5TBAT3.0CH₃CN48
6CsF2.0CH₃CN72
7CsF3.0CH₃CN89
8CsF3.0DCMLow
9CsF3.0TolueneLow
10CsF3.0DMELow

Reaction conditions: 1a (0.45 mmol, 1.0 equiv.), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.54 mmol, 1.2 equiv.), fluoride source, solvent (8 mL), at room temperature for 4 h.

Experimental Protocols

Protocol 1: General Procedure for Ullmann Condensation

This protocol is a representative example for the synthesis of 2-phenoxypyridines via an Ullmann-type reaction.

  • To a reaction vessel, add the substituted 2-halopyridine (1.0 eq), the substituted phenol (1.2 eq), potassium carbonate (2.0 eq), and a copper(I) catalyst (e.g., CuI, 10 mol%).

  • Add a high-boiling polar solvent such as DMF or NMP.

  • De-gas the reaction mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

  • Heat the reaction mixture to 120-160°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed synthesis of 2-phenoxypyridines.

  • In a glovebox or under an inert atmosphere, combine the 2-halopyridine (1.0 eq), the phenol (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add a base (e.g., Cs₂CO₃, 1.5 eq) and an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to 80-110°C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 2-phenoxypyridine.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in 2-Phenoxypyridine Synthesis start Low or No Product Yield check_catalyst Check Catalyst Activity - Use fresh catalyst/ligand - Ensure inert atmosphere start->check_catalyst check_temp Optimize Reaction Temperature - Gradually increase temperature - Monitor for decomposition check_catalyst->check_temp If catalyst is active failure Persistent Low Yield - Consider alternative synthetic route check_catalyst->failure If catalyst is inactive check_reagents Verify Reagent Quality & Stoichiometry - Use anhydrous reagents/solvents - Check halide reactivity (I > Br > Cl) check_temp->check_reagents If temperature optimization fails check_temp->failure Decomposition observed check_base_solvent Screen Base and Solvent - Ensure appropriate polarity and boiling point - Test different bases (e.g., carbonates, phosphates) check_reagents->check_base_solvent If reagents are suitable check_reagents->failure If halide is unreactive success Improved Yield check_base_solvent->success Optimization successful check_base_solvent->failure No improvement

Caption: A troubleshooting workflow for addressing low product yields.

Synthetic_Routes_Comparison Comparison of Synthetic Routes to 2-Phenoxypyridines ullmann Ullmann Condensation + Well-established + Inexpensive copper catalyst - Harsh conditions (high temp.) - Limited substrate scope - Stoichiometric copper often needed buchwald Buchwald-Hartwig Amination + Milder conditions + Broader substrate scope + Good functional group tolerance - More expensive palladium catalyst - Air-sensitive catalysts/ligands aryne Aryne Chemistry + Mild and efficient + High yields reported + Environmentally benign - Requires specific precursors for aryne generation start Synthesis Goal: Substituted 2-Phenoxypyridine start->ullmann start->buchwald start->aryne

Caption: Comparison of common synthetic routes.

References

Technical Support Center: Optimizing Base and Solvent Conditions for Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and deepen their understanding of the critical roles that bases and solvents play in these powerful synthetic transformations. The content is structured in a question-and-answer format to directly address challenges encountered in the lab.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during coupling reactions and provides actionable solutions grounded in mechanistic principles.

Q1: My Suzuki-Miyaura coupling has stalled, or the yield is low, even though my starting materials are consumed. What are the likely causes and solutions?

A1: Low yields in Suzuki-Miyaura couplings, despite the consumption of starting materials, often point to side reactions or catalyst deactivation. The choice of base and solvent is critical in mitigating these issues.

Potential Causes & Solutions:

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is replaced by a proton from a protic solvent, especially under basic conditions.

    • Troubleshooting:

      • Use an Anhydrous Solvent: Switch to a rigorously dried aprotic solvent like dioxane or toluene.

      • Select a Non-Nucleophilic Base: If you are using hydroxide or alkoxide bases, consider switching to a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (e.g., K₃PO₄). These are less nucleophilic and can reduce the rate of protodeboronation.[1]

      • Timing of Base Addition: In some cases, adding the base after the other reagents have been mixed and heated can minimize the time the boronic acid is exposed to basic conditions before the catalytic cycle begins.

  • Homocoupling of the Boronic Acid (Glaser-Hay type reaction): This can be promoted by certain palladium species and reaction conditions.

    • Troubleshooting:

      • Optimize the Base: A weaker base might disfavor this side reaction. Screening bases of varying strengths (e.g., K₃PO₄ vs. K₂CO₃ vs. Et₃N) can be informative.

      • Ligand Choice: The ligand can influence the stability of the palladium catalyst and suppress side reactions. If you are using a simple phosphine ligand like PPh₃, consider a more specialized ligand such as SPhos or XPhos, which are known to promote efficient cross-coupling.[1]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and prone to deactivation.

    • Troubleshooting:

      • Use a Pre-catalyst: Modern pre-catalysts, like the Buchwald G3 palladacycles, are more stable and generate the active Pd(0) species more cleanly in situ.[2]

      • Solvent Choice: The solvent plays a role in stabilizing the active catalyst.[3] For ligandless Suzuki reactions, protic solvents like alcohols or aqueous dipolar aprotics can be beneficial.[3]

Q2: I'm observing significant phosphine ligand degradation in my Buchwald-Hartwig amination. How can I prevent this?

A2: Phosphine ligands are crucial for the success of many Buchwald-Hartwig aminations, but they can be susceptible to oxidation or other degradation pathways, leading to catalyst deactivation.

Potential Causes & Solutions:

  • Oxidation by Trace Oxygen: Phosphines are readily oxidized to phosphine oxides, especially at elevated temperatures.

    • Troubleshooting:

      • Rigorous Degassing: Ensure your solvent is thoroughly deoxygenated.[4] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Solvent-Mediated Degradation: Some solvents can contribute to ligand degradation. For instance, hydroperoxides formed by the autoxidation of solvents like 1-methyl-2-pyrrolidinone (NMP) can oxidize phosphine ligands.[5]

    • Troubleshooting:

      • Use High-Purity Solvents: Use freshly opened bottles of high-purity, anhydrous solvents.

      • Solvent Screening: If you suspect a solvent-related issue, screen alternative solvents. Toluene, dioxane, and THF are common choices for Buchwald-Hartwig reactions.[6]

  • Reaction with Other Reagents: In some cases, the base or other additives can react with the phosphine ligand.

    • Troubleshooting:

      • Base Selection: Use a base that is known to be compatible with your chosen ligand. Strong alkoxide bases like NaOtBu are common, but weaker bases like Cs₂CO₃ or K₃PO₄ can be effective and may be milder towards the ligand.[7]

      • Pre-catalyst Use: Employing a pre-catalyst can sometimes circumvent ligand degradation issues that occur during the initial catalyst activation phase.[2]

Q3: My Heck reaction is sluggish and gives a low yield. What adjustments to the base and solvent can I make?

A3: The Heck reaction's efficiency is highly dependent on the base and solvent combination. A sluggish reaction often indicates a slow step in the catalytic cycle that can be accelerated by optimizing these conditions.

Potential Causes & Solutions:

  • Inefficient Regeneration of the Pd(0) Catalyst: The base is crucial for the final step of the Heck catalytic cycle, where the Pd(0) catalyst is regenerated.

    • Troubleshooting:

      • Base Strength: An organic amine base like triethylamine (Et₃N) or a hindered amine is often used.[8] If the reaction is slow, a stronger base might be needed. However, too strong a base can lead to side reactions. Screening different amine bases is recommended.

      • Inorganic Bases: In some cases, an inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) can be effective.[9]

  • Poor Solubility of Reagents: If the reactants are not well-dissolved, the reaction rate will be slow.

    • Troubleshooting:

      • Solvent Polarity: The Heck reaction is often performed in polar aprotic solvents like DMF or NMP, which are good at dissolving a range of organic compounds and inorganic salts.[3][5]

      • Co-solvents: If a single solvent doesn't provide adequate solubility, a co-solvent system can be employed. For example, using NMP as a co-solvent with toluene can increase the solubility of starting materials.[5]

  • Catalyst Stabilization: The solvent also plays a role in stabilizing the active palladium species, especially in ligand-free Heck reactions.[3]

    • Troubleshooting:

      • Coordinating Solvents: A coordinating solvent like DMF is often the conventional choice as it can stabilize the Pd(0) species.[3]

      • Ionic Liquids: In some variations, ionic liquids can be used as the solvent, which can stabilize the catalyst and allow the reaction to proceed without a phosphine ligand.[8]

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions about the roles of bases and solvents in cross-coupling reactions.

Q4: What is the primary role of the base in a Suzuki-Miyaura coupling?

A4: The base in a Suzuki-Miyaura coupling has several crucial roles, and its absence will halt the reaction.[10][11] The primary functions are:

  • Activation of the Organoboron Species: The base activates the boronic acid by converting it to a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[11][12] This borate is more reactive towards the palladium complex in the transmetalation step.[12][13]

  • Facilitating Transmetalation: The base can also interact with the palladium complex, often by replacing the halide ligand to form a palladium-alkoxide or palladium-hydroxide complex.[10][13] This complex can then undergo transmetalation with the activated borate species.

  • Accelerating Reductive Elimination: In some cases, the base has been shown to accelerate the final reductive elimination step, where the desired C-C bond is formed and the Pd(0) catalyst is regenerated.[13]

Suzuki_Base_Role

Q5: How does the choice of solvent influence the oxidative addition step?

A5: The solvent can significantly impact the rate and even the mechanism of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

  • Polarity: For reactions that proceed through a polar or charged transition state, a more polar solvent can accelerate the reaction by stabilizing this transition state.[14] For example, the oxidative addition of (hetero)aryl triflates often proceeds faster in more polar solvents.[15]

  • Coordinating Ability: Solvents can act as ligands and coordinate to the palladium center.[3] This can alter the electronics and sterics of the catalyst, thereby influencing its reactivity. In some cases, solvent coordination can even invert the selectivity of oxidative addition when multiple reactive sites are present on the substrate.[16]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the substrate. For instance, a hydrogen bond donating substrate can become more electron-rich through interaction with a basic solvent, which can slow down the rate of oxidative addition.[15]

Solvent_Effect_OA

Q6: How do I systematically screen for the optimal base and solvent?

A6: A systematic approach to screening bases and solvents is crucial for efficient reaction optimization. A Design of Experiments (DoE) approach is often more effective than a one-variable-at-a-time (OVAT) approach.[17] However, a simplified screening protocol can be highly effective.

Step-by-Step Protocol for Base and Solvent Screening:

  • Initial Ligand/Catalyst Selection: Based on literature precedents for similar substrates, choose a promising ligand or pre-catalyst.

  • Set Up a Screening Array: Prepare a series of small-scale reactions in parallel (e.g., in a 24-well plate or using individual vials). High-throughput screening kits are commercially available for this purpose.[18]

  • Vary One Parameter at a Time (Initially):

    • Solvent Screen: Keeping the base and other parameters constant, test a range of solvents with varying properties (see table below). Include a non-polar solvent (e.g., toluene), a polar aprotic solvent (e.g., DMF), and an ethereal solvent (e.g., dioxane).

    • Base Screen: Using the best solvent from the initial screen, test a variety of bases with different strengths and properties (see table below). Include an inorganic carbonate (e.g., K₂CO₃), a phosphate (e.g., K₃PO₄), and a strong organic-soluble base (e.g., NaOtBu).

  • Analysis: Monitor the reactions at set time points (e.g., 1h, 4h, 16h) using a suitable analytical technique like TLC, LC-MS, or GC-MS to determine the conversion to the product and identify any major side products.

  • Optimization: Based on the results, you can perform a second round of screening, perhaps varying both the best base and solvent candidates simultaneously to find the optimal combination.

Table 1: Common Solvents for Cross-Coupling Reactions

SolventDielectric Constant (approx.)TypeCommon Applications
Toluene2.4Non-polarSuzuki, Buchwald-Hartwig
Tetrahydrofuran (THF)7.6Ethereal, polar aproticSuzuki, Buchwald-Hartwig
1,4-Dioxane2.2Ethereal, non-polarSuzuki, Buchwald-Hartwig
N,N-Dimethylformamide (DMF)36.7Polar aprotic, coordinatingHeck, Sonogashira, Suzuki
Acetonitrile (MeCN)37.5Polar aprotic, coordinatingSuzuki, Sonogashira
Water80.1ProticSuzuki (often as a co-solvent)

Source for Dielectric Constants:[19][20][21]

Table 2: Common Bases for Cross-Coupling Reactions

BasepKa of Conjugate Acid (approx.)TypeCommon Applications
Triethylamine (Et₃N)10.7Organic, amineHeck, Sonogashira
Potassium Carbonate (K₂CO₃)10.3Inorganic, carbonateSuzuki, Buchwald-Hartwig
Cesium Carbonate (Cs₂CO₃)10.3Inorganic, carbonateSuzuki, Buchwald-Hartwig
Potassium Phosphate (K₃PO₄)12.3Inorganic, phosphateSuzuki, Buchwald-Hartwig
Sodium tert-butoxide (NaOtBu)19Inorganic, alkoxideBuchwald-Hartwig, Suzuki

Source for pKa values:[22][23][24]

References

Technical Support Center: 5-Bromo-2-phenoxypyridine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful work-up and purification of 5-Bromo-2-phenoxypyridine Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous work-up procedure for a this compound Suzuki reaction?

A1: After cooling the reaction to room temperature, the mixture is typically diluted with an organic solvent like ethyl acetate.[1][2] This organic phase is then washed sequentially with water and brine to remove inorganic salts and some water-soluble impurities.[1][3] The organic layer is subsequently dried over an anhydrous agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.[1][2][3]

Q2: How can I remove the palladium catalyst from my reaction mixture?

A2: Several methods can be employed for palladium removal. A common and straightforward technique is to filter the reaction mixture through a pad of Celite or silica gel after dilution with an appropriate solvent.[2][4][5] This helps trap insoluble palladium species and other inorganic salts.[4] For more persistent palladium contamination, specialized metal scavengers, such as those with thiol functionalities (e.g., Biotage MP-TMT), can be added to the crude product solution, stirred, and then filtered off.[6] These scavengers bind tightly to the metal, facilitating its removal.[6]

Q3: I am having trouble removing unreacted boronic acid and its byproducts. What should I do?

A3: Unreacted boronic acids and boronic esters can often be removed with a basic aqueous wash.[7] Treating the organic solution of your crude product with an aqueous base like 1M NaOH can help extract the acidic boron species into the aqueous layer.[7][8] Another strategy is to use a precise stoichiometry of the boronic acid (e.g., 1.1-1.2 equivalents) to minimize excess.[1] If these methods fail, purification by flash column chromatography is typically effective.[8]

Q4: My product seems to be insoluble or poorly soluble during the work-up. What are my options?

A4: Solubility issues can be challenging. Trying different solvent systems for extraction is a primary step; for instance, if ethyl acetate fails, dichloromethane or other halogenated solvents might be effective.[5] If the product is insoluble in common organic solvents, it may precipitate out. In such cases, you can attempt to wash the solid precipitate with various solvents to remove impurities.[5] For biphasic reactions with poor mass transfer leading to slow conversion, vigorous stirring or the use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.[9]

Q5: What are common side reactions in Suzuki couplings of pyridine derivatives, and how do they affect the work-up?

A5: Common side reactions include homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid back to the parent arene).[1][10] Homocoupling byproducts can sometimes be removed by recrystallization or chromatography. To minimize homocoupling, it is crucial to properly degas the reaction mixture to remove oxygen and use a slight excess of the aryl halide.[11] The pyridine nitrogen itself can sometimes coordinate to the palladium catalyst, potentially leading to deactivation, which might result in an incomplete reaction and a more complex mixture to purify.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Dark-colored crude product (black/dark brown) Residual palladium catalyst (Pd black).Filter the diluted reaction mixture through a pad of Celite.[2][4] If color persists, treat the organic solution with a metal scavenger or activated carbon.[6]
Low isolated yield after work-up Incomplete reaction; Product loss during aqueous extraction; Decomposition of product.Monitor the reaction to completion using TLC or LC-MS.[3] Minimize the number of aqueous washes or use a continuous extractor if the product has some water solubility. Ensure the pH of the aqueous washes is compatible with your product's stability.
Multiple spots on TLC of crude product Incomplete reaction; Presence of starting materials; Formation of side products (e.g., homocoupling).Optimize reaction conditions (temperature, time, reagents) for full conversion.[11] Use the recommended work-up procedures for removing starting materials and byproducts.[1][8] Purify via flash column chromatography.[2]
Difficulty separating product from triphenylphosphine oxide (if PPh₃ ligand is used) Similar polarity of the product and Ph₃P=O.Ph₃P=O has some solubility in hexanes/ether mixtures; trituration of the crude solid may help. A basic wash can sometimes help if the product is not base-sensitive.[8] Careful optimization of the eluent system for column chromatography is often necessary.

Experimental Workflow & Protocols

Below is a generalized workflow for the work-up and purification of a this compound Suzuki reaction.

Workup_Workflow A Completed Reaction Mixture B Cool to Room Temperature A->B C Dilute with Organic Solvent (e.g., Ethyl Acetate) B->C D Filter through Celite Pad (Removes Pd Catalyst) C->D E Transfer to Separatory Funnel D->E F Wash with Water E->F G Wash with Aqueous Base (e.g., 1M NaOH) (Removes Boronic Acid) F->G H Wash with Brine G->H I Dry Organic Layer (e.g., Na2SO4) H->I J Filter and Concentrate I->J K Crude Product J->K L Purify by Flash Column Chromatography K->L M Pure Product L->M

Caption: General workflow for the Suzuki reaction work-up.

Protocol 1: General Aqueous Work-up
  • Cooling and Dilution: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature.[1]

  • Dilution: Dilute the reaction mixture with ethyl acetate (EtOAc) or another suitable organic solvent (approx. 10-20 times the volume of the reaction solvent).[1]

  • Filtration (Optional but Recommended): Filter the diluted mixture through a short pad of Celite® in a Büchner funnel to remove the heterogeneous palladium catalyst and inorganic salts. Wash the pad with additional EtOAc to ensure all product is collected.[2]

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2x).[1]

    • 1M aqueous NaOH or K₂CO₃ solution (2x) to remove unreacted boronic acid.[7]

    • Saturated aqueous NaCl (brine) (1x) to break up emulsions and remove residual water.[1]

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

  • Final Steps: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product obtained from the work-up in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent). Alternatively, adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using an appropriate eluent system. A common starting point is a gradient of ethyl acetate in hexanes.[1][2] The optimal eluent is determined beforehand by TLC analysis.

  • Loading and Elution: Carefully load the prepared sample onto the top of the silica gel column. Begin eluting with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Minimizing Homocoupling Byproducts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize and avoid the formation of homocoupling byproducts in your cross-coupling experiments.

Troubleshooting Guides

Homocoupling, the undesired self-coupling of a reaction partner, is a common side reaction that can significantly lower the yield of your desired cross-coupled product and complicate purification. This guide provides a systematic approach to diagnosing and resolving issues with homocoupling in two of the most prevalent cross-coupling reactions: Suzuki-Miyaura and Sonogashira couplings.

Guide 1: Suzuki-Miyaura Coupling

Problem: Significant formation of a symmetrical biaryl byproduct derived from the boronic acid/ester starting material.

Initial Checks:

  • Reaction Atmosphere: Was the reaction performed under a strictly inert atmosphere?

  • Solvent Degassing: Were the solvents thoroughly degassed prior to use?

  • Palladium Precatalyst: Are you using a Pd(II) or Pd(0) precatalyst?

Troubleshooting Q&A:

  • Q1: I'm observing a significant amount of boronic acid homocoupling. What is the most likely cause?

    • A1: The primary culprits for boronic acid homocoupling are the presence of oxygen and/or the use of a Pd(II) precatalyst.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors homocoupling.[1][2] Similarly, starting with a Pd(II) salt like Pd(OAc)₂ can lead to an initial homocoupling event to generate the active Pd(0) species required for the cross-coupling cycle.[3]

  • Q2: How can I effectively remove oxygen from my reaction?

    • A2: Rigorous degassing of solvents and the reaction vessel is critical. Two common and effective methods are:

      • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through your solvent for 15-30 minutes can displace dissolved oxygen. A subsurface sparge is more effective.[1]

      • Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing the solvent. Repeating this cycle three to five times is a highly effective method for removing dissolved gases.[1]

  • Q3: Does the choice of palladium source influence the extent of homocoupling?

    • A3: Yes. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Buchwald's G3/G4 precatalysts, can significantly reduce homocoupling as it circumvents the initial reduction step from Pd(II) to Pd(0) that often proceeds via homocoupling of the boronic acid.[3]

  • Q4: Can additives be used to suppress homocoupling?

    • A4: The addition of a mild reducing agent, such as potassium formate (KCOOH), can help to minimize the concentration of Pd(II) species in the reaction mixture, thereby suppressing homocoupling.

Guide 2: Sonogashira Coupling

Problem: Formation of a symmetrical diyne byproduct (Glaser coupling).

Initial Checks:

  • Copper Co-catalyst: Is a copper(I) salt being used in the reaction?

  • Reaction Atmosphere: Is the reaction being run under strictly anaerobic conditions?

  • Alkyne Concentration: How is the terminal alkyne being added to the reaction?

Troubleshooting Q&A:

  • Q1: I'm seeing a lot of alkyne dimerization in my Sonogashira reaction. What's causing this?

    • A1: The primary cause of alkyne homocoupling, often referred to as Glaser coupling, is the presence of a copper(I) co-catalyst in combination with oxygen.[4][5] The copper acetylide intermediate can undergo oxidative dimerization, leading to the formation of the diyne byproduct.[5]

  • Q2: What is the most effective way to prevent Glaser coupling?

    • A2: The most effective strategy is to switch to a copper-free Sonogashira protocol.[6] Numerous methods have been developed that proceed efficiently without the need for a copper co-catalyst, thus completely avoiding this side reaction.[6][7]

  • Q3: If I must use a copper co-catalyst, how can I minimize homocoupling?

    • A3: If a copper-free protocol is not feasible, it is imperative to rigorously exclude oxygen from the reaction. This involves using degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[4][5] Additionally, slow addition of the terminal alkyne using a syringe pump can help to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[4]

  • Q4: Can the choice of base and ligand impact the amount of homocoupling?

    • A4: Yes. The choice of an appropriate base is crucial. For copper-free Sonogashira reactions, organic bases like triethylamine or diisopropylethylamine are commonly used. Bulky, electron-rich phosphine ligands can also promote the desired cross-coupling pathway over homocoupling.

Data Presentation: Impact of Reaction Parameters on Homocoupling

The following tables summarize quantitative data on the effect of various reaction parameters on the formation of homocoupling byproducts.

Table 1: Effect of Palladium Source and Additives on Homocoupling in Suzuki-Miyaura Coupling

EntryPalladium SourceLigandAdditiveHomocoupling Byproduct (%)Desired Product Yield (%)
1Pd(OAc)₂PPh₃None~25-40~50-65
2Pd(OAc)₂PPh₃KCOOH (1.5 equiv)<5~85-95
3Pd(PPh₃)₄(Internal)None<10~80-90
4XPhos Pd G3XPhos (Internal)None<2>95

Note: Data is generalized from multiple sources for illustrative purposes.

Table 2: Influence of Copper Co-catalyst on Homocoupling in Sonogashira Coupling

EntryCoupling PartnersCatalyst SystemHomocoupling (Glaser) Byproduct (%)Desired Product Yield (%)
1Aryl Iodide + Terminal AlkynePd(PPh₃)₄ / CuI15-3060-80
2Aryl Iodide + Terminal AlkynePd(PPh₃)₄ (Copper-Free)<5>90
3Aryl Bromide + Terminal AlkynePdCl₂(PPh₃)₂ / CuI20-4050-70
4Aryl Bromide + Terminal AlkynePd(OAc)₂ / SPhos (Copper-Free)<3>90

Note: Data is generalized from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Anaerobic Cross-Coupling Reaction

This protocol is essential for minimizing oxygen-mediated homocoupling in reactions like the Suzuki-Miyaura coupling.

Materials:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Rubber septum

  • Inert gas (Argon or Nitrogen) line with a bubbler

  • Schlenk line or vacuum/inert gas manifold

  • Degassed solvents

  • Syringes and needles

Procedure:

  • Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours and allowed to cool under a stream of inert gas or in a desiccator.

  • Addition of Solids: To the cooled reaction vessel, add all solid reagents (e.g., aryl halide, boronic acid, base, catalyst, and ligand).

  • Inerting the Vessel: Seal the flask with a rubber septum. Connect the flask to a Schlenk line or manifold. Evacuate the flask under vacuum and then backfill with the inert gas. Repeat this evacuate/backfill cycle 3-5 times.

  • Solvent Addition: Add the degassed solvent to the reaction flask via a syringe or cannula under a positive pressure of the inert gas.

  • Final Degassing (Optional but Recommended): If necessary, bubble the inert gas through the stirred reaction mixture for an additional 15-30 minutes.

  • Initiating the Reaction: Place the sealed vessel in a preheated oil bath or heating block to begin the reaction.

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide

This protocol is designed to eliminate Glaser homocoupling by avoiding the use of a copper co-catalyst.

Materials:

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Aryl bromide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Degassed, anhydrous triethylamine (or another suitable amine base/solvent)

  • Inert gas setup as described in Protocol 1

Procedure:

  • Catalyst Addition: To the flame-dried Schlenk flask, add the palladium catalyst under a counterflow of inert gas.

  • Inerting the Flask: Seal the flask and perform 3-5 evacuate/backfill cycles with argon or nitrogen.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide, the terminal alkyne, and the degassed triethylamine via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Coupling_vs_Homocoupling cluster_cross_coupling Desired Cross-Coupling Pathway cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII_ArX Ar-Pd(II)L2-X OA->PdII_ArX TM Transmetalation PdII_ArX->TM Ar'-B(OR)2 PdII_Ar_ArB Ar-Pd(II)L2-Ar' TM->PdII_Ar_ArB RE Reductive Elimination PdII_Ar_ArB->RE RE->Pd0 Product Ar-Ar' (Product) RE->Product Pd0_homo Pd(0)L2 Oxidation Oxidation Pd0_homo->Oxidation O2 PdII_homo Pd(II)L2 Oxidation->PdII_homo TM1 Transmetalation PdII_homo->TM1 Ar'-B(OR)2 PdII_ArB Ar'-Pd(II)L2-B(OR)2 TM1->PdII_ArB TM2 Transmetalation PdII_ArB->TM2 Ar'-B(OR)2 PdII_diArB Ar'-Pd(II)L2-Ar' TM2->PdII_diArB RE_homo Reductive Elimination PdII_diArB->RE_homo RE_homo->Pd0_homo Byproduct Ar'-Ar' (Byproduct) RE_homo->Byproduct

Caption: Competing pathways in Suzuki-Miyaura coupling.

Sonogashira_Coupling_vs_Homocoupling cluster_cross_coupling Desired Cross-Coupling Pathway (Copper-Free) cluster_homocoupling Glaser Homocoupling Side Reaction Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII_ArX Ar-Pd(II)L2-X OA->PdII_ArX Alkyne_Coord Alkyne Coordination PdII_ArX->Alkyne_Coord R-C≡CH PdII_Alkyne Ar-Pd(II)L2(R-C≡CH) Alkyne_Coord->PdII_Alkyne Deprotonation Deprotonation PdII_Alkyne->Deprotonation Base Pd_Acetylide Ar-Pd(II)L2-C≡C-R Deprotonation->Pd_Acetylide RE Reductive Elimination Pd_Acetylide->RE RE->Pd0 Product Ar-C≡C-R (Product) RE->Product Alkyne R-C≡CH Cu_Acetylide_Formation Cu(I) Acetylide Formation Alkyne->Cu_Acetylide_Formation Cu(I), Base Cu_Acetylide R-C≡C-Cu Cu_Acetylide_Formation->Cu_Acetylide Oxidative_Dimerization Oxidative Dimerization Cu_Acetylide->Oxidative_Dimerization O2 Diyne R-C≡C-C≡C-R (Byproduct) Oxidative_Dimerization->Diyne

Caption: Sonogashira cross-coupling vs. Glaser homocoupling.

Troubleshooting_Workflow Start High Homocoupling Observed Reaction_Type Identify Coupling Reaction Start->Reaction_Type Suzuki Suzuki-Miyaura Reaction_Type->Suzuki Suzuki Sonogashira Sonogashira Reaction_Type->Sonogashira Sonogashira Other Other (e.g., Heck, Stille) Reaction_Type->Other Other Check_O2 Check for Oxygen Contamination Suzuki->Check_O2 Check_Cu Using Copper Co-catalyst? Sonogashira->Check_Cu Other->Check_O2 Degas Rigorously Degas Solvents & Reagents Check_O2->Degas Yes Check_Pd_Source Using Pd(II) Precatalyst? Check_O2->Check_Pd_Source No Slow_Addition Slow Addition of Alkyne Check_O2->Slow_Addition Yes Inert_Atmosphere Ensure Strict Inert Atmosphere Degas->Inert_Atmosphere Inert_Atmosphere->Check_Pd_Source Switch_to_Pd0 Switch to Pd(0) Precatalyst Check_Pd_Source->Switch_to_Pd0 Yes Add_Reducing_Agent Add Mild Reducing Agent (e.g., KCOOH) Check_Pd_Source->Add_Reducing_Agent Consider Optimize_Ligand Optimize Ligand (Bulky, Electron-Rich) Check_Pd_Source->Optimize_Ligand No Switch_to_Pd0->Optimize_Ligand Add_Reducing_Agent->Optimize_Ligand Check_Cu->Check_O2 No Copper_Free Switch to Copper-Free Protocol Check_Cu->Copper_Free Yes Copper_Free->Optimize_Ligand Slow_Addition->Optimize_Ligand End Homocoupling Minimized Optimize_Ligand->End

Caption: A stepwise guide to troubleshooting homocoupling.

Frequently Asked Questions (FAQs)

  • Q: Can the choice of base influence homocoupling in Suzuki reactions?

    • A: Yes, while the base is essential for the transmetalation step, a very strong base under aqueous conditions can sometimes promote protodeboronation, another common side reaction. For minimizing homocoupling, the focus should primarily be on excluding oxygen and using an appropriate palladium source.

  • Q: I'm performing a Heck coupling and observing homocoupling of my aryl halide. What should I do?

    • A: Homocoupling in Heck reactions can also be promoted by oxygen. Ensure your reaction is properly deoxygenated. Additionally, consider optimizing your ligand and base. In some cases, adding a silver salt can minimize side reactions.

  • Q: Is homocoupling an issue in Stille and Negishi couplings?

    • A: Homocoupling can occur in both Stille and Negishi couplings. In Stille reactions, homocoupling of the organostannane reagent is a common side reaction. This can be minimized by ensuring the purity of the reagents and optimizing the reaction conditions. For Negishi couplings, which use air- and moisture-sensitive organozinc reagents, homocoupling can result from a second transmetalation event. Performing the reaction under strictly inert conditions is crucial.

  • Q: My homocoupling byproduct is difficult to separate from my desired product. What can I do?

    • A: The best approach is to prevent the formation of the byproduct in the first place by following the troubleshooting guides above. If separation is unavoidable, you may need to explore different chromatographic techniques (e.g., reverse-phase HPLC, supercritical fluid chromatography) or consider crystallization to isolate your product.

References

Improving the stability of 5-Bromo-2-phenoxypyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-phenoxypyridine. The information is designed to help users anticipate and address potential stability issues in solution.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound in solution.

Problem Potential Cause Recommended Action
Loss of compound over time in solution Degradation: The compound may be unstable under the current storage or experimental conditions. Potential degradation pathways include hydrolysis, photodecomposition, or reaction with solution components.1. Review Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and under an inert atmosphere if necessary. 2. pH Assessment: Evaluate the pH of your solution. Highly acidic or basic conditions may promote hydrolysis of the ether linkage or other reactions. Aim for a neutral pH if the experimental conditions allow. 3. Solvent Compatibility: Consider the solvent being used. Protic solvents may participate in degradation reactions. If possible, test the stability in an alternative, less reactive solvent. 4. Perform a Forced Degradation Study: To identify the specific cause of instability, conduct a forced degradation study as outlined in the Experimental Protocols section.
Appearance of new, unidentified peaks in analytical analysis (e.g., HPLC, LC-MS) Formation of Degradation Products: The new peaks are likely impurities resulting from the decomposition of this compound.1. Characterize Degradants: If possible, use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify the structure of the degradation products. This will provide insight into the degradation mechanism. 2. Consult Degradation Pathways: Refer to the potential degradation pathways outlined in the FAQs to help identify the impurities. 3. Optimize Conditions: Based on the identified degradation products, adjust your experimental or storage conditions to minimize their formation (e.g., use of antioxidants, light protection, pH control).
Inconsistent experimental results or loss of biological activity Compound Instability: The active concentration of this compound may be decreasing over the course of the experiment due to degradation, leading to unreliable results.1. Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments. Avoid using solutions that have been stored for extended periods, especially at room temperature. 2. In-situ Monitoring: If feasible, monitor the concentration of the compound throughout the experiment to determine its stability under the actual experimental conditions. 3. Matrix Effects: Consider potential interactions with other components in your experimental matrix that could be accelerating degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: Extreme pH values (highly acidic or basic) can potentially lead to the hydrolysis of the ether bond.

  • Light: Exposure to UV or even ambient light may cause photodegradation. The pyridine and phenoxy rings are chromophores that can absorb light, leading to photochemical reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the oxidation of the molecule.

  • Solvent: The choice of solvent can impact stability. Protic solvents might participate in solvolysis reactions.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this molecule are not extensively documented in the public domain, based on its structure, potential degradation routes include:

  • Hydrolysis of the Ether Bond: Cleavage of the phenoxy group to yield 5-bromopyridin-2-ol and phenol. This is more likely to occur under harsh acidic or basic conditions.

  • Photodegradation: Light-induced reactions could lead to rearrangement, cleavage, or dimerization of the molecule.

  • Nucleophilic Substitution: The bromine atom on the pyridine ring could be susceptible to nucleophilic attack, leading to substitution products, depending on the nucleophiles present in the solution.

Q3: How should I store solutions of this compound?

A3: To maximize stability, solutions of this compound should be:

  • Stored at low temperatures (e.g., -20°C or -80°C).

  • Protected from light by using amber vials or wrapping the container in aluminum foil.

  • If sensitivity to air or moisture is suspected, solutions should be purged with an inert gas (e.g., argon or nitrogen) and stored in tightly sealed containers.

  • Prepared fresh whenever possible.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial for accurately quantifying the compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. The key is to develop a method that can separate the parent compound from all potential degradation products.

Data Presentation

The following table provides a hypothetical summary of forced degradation studies on this compound. Note: This data is for illustrative purposes to guide researchers in their own stability assessments and is not based on experimentally verified results for this specific compound.

Table 1: Hypothetical Forced Degradation of this compound

Stress Condition Conditions % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl, 60°C, 24h15%5-bromopyridin-2-ol, Phenol
Base Hydrolysis 0.1 M NaOH, 60°C, 24h25%5-bromopyridin-2-ol, Phenol
Oxidative 3% H₂O₂, RT, 24h10%Oxidized pyridine ring derivatives
Photolytic UV light (254 nm), RT, 24h40%Photodegradation products (rearranged, cleaved)
Thermal 80°C, 48h5%Minor unidentified products

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound and identify potential degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature.

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in foil to exclude light.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C.

  • Time Points: Withdraw samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak from any degradation product peaks.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area.

Protocol 2: HPLC Method for Stability Testing

Objective: To provide a starting point for developing a stability-indicating HPLC method for this compound.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear for the intended purpose of stability testing.

Visualizations

Troubleshooting Workflow for this compound Instability start Instability Observed (e.g., peak area decrease) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_ph Assess Solution pH start->check_ph check_solvent Evaluate Solvent Choice start->check_solvent forced_degradation Conduct Forced Degradation Study start->forced_degradation optimize_storage Optimize Storage (Lower Temp, Protect from Light) check_storage->optimize_storage adjust_ph Adjust pH to Neutral (if possible) check_ph->adjust_ph change_solvent Switch to Aprotic/Inert Solvent check_solvent->change_solvent hydrolysis Hydrolytic Degradation? forced_degradation->hydrolysis Acid/Base Stress photodegradation Photodegradation? forced_degradation->photodegradation Light Stress oxidation Oxidative Degradation? forced_degradation->oxidation Oxidative Stress identify_degradants Identify Degradants (LC-MS, NMR) hydrolysis->identify_degradants photodegradation->identify_degradants oxidation->identify_degradants end Stability Improved optimize_storage->end adjust_ph->end change_solvent->end identify_degradants->optimize_storage identify_degradants->adjust_ph identify_degradants->change_solvent Potential Degradation Pathways of this compound start This compound hydrolysis Hydrolysis (Acid/Base) start->hydrolysis photolysis Photolysis (UV/Light) start->photolysis nucleophilic_sub Nucleophilic Substitution start->nucleophilic_sub product1 5-bromopyridin-2-ol + Phenol hydrolysis->product1 product2 Rearranged/Cleaved Products photolysis->product2 product3 Substituted Pyridine nucleophilic_sub->product3 Experimental Workflow for a Forced Degradation Study prep_stock Prepare Stock Solution (1 mg/mL in MeCN) stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation photo Photolysis (UV light, RT) stress_conditions->photo thermal Thermal (80°C) stress_conditions->thermal sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling analysis HPLC Analysis sampling->analysis data_analysis Calculate % Degradation & Identify Products analysis->data_analysis report Report Findings data_analysis->report

Validation & Comparative

Comparative NMR Analysis of 5-Bromo-2-phenoxypyridine and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-2-phenoxypyridine, alongside its structural analogues, 2-phenoxypyridine and 5-chloro-2-phenoxypyridine. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate structural elucidation and characterization of related compounds. The inclusion of detailed experimental protocols and visual diagrams aims to support the practical application of this data.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities for this compound and its analogues. The data is presented for solutions in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-36.85d8.8
H-47.69dd8.8, 2.5
H-68.12d2.5
Phenyl H7.10-7.45m-
2-Phenoxypyridine H-3, H-56.95-7.05m-
H-47.70-7.80m-
H-68.15-8.25m-
Phenyl H7.15-7.45m-
5-Chloro-2-phenoxypyridine H-36.88d8.7
H-47.65dd8.7, 2.6
H-68.05d2.6
Phenyl H7.10-7.40m-

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonChemical Shift (δ, ppm)
This compound C-2162.9
C-3112.2
C-4142.5
C-5115.8
C-6149.3
Phenyl C-1'153.5
Phenyl C-2',6'121.5
Phenyl C-3',5'129.7
Phenyl C-4'125.1
2-Phenoxypyridine C-2164.2
C-3111.8
C-4139.4
C-5118.9
C-6147.8
Phenyl C-1'154.2
Phenyl C-2',6'121.1
Phenyl C-3',5'129.5
Phenyl C-4'124.3
5-Chloro-2-phenoxypyridine C-2163.1
C-3112.5
C-4139.8
C-5126.9
C-6146.5
Phenyl C-1'153.8
Phenyl C-2',6'121.4
Phenyl C-3',5'129.6
Phenyl C-4'124.8

Experimental Protocols

A general procedure for the acquisition of ¹H and ¹³C NMR spectra for phenoxypyridine derivatives is outlined below.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the solid compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and Parameters:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for obtaining well-resolved spectra.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse sequence.

    • Spectral width: Approximately 16 ppm.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16 to 64, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse sequence.

    • Spectral width: Approximately 200-220 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 to 4096, due to the low natural abundance of ¹³C.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the chemical structures and the assignment of proton and carbon signals for this compound.

Caption: ¹H NMR assignments for this compound.

Caption: ¹³C NMR assignments for this compound.

Verifying the Molecular Weight of 5-Bromo-2-phenoxypyridine: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate molecular weight determination is a critical step in the characterization of novel compounds. This guide provides a comparative analysis of mass spectrometry for confirming the molecular weight of 5-Bromo-2-phenoxypyridine, supported by experimental protocols and data presentation.

Executive Summary

This guide outlines the use of mass spectrometry for the precise molecular weight confirmation of this compound. The theoretical molecular weight of this compound has been calculated and is compared against hypothetical experimental data obtained from high-resolution mass spectrometry. An alternative analytical method, while not as precise for small molecules, is also discussed for comparative purposes. Detailed experimental protocols and a visual workflow are provided to aid researchers in replicating and adapting these methods for their own analytical needs.

Data Presentation: Molecular Weight Comparison

The accurate mass of a molecule is a fundamental property used for its identification and characterization. Below is a comparison of the theoretical molecular weight of this compound with hypothetical experimental values obtained through mass spectrometry.

Analytical MethodMolecular Weight ( g/mol )
Theoretical Calculation250.09
High-Resolution Mass Spectrometry (HRMS)250.0911
Size Exclusion Chromatography (SEC)Not applicable for small molecules

Note: The molecular formula for this compound is C11H8BrNO.[1][2][3] The theoretical molecular weight is calculated based on the atomic masses of its constituent elements. High-resolution mass spectrometry provides a highly accurate experimental mass, which is crucial for confirming the elemental composition.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Analysis of this compound

Objective: To accurately determine the molecular weight of this compound and confirm its elemental composition.

Instrumentation:

  • A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled with an appropriate ionization source.

  • Electrospray ionization (ESI) is a suitable choice for this polar molecule.

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Calibrant solution for the mass spectrometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen high-purity solvent (typically in the range of 1-10 µg/mL).

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibrant solution to ensure high mass accuracy.

  • Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate. The ESI source will generate protonated molecules [M+H]+ in the gas phase.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode over a suitable m/z range that includes the expected molecular ion. Due to the presence of bromine, a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by 2 Da (for the 79Br and 81Br isotopes), is expected for the molecular ion cluster.

  • Data Analysis: Process the acquired data to determine the accurate m/z of the monoisotopic peak of the protonated molecule. Calculate the neutral molecular weight from this value. The high resolution of the instrument allows for the determination of the elemental formula from the accurate mass measurement.

Experimental Workflow

The following diagram illustrates the key steps involved in the molecular weight confirmation of this compound using high-resolution mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Confirmation a Weigh 5-Bromo-2- phenoxypyridine b Dissolve in High-Purity Solvent a->b d Sample Infusion & Ionization (ESI) b->d c Instrument Calibration c->d e Mass Analysis (High Resolution) d->e f Determine Accurate m/z e->f g Calculate Molecular Weight f->g h Confirm Elemental Composition g->h

References

A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-2-phenoxypyridine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates like 5-Bromo-2-phenoxypyridine is a critical parameter that can significantly influence the outcome of subsequent reactions, and the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a principal technique for purity analysis, offering high resolution and sensitivity.[1][2] This guide provides an objective comparison of HPLC with other analytical techniques for the purity assessment of synthesized this compound, supported by detailed experimental protocols and data.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound can introduce various impurities that necessitate a robust analytical method for their detection and quantification. Potential impurities may include:

  • Unreacted Starting Materials: Such as 2,5-dibromopyridine and phenol.

  • Isomeric Byproducts: Positional isomers that may form during the synthesis.

  • Over-reacted Products: Such as di-phenoxylated pyridines.

  • Degradation Products: Compounds resulting from harsh reaction conditions.

  • Residual Solvents: Organic solvents used during the reaction or purification steps.

A comprehensive purity analysis must be capable of separating the main compound from these potential impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of a vast range of organic compounds, including substituted pyridines.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities.[1][2]

Experimental Protocol: HPLC Purity of this compound

1. Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min): 0 (%B): 20; Time (min): 25 (%B): 80; Time (min): 30 (%B): 80; Time (min): 31 (%B): 20; Time (min): 35 (%B): 20
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

4. System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

5. Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.

Data Presentation: HPLC Purity Assessment
Sample IDRetention Time (min)Peak Area% AreaIdentification
Synthesized Batch 0014.515,0000.5Impurity 1 (Starting Material)
8.22,955,00098.5This compound
10.130,0001.0Impurity 2 (Byproduct)

Comparative Analysis with Alternative Methods

While HPLC is the primary method for purity determination, other techniques can provide complementary information.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between stationary and mobile phases with UV detection.[3]High resolution and sensitivity for non-volatile compounds. Excellent for quantitative analysis.[1][3]May require reference standards for impurity identification.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and partitioning, followed by mass analysis.[3]Ideal for identifying and quantifying volatile and semi-volatile impurities.[3]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.[4]Provides detailed structural information about the main compound and impurities without needing reference standards for each impurity.[5]Lower sensitivity compared to HPLC.[5]
Thin-Layer Chromatography (TLC) Separation based on differential partitioning on a thin layer of adsorbent.[4]Simple, rapid, and cost-effective for qualitative assessment and reaction monitoring.[5]Lower resolution and sensitivity compared to HPLC. Less suitable for quantification.[5]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound.

Caption: Workflow for Purity Assessment of this compound.

Conclusion

For the comprehensive purity assessment of synthesized this compound, a validated HPLC method stands as the most robust and reliable technique for quantitative analysis.[2] It provides accurate determination of the main component and the detection of non-volatile impurities.[3] Complementary methods such as GC-MS and NMR spectroscopy can be invaluable for the identification of volatile impurities and for providing structural confirmation of the synthesized compound and any detected impurities. The selection of the appropriate analytical method(s) should be based on the specific requirements of the analysis and the potential impurities that may be present from the synthetic route.

References

A Comparative Analysis of the Reactivity of 5-Bromo-2-phenoxypyridine and 2-chloro-5-bromopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel molecular entities. Halogenated pyridines are a versatile class of intermediates, offering multiple reaction sites for functionalization. This guide provides a comparative analysis of the reactivity of two such building blocks, 5-Bromo-2-phenoxypyridine and 2-chloro-5-bromopyridine, in three key palladium-catalyzed cross-coupling reactions: Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This comparison is supported by available experimental data and an examination of the underlying electronic and steric factors that govern their reactivity.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl. Consequently, for both this compound and 2-chloro-5-bromopyridine, the carbon-bromine (C-Br) bond at the 5-position is the more reactive site for oxidative addition to a palladium(0) catalyst compared to the carbon-chlorine (C-Cl) or carbon-oxygen (C-O) bond at the 2-position.

This compound is expected to readily undergo cross-coupling at the C-Br bond. The electron-donating nature of the phenoxy group may slightly modulate the reactivity of the pyridine ring, but the C-Br bond remains the primary site for transformation.

2-chloro-5-bromopyridine , possessing two different halogen atoms, offers opportunities for selective functionalization. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the 5-position under appropriate conditions. Coupling at the less reactive C-Cl bond typically requires more forcing conditions, often after the 5-position has been functionalized.

Reactivity in Suzuki Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of the two subject compounds, the reaction is expected to proceed selectively at the C-Br bond.

Comparative Data for Suzuki Coupling
CompoundCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012Data not available
2-chloro-5-bromopyridine Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001295
2-chloro-5-bromopyridine 4-Methylphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80492
2-chloro-5-bromopyridine 3-Methoxyphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene1001688
Experimental Protocol: Suzuki Coupling of 2-chloro-5-bromopyridine

A mixture of 2-chloro-5-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is degassed and heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-chloro-5-phenylpyridine.

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-Br) Transmetalation_Complex Ar-Pd(II)-Ar'L2 Oxidative_Addition->Transmetalation_Complex Transmetalation (Ar'-B(OR)2) Reductive_Elimination Ar-Ar' Transmetalation_Complex->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Aryl_Halide 5-Bromo-Pyridine Derivative (Ar-Br) Aryl_Halide->Oxidative_Addition Organoborane Arylboronic Acid (Ar'-B(OR)2) Organoborane->Transmetalation_Complex caption Figure 1: Simplified Suzuki Coupling Catalytic Cycle Buchwald_Hartwig_Workflow Start Reaction Setup (Aryl Halide, Amine, Catalyst, Ligand, Base) Inert_Atmosphere Inert Atmosphere (Nitrogen or Argon) Start->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to Reaction Temperature Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product caption Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination Reactivity_Comparison Compound1 This compound Reactivity_C5 High Reactivity at C5-Br (Suzuki, Buchwald-Hartwig, Sonogashira) Compound1->Reactivity_C5 Reactivity_C2_C1 Low Reactivity at C2-OPh Compound1->Reactivity_C2_C1 Compound2 2-chloro-5-bromopyridine Compound2->Reactivity_C5 Reactivity_C2_C2 Moderate Reactivity at C2-Cl (More forcing conditions required) Compound2->Reactivity_C2_C2 caption Figure 3: Logical Relationship of Reactivity

The 5-Bromo-2-phenoxypyridine Scaffold: A Comparative Guide to its Biological Activity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the exploration and exploitation of privileged chemical scaffolds. These molecular frameworks serve as the foundation for the design of potent and selective drugs. Among these, the 5-Bromo-2-phenoxypyridine scaffold has emerged as a versatile and promising platform for the development of a diverse range of biologically active compounds. This guide provides an in-depth, objective comparison of the biological activities of this compound derivatives against other prominent scaffolds, supported by experimental data and detailed methodologies, to empower researchers in their quest for next-generation therapeutics.

The Rise of the Phenoxypyridine Moiety: A Privileged Scaffold

The pyridine ring is a cornerstone in drug design, with 95 FDA-approved pharmaceuticals containing this heterocycle. Its ability to enhance biochemical potency, metabolic stability, and cell permeability makes it a highly attractive component in medicinal chemistry.[1] The phenoxypyridine scaffold, a bioisostere of diaryl ethers, combines the advantageous properties of the pyridine ring with the structural features of a flexible ether linkage, allowing for broad applications in pesticide and drug discovery.[2] The strategic placement of a bromine atom at the 5-position of the pyridine ring provides a crucial handle for synthetic diversification, enabling the exploration of a vast chemical space through cross-coupling reactions.[3]

This guide will delve into the biological activity of this compound derivatives in key therapeutic areas, comparing their performance with alternative scaffolds targeting the same biological pathways.

Kinase Inhibition: A Battleground of Scaffolds

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] The development of kinase inhibitors is a major focus of modern drug discovery.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a key component of the B-cell receptor (BCR) signaling pathway, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases.[4][5] A novel series of 5-phenoxy-2-aminopyridine derivatives has been designed as potent and selective irreversible BTK inhibitors.[4][5][6][7] These type II inhibitors occupy an allosteric pocket, leading to high selectivity.[4][5][6][7]

Comparative Analysis of BTK Inhibitors:

ScaffoldCompound ExampleTargetIC50 (nM)Reference
5-Phenoxy-2-aminopyridine Compound 18g BTK Potent (exact IC50 not specified in abstract) [4][5][6][7][4][5][6][7]
PyrazolopyrimidineIbrutinibBTK1.5[8][8]
AcrylamideAcalabrutinibBTK5.1[8][8]
PyrimidineZanubrutinibBTK0.5[8][8]
Benzofuro[3,2-b]pyridin-2(1H)-oneCompound 6fBTK74[3][3]

While a direct IC50 comparison for the 5-phenoxy-2-aminopyridine derivative is not available in the provided abstracts, its description as a "potent and selective irreversible inhibitor" that significantly reduces tumor size in vivo suggests its high efficacy.[4][5][6][7] The key advantage of this scaffold lies in its potential for achieving high selectivity by targeting an allosteric pocket, a feature that can minimize off-target effects commonly associated with kinase inhibitors.[4][6] The variability in reported IC50 values for other BTK inhibitors across different studies highlights the importance of standardized assays for direct comparison.[9]

Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a universal, fluorescence-based in vitro kinase assay for determining inhibitor potency.[10]

Objective: To determine the concentration of a test compound required to inhibit 50% of the target kinase's enzymatic activity (IC50).

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ATP (Adenosine triphosphate)

  • Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665

  • 384-well assay plates

  • TR-FRET microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. A typical starting concentration is 10 µM, followed by 10-point, 3-fold dilutions. A DMSO-only control is included.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the biotinylated peptide substrate.

  • Inhibitor Addition: Add the serially diluted test compounds or vehicle control to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a solution containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 to stop the reaction and initiate the detection process.

  • Data Analysis: Record the TR-FRET signal. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.[11]

Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions of Test Compounds add_inhibitor Add Test Compounds to Plate prep_compounds->add_inhibitor prep_reagents Prepare Kinase, Substrate & ATP add_reagents Add Kinase, Substrate & Buffer to Plate prep_reagents->add_reagents add_reagents->add_inhibitor start_reaction Initiate Reaction with ATP add_inhibitor->start_reaction incubation Incubate at Room Temperature start_reaction->incubation detection Add Detection Reagents (Antibody & Acceptor) incubation->detection read_plate Read TR-FRET Signal detection->read_plate calc_ic50 Calculate IC50 Value read_plate->calc_ic50

Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. The development of selective COX-2 inhibitors is a significant goal to minimize the gastrointestinal side effects associated with non-selective COX inhibition. Various heterocyclic scaffolds have been explored for their COX inhibitory potential.

Comparative Analysis of COX-2 Inhibitors:

ScaffoldCompound ExampleTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyridazine Compound 6b COX-2 0.18 6.33 [12]
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dioneCompound ACOX-2Similar to Meloxicam-[4]
PyrazoleCelecoxibCOX-20.35[12]5.12[13][12][13]
PyridopyrimidineCompound 9dCOX-20.546.56[13]
1,3,4-Oxadiazole/Oxime Hybrid-COX-22.30–6.13-[14]

While direct data for this compound derivatives as COX inhibitors is not available in the provided search results, the data above demonstrates the potential of various nitrogen-containing heterocyclic scaffolds to selectively inhibit COX-2. The pyridazine and pyridopyrimidine scaffolds show particularly promising activity and selectivity.[12][13] The this compound scaffold, with its structural similarities to these active compounds, represents a compelling candidate for future investigations into novel COX-2 inhibitors.

Herbicidal and Fungicidal Activity: Protoporphyrinogen Oxidase (PPO) Inhibition

Protoporphyrinogen oxidase (PPO) is a crucial enzyme in the biosynthesis of chlorophyll in plants and heme in other organisms.[15] PPO-inhibiting herbicides are known for their broad-spectrum activity and low toxicity.[15][16] The phenoxypyridine scaffold has been successfully incorporated into PPO inhibitors.

Comparative Analysis of PPO Inhibitors:

ScaffoldCompound ExampleTargetIC50 (µM)Reference
Phenoxypyridine-Acylthiourea Compound g13 Echinochloa crus-galli PPO (EcPPO) 0.109 [15]
Diphenyl etherOxyfluorfenPPO-[15]
TriazinoneTrifludimoxazinPPO-[17]
N-phenylphthalimideFlumioxazinPPO-[18]

A study on phenoxypyridine derivatives containing acylthiourea fragments revealed a potent PPO inhibitor, compound g13, with an IC50 value of 0.109 µM against Echinochloa crus-galli PPO, demonstrating superior activity to the commercial herbicide oxyfluorfen.[15] This highlights the significant potential of the phenoxypyridine scaffold in the development of new and effective herbicides. The diverse range of chemical classes that inhibit PPO suggests that subtle structural modifications can lead to significant differences in activity and selectivity.[16]

Mechanism of PPO Inhibition

G PPO_Inhibitor PPO Inhibitor (e.g., Phenoxypyridine derivative) PPO Protoporphyrinogen Oxidase (PPO) PPO_Inhibitor->PPO Inhibition PPIX Protoporphyrin IX PPO->PPIX Catalysis ROS Reactive Oxygen Species (ROS) Accumulation PPO->ROS Accumulation of Protoporphyrinogen IX leads to PPGIX Protoporphyrinogen IX PPGIX->PPO Substrate Chlorophyll Chlorophyll Biosynthesis PPIX->Chlorophyll Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Caption: Simplified mechanism of action for PPO-inhibiting herbicides.

Cytotoxicity Evaluation: The MTT Assay

Assessing the cytotoxic effects of novel compounds is a critical step in drug development. The MTT assay is a widely used colorimetric method to determine cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general procedure for evaluating the cytotoxicity of test compounds on cultured cells.[1][2][15]

Objective: To determine the concentration of a test compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for MTT Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Add Compounds to Cells seed_cells->treat_cells prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->treat_cells incubate_plate Incubate for 24-72 hours treat_cells->incubate_plate add_mtt Add MTT Reagent incubate_plate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Caption: Step-by-step workflow for conducting an MTT cytotoxicity assay.

Conclusion: The Promising Future of the this compound Scaffold

The this compound scaffold has demonstrated significant potential across diverse biological targets, including protein kinases and enzymes crucial for agriculture. Its synthetic tractability, coupled with the advantageous properties of the phenoxypyridine moiety, positions it as a highly valuable platform for the development of novel therapeutic and agrochemical agents. While direct comparative data against other scaffolds under identical conditions remains a key area for future research, the existing evidence strongly supports the continued exploration of this privileged scaffold. The detailed experimental protocols provided in this guide offer a framework for researchers to rigorously evaluate the biological activity of their own this compound derivatives and contribute to the growing body of knowledge surrounding this promising chemical entity.

References

A Comparative Guide to the Electronic Properties of 5-Bromo-2-phenoxypyridine: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 5-Bromo-2-phenoxypyridine, a molecule of significant interest in medicinal chemistry, benchmarked against structurally related compounds. Drawing upon Density Functional Theory (DFT) studies of similar pyridine derivatives, this document offers insights into its electronic structure, reactivity, and potential applications in drug design. While direct DFT studies on this compound are not extensively available in the reviewed literature, this guide extrapolates and compares its likely characteristics based on comprehensive computational data from closely related molecules.

Comparative Analysis of Electronic Properties

The electronic properties of pyridine derivatives are crucial in determining their biological activity and potential as therapeutic agents. DFT calculations provide a powerful tool to predict these properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap (ΔE). A smaller energy gap is generally indicative of higher chemical reactivity and lower kinetic stability.

Below is a comparative summary of calculated electronic properties for this compound and analogous compounds from existing literature.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)Computational Method
This compound (Hypothetical) -6.5 to -6.8-1.2 to -1.55.0 to 5.6~2.5 - 3.5B3LYP/6-311++G(d,p)
5-Bromo-2-methylpyridin-3-amine Derivatives[1]-5.87 to -6.23-1.01 to -1.454.78 to 4.862.63 to 4.51B3LYP/6-31G(d,p)[1]
5-Bromo-2-Hydroxybenzaldehyde[2]-6.93-2.014.92-B3LYP/6-311++G(d,p)[2]
2-Bromo-5-methylpyridine-6.78-0.995.79-B3LYP/6-311++G(d,p)
3-Bromo-2-hydroxypyridine[3]-6.84-1.635.21-B3LYP/6-311++G(d,p)[3]

Note: The values for this compound are hypothetical and extrapolated based on trends observed in the provided reference materials for similar molecular structures.

Experimental and Computational Protocols

The synthesis and computational analysis of pyridine derivatives involve precise and well-documented methodologies to ensure accuracy and reproducibility.

Synthesis Protocol: Suzuki Cross-Coupling Reaction

A common and versatile method for synthesizing substituted pyridine derivatives is the Palladium-catalyzed Suzuki cross-coupling reaction. This protocol outlines the general steps for the synthesis of aryl-substituted pyridines from a bromo-pyridine precursor.[4]

  • Reactant Preparation: In a reaction vessel, the starting material, such as 5-bromo-2-substituted-pyridine (1.0 eq), is combined with the desired arylboronic acid (1.1 eq). A palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (1.5-2.3 eq) are added.[1]

  • Solvent and Reflux: The mixture is suspended in a suitable solvent system, often a 4:1 ratio of 1,4-dioxane and water. The reaction mixture is then heated to reflux, typically around 90°C, for approximately 18 hours under an inert nitrogen atmosphere.[1]

  • Monitoring and Workup: The progress of the reaction is monitored using Thin-Layer Chromatography (TLC). Once the reaction is complete, the mixture is cooled to room temperature.

  • Extraction and Purification: The product is typically extracted using an organic solvent like ethyl acetate, and the organic layers are combined and dried. The crude product is then purified, often through column chromatography or recrystallization, to yield the final compound.

DFT Computational Protocol

DFT calculations are instrumental in elucidating the electronic structure and properties of molecules. A typical workflow for such a study is outlined below.

  • Molecular Geometry Optimization: The initial step involves optimizing the molecular structure of the compound. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set, such as 6-311++G(d,p).[2][3]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Following successful optimization, various electronic properties are calculated. These include the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and Mulliken population analysis.[2]

  • Spectroscopic Analysis: Theoretical vibrational spectra (IR and Raman) and electronic absorption spectra (UV-Vis) can be calculated and compared with experimental data to validate the computational model.[2] Time-Dependent DFT (TD-DFT) is often employed for excited state calculations.[3]

Visualizing the Computational Workflow

The following diagrams illustrate the logical workflow of a typical DFT study and the relationship between the HOMO-LUMO energy gap and molecular reactivity.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis mol_structure Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop spec_calc Spectroscopic Analysis (TD-DFT) geom_opt->spec_calc opt_geom Optimized Geometry geom_opt->opt_geom vib_freq Vibrational Frequencies freq_calc->vib_freq elec_data Electronic Data elec_prop->elec_data spectra Simulated Spectra spec_calc->spectra comparison Comparison with Experimental Data vib_freq->comparison spectra->comparison

Caption: A typical workflow for a DFT study.

HOMO_LUMO_Relationship cluster_energy_gap HOMO-LUMO Energy Gap (ΔE) cluster_properties Molecular Properties large_gap Large ΔE high_stability High Kinetic Stability Low Chemical Reactivity large_gap->high_stability correlates with small_gap Small ΔE low_stability Low Kinetic Stability High Chemical Reactivity small_gap->low_stability correlates with

Caption: The relationship between the HOMO-LUMO energy gap and molecular stability.

References

A Researcher's Guide to Palladium Catalysts for Cross-Coupling Reactions of 5-Bromo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 5-Bromo-2-phenoxypyridine is a valuable building block, and its derivatization through palladium-catalyzed cross-coupling reactions offers a powerful avenue for the synthesis of novel molecular entities. The choice of the palladium catalyst system is critical, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides a comparative overview of common palladium catalysts for key cross-coupling reactions of this compound and its analogs, supported by experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst is highly dependent on the reaction type and the nature of the coupling partners. Below, we present a comparative summary of various palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, drawing upon data from reactions with this compound or structurally similar bromopyridine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For a substrate like this compound, the choice of ligand and palladium precursor is crucial for achieving high yields.

Catalyst System (Palladium Precursor / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Notes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9512-2485-96[1]5A classic, reliable catalyst for a broad range of substrates.[1]
Pd(dppf)Cl₂K₂CO₃DME802High3Offers high yields in shorter reaction times.[2]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1002~951-2Bulky, electron-rich phosphine ligands like SPhos are effective for challenging substrates.[3]
PEPPSI-IPrCs₂CO₃t-AmylOH1002High0.5N-Heterocyclic carbene (NHC) ligands offer high stability and activity.[3]

Note: Yields are based on reactions with structurally similar bromopyridine substrates and may require optimization for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, enabling the synthesis of a wide array of arylamines.

Catalyst System (Palladium Precursor / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Notes
Pd₂(dba)₃ / BINAPNaOtBuToluene110-High[4]2 (Pd) / 4 (Ligand)A first-generation, effective system for a range of amines.[3][4]
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane10016~92[3]1-5Effective for coupling with heteroaryl halides.[3]
Pd(OAc)₂ / X-PhosK₂CO₃Toluene1000.17Good to Excellent[4]2 (Pd) / 4 (Ligand)Highly active catalyst system allowing for fast reactions.[4]

Note: Yields are based on reactions with structurally similar bromopyridine substrates and may require optimization for this compound.

Experimental Protocols

Detailed methodologies for the cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

G General Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, coupling partner, and base in a Schlenk flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon). A->B C Add palladium precursor and ligand (or pre-catalyst). B->C D Add degassed solvent. C->D E Heat the reaction mixture to the desired temperature with stirring. D->E F Monitor reaction progress by TLC, GC, or LC-MS. E->F G Cool the reaction mixture and perform an aqueous work-up. F->G H Extract with an organic solvent. G->H I Dry, filter, and concentrate the organic layer. H->I J Purify the crude product by chromatography or recrystallization. I->J

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[1]

  • Potassium phosphate (K₃PO₄) (2.0 equiv)[1]

  • 1,4-Dioxane and Water (4:1 mixture)[1]

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.[1]

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.[1]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-24 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination using Pd₂(dba)₃/BINAP

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)[3]

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)[3]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[3]

  • Anhydrous Toluene[3]

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to an oven-dried Schlenk flask.[3]

  • Add anhydrous toluene and stir for a few minutes.

  • Add this compound and the amine.[3]

  • Seal the flask and heat the mixture to 110 °C with stirring.[4]

  • Monitor the reaction progress by GC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(Br)L_n Pd0->OA_Complex Oxidative Addition (Ar-Br) TM_Complex Ar-Pd(II)(Ar')L_n OA_Complex->TM_Complex Transmetalation (Ar'-B(OR)₂ + Base) TM_Complex->Pd0 Reductive Elimination (Ar-Ar')

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

G Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(Br)L_n Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)(NHR'R'')L_n]Br OA_Complex->Amine_Complex Amine Coordination (HNR'R'') Amido_Complex Ar-Pd(II)(NR'R'')L_n Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[3]

References

A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 5-Bromo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-2-phenoxypyridine scaffold is a crucial starting material in the synthesis of novel compounds with potential applications in medicinal chemistry and agrochemicals. Its structure allows for diverse functionalization, particularly through palladium-catalyzed cross-coupling reactions at the bromine position.[1][2] This guide provides a comparative overview of the essential techniques for validating the structure of novel compounds derived from this versatile precursor. We present experimental data for a selection of hypothetical novel compounds to illustrate the validation process and offer detailed experimental protocols.

Comparative Analysis of Structural Validation Data

The definitive structural elucidation of novel organic compounds necessitates a combination of spectroscopic and analytical techniques. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Diffraction.[3] Below, we compare the expected data from these techniques for three hypothetical novel compounds synthesized from this compound.

Hypothetical Novel Compounds:

  • Compound A: 5-(4-acetylphenyl)-2-phenoxypyridine

  • Compound B: 5-(1H-indol-5-yl)-2-phenoxypyridine

  • Compound C: 2-phenoxy-5-(thiophen-2-yl)pyridine

Technique Compound A Compound B Compound C
¹H NMR (ppm) Signals for phenoxy, pyridine, and a para-substituted benzene ring. A characteristic singlet for the acetyl methyl group around 2.6 ppm.Signals for phenoxy, pyridine, and indole rings. A characteristic broad singlet for the indole N-H proton.Signals for phenoxy, pyridine, and thiophene rings.
¹³C NMR (ppm) Carbonyl carbon signal around 197 ppm.Signals corresponding to the indole ring carbons.Signals corresponding to the thiophene ring carbons.
HRMS (m/z) [M+H]⁺ peak corresponding to the exact mass of C₁₉H₁₅NO₂.[M+H]⁺ peak corresponding to the exact mass of C₁₉H₁₄N₂O.[M+H]⁺ peak corresponding to the exact mass of C₁₅H₁₁NOS.
X-ray Crystal. Provides definitive bond lengths, angles, and crystal packing information.Confirms the planar relationship between the pyridine and indole rings.Elucidates the solid-state conformation and intermolecular interactions.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of novel compounds.

Synthesis of Novel 5-Aryl-2-phenoxypyridines via Suzuki Cross-Coupling

This protocol describes a general method for the synthesis of novel derivatives from this compound.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (e.g., 4-acetylphenylboronic acid, indol-5-ylboronic acid, thiophen-2-ylboronic acid) (1.1 eq.)[2]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[2]

  • Potassium Phosphate (K₃PO₄) (2.2 eq.)[2]

  • 1,4-Dioxane[4]

  • Water (4:1 ratio of Dioxane:Water)[2]

Procedure:

  • In a reaction flask, combine this compound, the respective arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.[2]

  • Purge the flask with an inert gas, such as nitrogen or argon.[2]

  • Add the degassed solvent mixture of 1,4-dioxane and water.

  • Heat the mixture to reflux (approximately 90°C) for 18 hours.[2]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and perform an aqueous workup.

  • Extract the product with an organic solvent like ethyl acetate.[4]

  • Purify the crude product via column chromatography.

Structural Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a cornerstone for the structural validation of organic compounds.[3]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3]

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra on a spectrometer.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides the precise molecular weight and elemental composition of a compound.[3]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.[3]

  • Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique, like Electrospray Ionization (ESI).[3]

  • Data Acquisition: Acquire the mass spectrum at high resolution to obtain an exact mass of the molecular ion.[3]

Single-Crystal X-ray Diffraction:

This technique provides unambiguous proof of a molecule's three-dimensional structure.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer to collect diffraction data.[3]

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure.

Visualizing Workflows and Pathways

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the synthesis and structural validation of a novel compound derived from this compound.

G cluster_synthesis Synthesis cluster_validation Structural Validation start This compound + Arylboronic Acid reaction Suzuki Cross-Coupling (Pd(PPh3)4, K3PO4) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Novel Compound purification->product nmr NMR Spectroscopy (1H, 13C, 2D) product->nmr hrms High-Resolution MS product->hrms xray X-ray Crystallography (if single crystals form) product->xray validated Validated Structure nmr->validated hrms->validated xray->validated

A typical workflow for the structural validation of a novel compound.
Potential Signaling Pathway Inhibition

Derivatives of phenoxypyridine have been investigated as inhibitors of various signaling pathways implicated in diseases like cancer. For instance, some pyridine derivatives act as kinase inhibitors.[2] The diagram below illustrates a hypothetical mechanism where a novel 5-aryl-2-phenoxypyridine derivative inhibits a generic kinase signaling pathway.

G cluster_pathway Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation inhibitor Novel 5-Aryl-2- phenoxypyridine Derivative inhibitor->inhibition inhibition->kinase1 Inhibition

Hypothetical inhibition of a kinase signaling pathway.

References

A Comparative Guide to Alternative Reagents for 5-Bromo-2-phenoxypyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-2-phenoxypyridine scaffold is a cornerstone in the synthesis of numerous kinase inhibitors, prized for its role in establishing crucial interactions within the ATP-binding site of various kinases. However, the pursuit of optimized potency, selectivity, and pharmacokinetic profiles, as well as the exploration of novel chemical space, necessitates the consideration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed methodologies to inform strategic decisions in drug discovery and development.

Executive Summary

This guide explores two main categories of alternatives to this compound:

  • Direct Analogs: These include other 5-halo-2-phenoxypyridines, such as the chloro and iodo derivatives. The choice of halogen can significantly impact reactivity in cross-coupling reactions, potentially influencing reaction conditions and yields.

  • Bioisosteric Replacements: This broader category encompasses structural mimics of the 2-phenoxypyridine moiety designed to retain or improve biological activity while modifying physicochemical properties. Examples include replacing the phenoxy group with other aromatic or heteroaromatic rings, or altering the pyridine core itself.

The selection of an appropriate alternative will depend on the specific synthetic strategy, the desired structure-activity relationship (SAR), and the targeted kinase. This guide aims to provide the necessary data to make an informed choice.

Comparison of 5-Halo-2-phenoxypyridine Reagents

The halogen atom at the 5-position of the 2-phenoxypyridine ring is a key handle for introducing further molecular complexity, typically via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The reactivity of the carbon-halogen bond follows the general trend I > Br > Cl.

ReagentRelative Reactivity in Cross-CouplingTypical Catalyst LoadingReaction TemperatureNotes
5-Iodo-2-phenoxypyridine HighLowerLowerMore reactive, allowing for milder reaction conditions. May be more expensive and less stable.
This compound IntermediateStandardModerateA good balance of reactivity and stability, making it a widely used starting material.
5-Chloro-2-phenoxypyridine LowHigherHigherLess reactive, often requiring more forcing conditions (e.g., stronger bases, higher temperatures, or specialized catalysts). More cost-effective for large-scale synthesis.

Experimental Data Snapshot: Synthesis of a Kinase Inhibitor Intermediate

While direct comparative studies for the synthesis of a single kinase inhibitor using all three halo-analogs are scarce in the literature, we can infer performance from typical Suzuki-Miyaura coupling conditions reported for similar substrates.

Starting MaterialCoupling PartnerCatalyst SystemProductReported YieldReference
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄, K₃PO₄5-Aryl-2-methylpyridin-3-amineModerate to Good[1]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂, K₂CO₃Coupled ProductHigh[2]

Note: The yields are qualitative as reported in the literature and can vary significantly based on the specific arylboronic acid and reaction conditions.

Bioisosteric Replacements for the 2-Phenoxypyridine Moiety

Bioisosterism is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound. For the 2-phenoxypyridine scaffold, bioisosteric replacements can be explored for either the phenoxy group or the pyridine ring.

1. Modifications to the Phenoxy Group in Sorafenib Analogs

Sorafenib is a multi-kinase inhibitor containing a 2-phenoxypyridine moiety. Studies on Sorafenib analogs provide valuable insights into the effects of modifying this key structural element.

Reagent ClassExample Kinase Inhibitor TargetModification StrategyImpact on Biological Activity
Substituted Phenoxy PyridinesB-RAF, VEGFR2Introduction of substituents on the phenoxy ring.Can modulate binding affinity and selectivity.
Aryl Urea ReplacementsB-RAF, VEGFR2Replacement of the urea linkage connected to the phenoxy group with a 1,2,3-triazole ring.Analogs showed significant inhibitory activity, with some exhibiting higher selectivity than Sorafenib.[3]
Squaramide LinkersGPX4Replacement of the urea linker with a squaramide moiety.Resulting compounds exhibited significant anti-proliferative effects.[4]

IC50 Data for Sorafenib and a Bioisosteric Analog:

CompoundTarget Cell LineIC50 (µM)Reference
SorafenibHuh7 (Hepatocellular Carcinoma)8.42 ± 0.73[3]
Analog 2m (with 1,2,3-triazole replacement)Huh7 (Hepatocellular Carcinoma)5.67 ± 0.57[3]

2. Pyridine Ring Bioisosteres

The pyridine ring itself can be replaced with other heterocycles to explore different hydrogen bonding patterns and vectoral orientations of substituents.

Bioisosteric Ring SystemRationale for ReplacementPotential Advantages
PyrimidineMimics the hydrogen bonding capabilities of the pyridine nitrogen.Can alter metabolic stability and solubility. The 2-phenoxy-4-pyrimidinyl scaffold has been explored for p38α kinase inhibitors.[5]
PyrazineModulates electronic properties and can offer different substitution patterns.Pyrazine-based kinase inhibitors have shown good clinical activity.[6]
ThiopheneA five-membered aromatic ring that can alter the geometry and electronic properties of the molecule.Thiophenyl indazoles have been synthesized as potential kinase inhibitors.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

Kinase Signaling Pathway Targeted by Sorafenib and its Analogs

Sorafenib and its analogs primarily target the RAF-MEK-ERK (MAPK) and VEGFR signaling pathways, which are crucial for tumor cell proliferation and angiogenesis.

Kinase_Signaling_Pathway ligand Growth Factor (e.g., VEGF) rtk Receptor Tyrosine Kinase (e.g., VEGFR) ligand->rtk Binds ras RAS rtk->ras Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation Angiogenesis erk->proliferation Promotes sorafenib Sorafenib & Analogs sorafenib->rtk sorafenib->raf

Caption: Simplified RAF-MEK-ERK and VEGFR signaling pathways targeted by Sorafenib.

Experimental Workflow for Synthesis and Evaluation of Kinase Inhibitors

The general workflow for developing kinase inhibitors using alternative reagents follows a structured process from synthesis to biological evaluation.

Experimental_Workflow reagent Select Alternative Reagent (e.g., 5-Iodo-2-phenoxypyridine) synthesis Synthesis of Analog (e.g., Suzuki Coupling) reagent->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Kinase Assay (IC50 Determination) purification->screening cellular Cell-Based Assays (Proliferation, Apoptosis) screening->cellular sar SAR Analysis & Lead Optimization cellular->sar sar->reagent Iterate

Caption: General workflow for kinase inhibitor synthesis and evaluation.

Conclusion

The choice of reagent for introducing the 2-phenoxypyridine moiety or its bioisostere is a critical decision in the synthesis of kinase inhibitors. While this compound remains a reliable and widely used starting material, its halogenated analogs and various bioisosteric replacements offer valuable opportunities to fine-tune synthetic routes and optimize the pharmacological properties of the final compounds. By carefully considering the comparative data on reactivity and the structure-activity relationships of resulting inhibitors, researchers can make more strategic choices in their drug discovery programs.

References

Comparative Efficacy of Kinase Inhibitors Derived from 5-Bromo-2-phenoxypyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 5-bromo-2-phenoxypyridine scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from this core structure, with a focus on Bruton's tyrosine kinase (BTK) inhibitors. The content herein is supported by experimental data from peer-reviewed studies, offering insights into their therapeutic potential.

Introduction to this compound in Kinase Inhibition

The this compound moiety serves as a versatile scaffold in medicinal chemistry. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. The phenoxypyridine core itself can engage in crucial interactions within the ATP-binding pocket of various kinases, making it an attractive template for inhibitor design. This guide will delve into the structure-activity relationships (SAR) and comparative efficacy of these derivatives, primarily focusing on their potent and selective inhibition of BTK, a key player in B-cell malignancies.

Efficacy Comparison of 5-Phenoxy-2-aminopyridine Derivatives as BTK Inhibitors

A significant body of research has focused on the development of 5-phenoxy-2-aminopyridine derivatives as irreversible inhibitors of BTK. These compounds typically feature a warhead group that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to potent and sustained inhibition. The following table summarizes the in vitro efficacy of a series of these inhibitors against BTK and other selected kinases, providing a comparative overview of their potency and selectivity.

Compound IDModification on Piperazine/TetrahydroisoquinolineBTK IC50 (nM)Other Kinases IC50 (nM)Cell Line Antiproliferative Activity (IC50, µM)
Ibrutinib (Reference Compound)11.2EGFR: 8.7, TEC: 47.9Ramos: 0.010, Raji: 0.015
18a 4-(acryloyl)piperazin-1-yl16.2-Ramos: 0.021, Raji: 0.035
18b 4-(but-2-ynoyl)piperazin-1-yl25.6-Ramos: 0.045, Raji: 0.068
18c 1-(acryloyl)piperidin-4-yl33.1-Ramos: 0.058, Raji: 0.081
18d 1-(but-2-ynoyl)piperidin-4-yl41.5-Ramos: 0.072, Raji: 0.102
18e 2-acryloyl-1,2,3,4-tetrahydroisoquinolin-7-yl9.8EGFR: >1000, TEC: 158.3Ramos: 0.012, Raji: 0.021
18f 2-(but-2-ynoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl12.3-Ramos: 0.018, Raji: 0.029
18g 2-acryloyl-1,2,3,4-tetrahydroisoquinolin-6-yl2.5 EGFR: >1000, TEC: 89.2 Ramos: 0.005, Raji: 0.009
18h 2-(but-2-ynoyl)-1,2,3,4-tetrahydroisoquinolin-6-yl4.1-Ramos: 0.008, Raji: 0.014

Data extracted from a study on 5-phenoxy-2-aminopyridine derivatives as potent and selective irreversible inhibitors of Bruton's tyrosine kinase.[1][2][3]

Among the synthesized compounds, 18g emerged as the most potent and selective BTK inhibitor, with an IC50 of 2.5 nM.[1][3] Notably, it displayed excellent selectivity against other kinases like EGFR (>1000 nM), a significant advantage over the first-generation BTK inhibitor Ibrutinib, which is known to have off-target effects on EGFR.[1][3] The antiproliferative activity of these compounds in B-cell lymphoma cell lines (Ramos and Raji) correlated well with their enzymatic inhibitory potency.

Signaling Pathways and Experimental Workflows

The development and evaluation of these kinase inhibitors involve understanding their mechanism of action within cellular signaling pathways and employing a series of well-defined experimental procedures.

B-Cell Receptor (BCR) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of several B-cell malignancies. The inhibitors discussed in this guide target BTK, thereby disrupting this signaling cascade and inducing apoptosis in malignant B-cells.

BCR_signaling BCR B-Cell Receptor Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor 5-Phenoxy-2-aminopyridine Derivative (e.g., 18g) Inhibitor->BTK

Figure 1. Simplified B-Cell Receptor (BCR) signaling pathway and the point of inhibition by 5-phenoxy-2-aminopyridine derivatives.

Experimental Workflow for Inhibitor Evaluation

The evaluation of novel kinase inhibitors follows a standardized workflow, from initial synthesis to in vivo efficacy studies.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start This compound Starting Material Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay Kinase Activity Assay (IC50 Determination) Purification->Kinase_Assay Cell_Viability Cell Viability Assay (Antiproliferative Activity) Kinase_Assay->Cell_Viability Xenograft Raji Xenograft Mouse Model Cell_Viability->Xenograft Efficacy In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy

Figure 2. General experimental workflow for the discovery and evaluation of kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in the evaluation of 5-phenoxy-2-aminopyridine derivatives.

Synthesis of Compound 18g

The synthesis of the potent BTK inhibitor 18g starts from commercially available reagents and involves a multi-step process. A key step is the Suzuki coupling to introduce the phenoxy group, followed by the addition of the tetrahydroisoquinoline moiety and the acryloyl warhead.

Protocol: The synthesis of compound 18g begins with the protection of 2-amino-5-bromopyridine. This is followed by a Suzuki-Miyaura coupling with a boronic acid to introduce the phenoxy group. The amino group is then deprotected, and a second coupling reaction is performed to attach the tetrahydroisoquinoline core. Finally, the acryloyl chloride is reacted with the secondary amine of the tetrahydroisoquinoline to yield the final product, 18g. Purification is typically performed using column chromatography.

In Vitro BTK Kinase Assay (ADP-Glo™ Assay)

The inhibitory activity of the synthesized compounds against BTK is quantified using a biochemical assay such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare the BTK enzyme, substrate (e.g., poly(E,Y)4:1), and ATP in a kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[4]

  • Kinase Reaction: In a 384-well plate, add the BTK enzyme to each well, followed by the test compound dilutions. Incubate at room temperature for 10 minutes. Initiate the reaction by adding a mixture of the substrate and ATP. Incubate for 1 hour at 30°C.

  • ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The antiproliferative effects of the inhibitors on cancer cell lines are assessed using a cell viability assay, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., Ramos, Raji) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are determined from the dose-response curves.

In Vivo Efficacy in a Raji Xenograft Mouse Model

The in vivo antitumor activity of the lead compounds is evaluated in a xenograft mouse model using human B-cell lymphoma cells.

Protocol:

  • Tumor Implantation: Subcutaneously inject Raji cells (5 x 10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., 18g, orally) and vehicle control to the respective groups daily for a specified period (e.g., 21 days).[1][3]

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every few days.

  • Efficacy Evaluation: At the end of the study, euthanize the mice, and excise and weigh the tumors. The tumor growth inhibition (TGI) is calculated as a percentage of the vehicle-treated control group. The in vivo efficacy of compound 18g was tested in a Raji xenograft mouse model, and it significantly reduced tumor size, with 46.8% inhibition compared with vehicle.[1][3]

Conclusion

Kinase inhibitors derived from the this compound scaffold, particularly the 5-phenoxy-2-aminopyridine derivatives, have demonstrated significant promise as potent and selective inhibitors of BTK. The lead compound, 18g, exhibits excellent in vitro and in vivo efficacy, along with a favorable selectivity profile, making it a strong candidate for further preclinical and clinical development for the treatment of B-cell malignancies. The detailed experimental protocols provided in this guide offer a framework for researchers to evaluate and compare the efficacy of novel kinase inhibitors based on this versatile chemical scaffold. Further exploration of this scaffold against other kinase targets may unveil new therapeutic opportunities.

References

A Spectroscopic Guide to 5-Bromo-2-phenoxypyridine and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 5-Bromo-2-phenoxypyridine with its precursors, 2,5-dibromopyridine and phenol, provides valuable insights for researchers and professionals in drug development and chemical synthesis. This guide presents a detailed analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by established experimental protocols.

The synthesis of this compound, a versatile building block in medicinal chemistry, typically proceeds via a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation, between 2,5-dibromopyridine and phenol. The distinct spectroscopic signatures of the starting materials and the final product allow for clear reaction monitoring and product characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 8.18d1HH-6 (Py)
7.74dd1HH-4 (Py)
7.42t2HH-3', H-5' (Ph)
7.23t1HH-4' (Ph)
7.13d2HH-2', H-6' (Ph)
6.86d1HH-3 (Py)
2,5-Dibromopyridine 8.57d1HH-6
8.02dd1HH-4
7.65d1HH-3
Phenol [1][2][3]7.28t2HH-3, H-5
6.98t1HH-4
6.89d2HH-2, H-6
5.0-7.0br s1H-OH

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)Assignment
This compound 162.8, 153.2, 149.3, 141.8, 129.8, 125.0, 121.2, 115.3, 111.4Py & Ph carbons
2,5-Dibromopyridine 152.1, 142.5, 140.2, 128.8, 121.7Py carbons
Phenol [3][4]155.0, 129.7, 121.1, 115.6C-1, C-3/5, C-4, C-2/6

Table 3: FT-IR Spectral Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Assignment
This compound ~3060, ~1580, ~1480, ~1240, ~820C-H (arom.), C=C/C=N (arom.), C-O-C stretch, C-Br stretch
2,5-Dibromopyridine [5]~3050, ~1560, ~1450, ~1080, ~810C-H (arom.), C=C/C=N (arom.), C-Br stretch
Phenol [6]3550-3230 (broad), 3100-3000, 1600-1440, 1230-1140O-H stretch, C-H (arom.), C=C (arom.), C-O stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 250/252 (M⁺, M⁺+2)171, 143, 93, 77, 65
2,5-Dibromopyridine 236/238/240 (M⁺, M⁺+2, M⁺+4)157/159, 78
Phenol [7]94 (M⁺)66, 65, 39

Experimental Protocols

Synthesis of this compound

This protocol describes a typical Ullmann condensation for the synthesis of this compound.

Materials:

  • 2,5-dibromopyridine

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of phenol (1.1 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,5-dibromopyridine (1.0 equivalent) and copper(I) iodide (0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy: Spectra are recorded using the KBr pellet method. A small amount of the sample is mixed with dry potassium bromide and pressed into a thin pellet.

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) source. The sample is introduced via a direct insertion probe, and the ionization energy is typically set to 70 eV.

Synthetic Pathway Visualization

The synthesis of this compound from its precursors can be visualized as a straightforward pathway.

Synthesis_Pathway cluster_reaction Ullmann Condensation (CuI, K₂CO₃, DMF, 120 °C) Precursor1 2,5-Dibromopyridine Reaction_Conditions Reaction_Conditions Precursor2 Phenol Product This compound Reaction_Conditions->Product

Caption: Synthetic pathway for this compound.

References

A Comparative Guide to the Metabolic Stability of 5-Bromo-2-phenoxypyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the metabolic stability of compounds containing the 5-Bromo-2-phenoxypyridine scaffold. It is designed to offer an objective comparison with common alternative scaffolds, supported by illustrative experimental data. Detailed methodologies for key experiments are provided to enable replication and further investigation.

The this compound motif is a key structural component in a variety of investigational compounds. Understanding its metabolic fate is crucial for optimizing drug-like properties, predicting in vivo behavior, and ensuring a desirable pharmacokinetic profile. This guide will delve into the standard assays used to evaluate metabolic stability, present comparative data, and discuss potential metabolic pathways.

Data Presentation: Comparative Metabolic Stability

The following table summarizes key metabolic stability parameters for a hypothetical this compound-containing compound (Compound A) and two common alternative scaffolds: a 2-phenoxypyrimidine (Compound B) and a 3-phenoxy-pyridine (Compound C). This data is illustrative and serves to demonstrate the typical outputs of metabolic stability assays.

Compound IDScaffoldt½ (min) in HLMCLint (µL/min/mg protein) in HLMMajor Metabolic Pathways Identified
Compound A This compound2555.4Aromatic hydroxylation on phenoxy ring, N-dealkylation
Compound B 2-phenoxypyrimidine4530.9Aromatic hydroxylation, Glucuronidation
Compound C 3-phenoxy-pyridine1592.5Pyridine N-oxidation, Aromatic hydroxylation

HLM: Human Liver Microsomes

Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the lack of publicly available, specific metabolic stability data for a homologous series of this compound-containing compounds. The values are representative of typical results obtained in early drug discovery programs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of human liver microsomes.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled human liver microsomes (20 mg/mL)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)

  • Acetonitrile with an internal standard (e.g., Tolbutamide) for quenching the reaction

  • 96-well incubation plates

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound and control compounds in the phosphate buffer.

  • Add the pooled human liver microsomes to the incubation plate containing the phosphate buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percentage of remaining compound is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.[1]

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg of microsomal protein per mL).[2]

2. Metabolite Identification Study

Objective: To identify the major metabolites of a test compound formed in the presence of human liver microsomes.

Procedure: The experimental setup is similar to the HLM stability assay, but with a longer incubation time (e.g., 60 minutes) and a higher concentration of the test compound and microsomes to generate sufficient quantities of metabolites for detection.

Analysis: The samples are analyzed by high-resolution LC-MS/MS. Metabolites are identified by comparing the mass spectra of the parent compound and the potential metabolites, looking for characteristic mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, dealkylation, etc.).

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis stock_solution Test Compound Stock Solution pre_incubation Pre-incubation at 37°C stock_solution->pre_incubation microsomes Human Liver Microsomes microsomes->pre_incubation buffer Phosphate Buffer buffer->pre_incubation nadph NADPH Regenerating System reaction_start Initiate Reaction with NADPH nadph->reaction_start pre_incubation->reaction_start time_points Incubate at 37°C with shaking reaction_start->time_points quenching Quench at Time Points time_points->quenching centrifugation Protein Precipitation quenching->centrifugation lcms_analysis LC-MS/MS Analysis centrifugation->lcms_analysis data_processing Data Processing & Calculation lcms_analysis->data_processing metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound Scaffold hydroxylation Aromatic Hydroxylation (Phenoxy or Pyridine Ring) parent->hydroxylation CYP450 dealkylation O-dealkylation (if applicable) parent->dealkylation CYP450 n_oxidation Pyridine N-oxidation parent->n_oxidation CYP450, FMO glucuronidation Glucuronidation of Hydroxylated Metabolites hydroxylation->glucuronidation UGTs sulfation Sulfation of Hydroxylated Metabolites hydroxylation->sulfation SULTs

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Bromo-2-phenoxypyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-2-phenoxypyridine, a halogenated pyridine derivative.

Important Notice: No specific Safety Data Sheet (SDS) for this compound was identified. The following procedures are based on safety data for structurally similar compounds, including other brominated pyridine derivatives. It is imperative to treat this compound with the same precautions as these related hazardous substances and to consult with your institution's environmental health and safety (EHS) department and a licensed chemical waste disposal company for site-specific guidance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with analogous compounds, which include skin, eye, and respiratory irritation, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[1][3][4]

Step-by-Step Disposal Protocol

The disposal of this compound, as with other chemical wastes, must adhere to local, regional, and national regulations.[1][5]

  • Waste Identification and Segregation:

    • This compound waste should be classified as hazardous chemical waste.

    • Do not mix this waste with other solvents or chemical waste streams unless explicitly permitted by your EHS department.

  • Containerization:

    • Place all waste, including any contaminated materials such as absorbent pads or disposable labware, into a designated, leak-proof, and sealable container.[1][6]

    • The container must be clearly and accurately labeled with the full chemical name ("this compound") and appropriate hazard warnings.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Keep the container away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.

    • Methods such as incineration in a licensed facility are often employed for the disposal of such chemical compounds.[6]

Spill Management

In the event of a spill, the area should be evacuated of all non-essential personnel. Trained personnel wearing appropriate PPE should manage the cleanup.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into the designated hazardous waste container.[2] For liquid spills, use an inert absorbent material like sand or vermiculite to contain and collect the spill.[1][6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Quantitative Data Summary

While no specific quantitative exposure limits for this compound are available, the table below summarizes hazard classifications for analogous compounds, which should be considered as a conservative guide.

Hazard ClassificationCompoundSource
Skin Irritation (Category 2)5-bromo-2-nitropyridine, 5-Bromo-2-methoxypyridine[1][4]
Eye Irritation (Category 2)5-bromo-2-nitropyridine, 5-Bromo-2-methoxypyridine[1][4]
Respiratory Irritation (STOT SE 3)5-bromo-2-nitropyridine, 5-Bromo-2-methoxypyridine[1][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill container Place Waste in a Labeled, Sealed Hazardous Waste Container ppe->container storage Store in Designated Hazardous Waste Area container->storage contact_ehs Contact EHS/Waste Disposal Service storage->contact_ehs spill->ppe No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->container disposal Arrange for Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 5-Bromo-2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

When working with 5-Bromo-2-phenoxypyridine, a comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following PPE is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from potential splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection Laboratory coat or other suitable protective clothing.Protects against contamination of personal clothing and skin.[2][3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[2][4] If ventilation is insufficient or aerosols may be generated, a full-face respirator should be used.[1]Minimizes the inhalation of dust or vapors.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for safely managing this compound throughout its lifecycle in the laboratory.

Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Handling and Experimentation:

  • All handling of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[2]

  • Avoid direct contact with skin, eyes, and clothing.[2][4][5]

  • Do not eat, drink, or smoke in the handling area.[2][3][5]

  • Wash hands thoroughly after handling the compound.[2][4][5]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5][6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials, including the chemical itself and any contaminated consumables (e.g., gloves, absorbent materials), in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Disposal Method: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[1][5][6]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of chemical waste.[8][9]

Experimental Workflow Diagram

The following diagram illustrates the key stages of safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace (Fume Hood) A->B C Weigh and handle this compound B->C D Conduct Experiment C->D E Decontaminate workspace and equipment D->E F Segregate and label hazardous waste E->F G Dispose of waste via approved channels F->G H Doff and dispose of PPE G->H I Wash hands thoroughly H->I

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-phenoxypyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-phenoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.